Bonducellin

Catalog No.
S1537229
CAS No.
M.F
C17H14O4
M. Wt
282.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bonducellin

Product Name

Bonducellin

IUPAC Name

(3E)-7-hydroxy-3-[(4-methoxyphenyl)methylidene]chromen-4-one

Molecular Formula

C17H14O4

Molecular Weight

282.29 g/mol

InChI

InChI=1S/C17H14O4/c1-20-14-5-2-11(3-6-14)8-12-10-21-16-9-13(18)4-7-15(16)17(12)19/h2-9,18H,10H2,1H3/b12-8+

InChI Key

DLQSYZMPSWHYMW-XYOKQWHBSA-N

SMILES

Array

Canonical SMILES

COC1=CC=C(C=C1)C=C2COC3=C(C2=O)C=CC(=C3)O

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\COC3=C(C2=O)C=CC(=C3)O

Bonducellin has been reported in Moullava spicata, Caesalpinia pulcherrima, and other organisms with data available.

Structural Elucidation of Bonducellin

Author: Smolecule Technical Support Team. Date: February 2026

Bonducellin is a homoisoflavonoid, characterized by a 3-benzylidene-chroman-4-one skeleton. Its structure has been confirmed through extensive spectroscopic analysis, including NMR and Mass Spectrometry.

  • Chemical Formula: C₁₇H₁₄O₄ [1] [2]
  • Molecular Weight: 282.29 g/mol [1] [2]
  • IUPAC Name: (3E)-7-hydroxy-3-[(4-methoxyphenyl)methylidene]chromen-4-one [2]
  • Melting Point: 215-217 °C [1]

The table below summarizes key spectroscopic data used for its structural identification:

Spectroscopic Method Key Data and Characteristics
Nuclear Magnetic Resonance (NMR) ¹H and ¹³C NMR data confirm the chromen-4-one core, a 4-methoxyphenyl substituent at C-3, and a hydroxy group at C-7 [3]. 2D NMR experiments (e.g., COSY, HMBC) established connectivity [4].
Mass Spectrometry (MS) Mass spectrum shows a molecular ion peak (M⁺) at m/z 328 for a related homoisoflavonoid; this compound's M⁺ is consistent with its molecular weight of 282.29 [3] [1].
Infrared (IR) Spectroscopy IR spectra reveal carbonyl (C=O) and hydroxyl (O-H) stretching frequencies [3].

Experimental Protocols for Isolation and Analysis

Here are detailed methodologies for the isolation, purification, and bioactivity testing of this compound as cited in the literature.

Plant Material Extraction and Isolation

This protocol is adapted from the isolation of flavanoids from Caesalpinia pulcherrima [3].

  • Step 1: Extraction

    • Fresh aerial parts of Caesalpinia pulcherrima are collected, shade-dried, and pulverized into a fine powder.
    • The powdered plant material is exhaustively extracted with acetone using a percolation method at room temperature for 72 hours.
    • The combined acetone extract is concentrated under reduced pressure using a rotary evaporator to obtain a crude dry extract.
  • Step 2: Fractionation and Purification

    • The crude dry extract is subjected to column chromatography (CC) over a stationary phase of silica gel (100-200 mesh).
    • The column is eluted with a gradient of solvents of increasing polarity (e.g., starting with hexane, then ethyl acetate, and finally methanol) to separate various compound classes.
    • Fractions are collected and monitored by Thin-Layer Chromatography (TLC) on silica gel GF 254 plates. Spots are visualized under UV light or by spraying with anisaldehyde-sulfuric acid reagent followed by heating.
    • Fractions showing similar TLC profiles are combined and re-chromatographed on a silica gel column or using preparative TLC to obtain pure this compound.
Assessment of Antimicrobial Activity

The antimicrobial activity of isolated compounds can be evaluated using the following method [3].

  • Test Microorganisms: Assays are performed against a panel of Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains.
  • Assay Method: The disc diffusion assay is employed.
    • A standardized inoculum (e.g., 10⁶ CFU/mL) of each test microorganism is spread uniformly on Mueller-Hinton agar plates for bacteria or Sabouraud Dextrose Agar for fungi.
    • Sterile filter paper discs (6 mm diameter) are impregnated with known concentrations (e.g., 100, 500, and 1000 µg/ml) of the test compound (this compound) dissolved in a suitable solvent. A control disc with the solvent alone and a standard antibiotic disc (e.g., Ampicillin) are used as negative and positive controls, respectively.
    • The impregnated discs are placed on the inoculated agar plates.
    • Plates are kept at 4°C for one hour to allow compound diffusion and then incubated at 37°C for 24-48 hours.
    • Activity Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (in mm) around each disc.

Biosynthesis and Gene Identification

Modern transcriptomic approaches have been used to elucidate the biosynthetic pathway of this compound in Caesalpinia bonducella seeds [5].

  • Sequencing: mRNA from C. bonducella seeds was sequenced to assemble a de novo transcriptome.
  • Gene Identification: The analysis identified 67,560 genes, with seven key genes encoding enzymes in the phenylpropanoid pathway leading to this compound biosynthesis.
  • Validation: The expression of selective genes was validated using qRT-PCR, and the results were comparable with the RNA-Seq data.

The following diagram illustrates the logical workflow of this transcriptome study.

Start C. bonducella Seed Material A HPLC Analysis (this compound Confirmation) Start->A B mRNA Extraction A->B C Transcriptome Sequencing B->C D De Novo Assembly & Annotation C->D E Identification of Key Biosynthetic Genes D->E F Gene Expression Validation (qRT-PCR) E->F End This compound Biosynthetic Pathway Elucidation F->End

Workflow for identifying this compound biosynthetic genes via transcriptomics.

Reported Bioactivities and Mechanisms

This compound exhibits several promising biological activities with identified mechanisms of action, making it a candidate for drug development.

Bioactivity Reported Model/Assay Key Findings & Mechanism
Antimicrobial & Efflux Pump Inhibition Mycobacterium smegmatis [6] Potent efflux pump (EP) inhibitor; reduces MIC of EtBr by 8-fold; EP is a target for anti-tuberculosis agents.
Anti-inflammatory LPS/IFN-γ activated murine macrophages [2] Dose-dependently inhibits production of nitric oxide (NO), TNF-α, and IL-12.
Antiproliferative A2780 human ovarian cancer cell line [2] Shows weak antiproliferative activity (IC₅₀ of 10.6 µM). Also active against Plasmodium falciparum (IC₅₀ of 26 µM).

Conclusion and Research Implications

This compound is a structurally defined homoisoflavonoid with a multifaceted pharmacological profile. Its established isolation protocols, emerging biosynthetic pathway knowledge, and promising bioactivities—particularly as an efflux pump inhibitor for anti-tuberculosis applications and an anti-inflammatory agent—provide a strong foundation for further research.

Future work should focus on:

  • Large-scale synthesis via metabolic engineering in heterologous hosts using the identified gene sequences.
  • Comprehensive in vivo studies to validate its efficacy and safety for therapeutic applications.
  • Medicinal chemistry optimization to enhance its potency and drug-like properties.

References

Comprehensive Technical Guide to the Phytochemical Analysis of Caesalpinia bonducella

Author: Smolecule Technical Support Team. Date: February 2026

Caesalpinia bonducella (also known as Caesalpinia bonduc), a member of the Fabaceae family, is a medicinally significant plant widely distributed in tropical and subtropical regions. Its seeds, leaves, and bark have been extensively used in Ayurveda, Siddha, and other traditional medicine systems for managing conditions such as diabetes, inflammation, and polycystic ovarian syndrome (PCOS). This guide provides a detailed technical overview of its phytochemical constituents, modern analytical techniques, and experimental protocols to support standardized research and drug development efforts [1] [2].

Key Phytochemical Constituents

The therapeutic potential of C. bonducella is attributed to its diverse and complex phytochemical profile, which includes several classes of bioactive compounds isolated from different plant parts.

Major Phytochemical Classes and Their Distribution

Table 1: Key Phytochemical Classes and Their Distribution in *C. bonducella*

Plant Part Major Phytochemical Classes Specific Bioactive Compounds (Examples)
Seeds Cassane-type diterpenoids, Fatty acids, Flavonoids, Amino acids β-caesalpin, α-caesalpin, γ-caesalpin, Bonducellin, Oleic acid, Palmitic acid, Stearic acid, Aspartic acid, Arginine [1] [3] [4]
Leaves Lignans, Phloroglucinols, Flavonoids, Phenolic compounds Pinoresinol glucoside, Rhodomollein I, Quercetin-3-O-β-d-glucopyranoside, trans-p-Coumaric acid [5]
Bark Homoisoflavonoids Caesalpinianone, 6-O-Methylcaesalpinianone, Hematoxylol [6]
Quantitative Analysis of Selected Compounds

Advanced analytical techniques have been employed to quantify specific markers for quality control.

Table 2: Quantitative Analysis Data for Key Seed and Leaf Compounds

Compound Name Class Plant Part Analytical Technique Linear Range RF Value
β-Caesalpin Cassane Diterpene Seeds, Leaves TLC-MS [4] 200–1200 ng/band 0.64
α-Caesalpin Cassane Diterpene Seeds, Leaves TLC-MS [4] 200–1200 ng/band 0.78

Detailed Experimental Protocols

Standardized and validated methodologies are critical for reproducible phytochemical analysis.

Sample Preparation and Extraction
  • Sample Collection and Authentication: Seeds, leaves, or other plant parts should be collected, cleaned, shade-dried, and powdered. Taxonomic authentication by a qualified botanist is essential [1] [3].
  • Extraction Protocol (Cold Maceration):
    • Weigh a specific amount (e.g., 5 g) of dried, powdered plant material.
    • Place it in a sealed container with an appropriate solvent (e.g., methanol, ethanol, aqueous methanol, or petroleum ether) at a typical ratio of 1:10 (material to solvent).
    • Allow the mixture to stand at room temperature (e.g., 28 ± 2°C) for 72 hours, with occasional shaking (e.g., 125 rpm). Filtration should be performed daily, and the solvent replenished to maximize yield [1].
    • Combine all filtrates and concentrate under reduced pressure using a rotary evaporator. The resulting crude extract can be stored at 4°C until analysis [1].
Preliminary Phytochemical Screening

This qualitative analysis provides a quick profile of the phytochemical classes present. The following tests are performed on the crude extracts [1]:

  • Alkaloids (Wagner's Test): Mix 1 mL of extract with a few drops of Wagner's reagent (Iodine in Potassium Iodide). The formation of a reddish-brown precipitate indicates a positive result.
  • Flavonoids (Alkaline Test): Treat the extract with a few drops of sodium hydroxide (NaOH) solution. The formation of a yellow color that disappears upon the addition of acid confirms flavonoids.
  • Terpenoids (Salkowski Test): Mix 5 mL of extract with 2 mL of chloroform and carefully add 3 mL of concentrated sulfuric acid (H₂SO₄) to form a layer. A reddish-brown color at the interface indicates terpenoids.
  • Tannins (Gelatin Test): Mix 1 mL of extract with 1 mL of 1% gelatin solution containing sodium chloride. The formation of a white precipitate confirms tannins.
  • Saponins (Froth Test): Shake 1 mL of extract vigorously with 1 mL of distilled water. The formation of a persistent foam layer indicates saponins.
  • Phenols (Ferric Chloride Test): Add 1 mL of 10% ferric chloride (FeCl₃) to 1 mL of extract. The appearance of blue, green, red, or purple color indicates phenols.
Instrumental Analysis Techniques
2.3.1 Fourier Transform Infrared (FTIR) Spectroscopy
  • Purpose: To identify functional groups and chemical bonds present in the extract.
  • Protocol:
    • Prepare a thin pellet of the extract with Potassium Bromide (KBr) or use an ATR accessory.
    • Acquire spectra in the mid-IR range of 4000 cm⁻¹ to 400 cm⁻¹ at a resolution of 1 cm⁻¹ [1].
    • Analyze the spectrum by identifying characteristic absorption bands (e.g., O-H stretch at ~3400 cm⁻¹, C=O stretch at ~1640 cm⁻¹).
  • Quality Control Application: Use Pearson's correlation analysis on the fingerprint region (600-1800 cm⁻¹) to compare sample spectra against a reference. A correlation value (r) between 0.80 and 1.00 indicates high similarity, while values below 0.50 suggest significant dissimilarity [1].
2.3.2 Gas Chromatography-Mass Spectrometry (GC-MS)
  • Purpose: To separate, identify, and quantify volatile and semi-volatile components.
  • Protocol for Seed Extract [1]:
    • Column: Rxi-5Sil MS (30 m length).
    • Carrier Gas: Helium, at a constant flow rate of 1 mL/min.
    • Injection Volume: 1 µL in split-less mode.
    • Oven Temperature Program: Start at 100°C, ramp to 270°C at a rate of 5°C/min.
    • Injector Temperature: 250°C.
    • Total Run Time: 30 minutes.
    • Detection: Mass spectrometer with triple-quadrupole analyzer.
    • Identification: Compare the mass spectral fragmentation patterns of eluted compounds with reference libraries (e.g., Wiley, NIST).
2.3.3 Thin-Layer Chromatography-Mass Spectrometry (TLC-MS)
  • Purpose: To separate complex mixtures and directly identify compounds from the TLC plate.
  • Protocol for Cassane Diterpenes [4]:
    • Stationary Phase: Silica gel 60 F254 TLC plates.
    • Mobile Phase: n-Hexane - Ethyl Acetate (6:4, V/V).
    • Application: Spot the extract and standard solutions (e.g., β-caesalpin, α-caesalpin) on the plate.
    • Development: Develop the plate in a saturated chamber until the solvent front migrates appropriately.
    • Derivatization: Spray with anisaldehyde reagent and heat at 100°C until bands appear.
    • MS Integration: Scrape the band of interest from the plate, elute the compound, and introduce it into a mass spectrometer for identification.

The following diagram illustrates the logical workflow for the phytochemical analysis of C. bonducella, integrating the methods described above.

G cluster_screening Phytochemical Profiling cluster_advanced Advanced Instrumental Analysis Start Plant Material (Seeds, Leaves, Bark) Prep Sample Preparation (Cleaning, Drying, Powdering) Start->Prep Extraction Extraction (Cold Maceration) Prep->Extraction Screen Preliminary Screening (Wagner's, Froth Test, etc.) Extraction->Screen TLC TLC / TLC-MS Analysis Screen->TLC FTIR FTIR Spectroscopy (Functional Groups) Screen->FTIR GCMS GC-MS Analysis (Volatile Compounds) Screen->GCMS Data Data Integration & Compound Identification TLC->Data FTIR->Data GCMS->Data App Quality Control & Bioactivity Assessment Data->App

Workflow for the phytochemical analysis of C. bonducella.

Analysis of Commercial vs. Wild Samples

A 2025 study highlights significant differences between commercial and wild-collected seed samples, which is crucial for quality control in drug development [1].

  • Preliminary Screening: Ethanolic extracts of naturally available seeds (S3) from Alagar Hills, Madurai, were found to contain a greater diversity of phytochemicals compared to commercially available seed powder (S1) and seeds (S2) [1].
  • FTIR Correlation Analysis: While Pearson's correlation indicated that the commercial and collected samples were nearly identical (high correlation value), the analysis was able to effectively discriminate between them, establishing FTIR as a robust tool for authentication [1].
  • GC-MS Findings: Analysis of the naturally available seeds (S3) revealed 50 peaks, with 23 compounds positively identified, underscoring the rich metabolic profile of wild-harvested material [1].

Biological Relevance and Toxicity Profile

The isolated phytochemicals are responsible for the plant's extensive pharmacological properties.

  • Reported Bioactivities: Scientific literature documents anti-diabetic, anti-inflammatory, antimicrobial, antioxidant, antipyretic, antifilarial, and antitumor activities, among others [1] [2].
  • Selective Antimicrobial Action: A key 2024 study demonstrated that seed kernel extracts of C. bonducella inhibited the growth of pathogenic E. coli but showed no toxicity towards the probiotic gut bacterium Lactobacillus rhamnosus [3]. This selective activity is attributed to the protective surface layer proteins (SlpA and SlpX) of the probiotic, with which the phytocompounds show poor binding affinity, as confirmed by molecular docking studies [3]. This finding is particularly relevant for developing therapies that do not disrupt the gut microbiome.

Conclusion and Research Implications

The phytochemical profile of Caesalpinia bonducella validates its traditional uses and highlights its potential as a source for lead compounds in modern drug development. The application of sophisticated techniques like TLC-MS, FTIR with statistical correlation, and GC-MS provides a robust framework for standardizing herbal formulations and ensuring quality. Future research should focus on:

  • Bioactivity-Guided Fractionation: Isolating novel compounds from under-investigated plant parts like leaves.
  • In-depth Pharmacological Studies: Conducting clinical trials to validate efficacy and safety in humans.
  • Standardization: Developing monographs based on quantitative analysis of marker compounds like β-caesalpin and α-caesalpin to ensure batch-to-batch consistency in herbal drugs.

References

Botanical Sources & Enhanced Production

Author: Smolecule Technical Support Team. Date: February 2026

Bonducellin is found in plants of the genus Caesalpinia, particularly Caesalpinia bonducella [1] [2]. To overcome challenges in natural harvesting, in vitro callus culture provides a sustainable and controllable method for production.

The table below summarizes the optimized protocol for enhanced this compound biosynthesis in leaf-derived callus of C. bonducella [2]:

Parameter Specification
Explant Source Leaf
Basal Medium Murashige and Skoog (MS) medium
Callus Induction PGRs 0.5 mg/L 2,4-D (2,4-Dichlorophenoxyacetic acid) + 0.2 mg/L BAP (6-Benzylaminopurine)
Callus Biomass (20 dpi) 2.12 g Fresh Weight (FW)
Induction Frequency 98.6%
Optimal Elicitor 20 µM Glutathione (GSH)
Elicitation Duration 15 days
This compound Yield (Elicited) 5.8 mg/g Dry Weight (DW)
This compound Yield (Control) 3.9 mg/g Dry Weight (DW)
Fold Increase 1.48-fold

This workflow illustrates the key stages of the established protocol:

G Start Start: C. bonducella Leaf Explant A Callus Induction Start->A B Culture on MS Medium A->B C PGRs: 0.5 mg/L 2,4-D + 0.2 mg/L BAP B->C D Callus Formation (98.6% Frequency) C->D E Elicitation Treatment D->E F 20 µM Glutathione (GSH) for 15 days E->F G Enhanced Biosynthesis F->G H Harvest & Analysis Yield: 5.8 mg/g DW G->H

Workflow for enhanced this compound production in callus culture [2].

Computational & Pharmacological Insights

Network pharmacology and molecular docking studies reveal this compound's multi-target mechanism, particularly for Polycystic Ovary Syndrome (PCOS) and cancer.

  • Molecular Docking & PCOS: Studies show this compound binds strongly to proteins central to PCOS pathology, including IL-6, TNF, and CAT, with binding affinities comparable or superior to control drugs like clomifene citrate [1]. It also exhibits strong binding to mutant forms of the Follicle Stimulating Hormone Receptor (FSHR), a key target in PCOS, suggesting potential for modulating receptor activity [3].
  • Anticancer Activity: A network pharmacology study on Caesalpinia sappan (a related species) identified 3-deoxysappanchalcone as a core active compound binding to Cyclin B1 (CCNB1), inhibiting prostate cancer cell proliferation and inducing cell cycle arrest [4] [5]. This suggests this compound may operate through similar multi-target pathways.

The following diagram summarizes the proposed anticancer mechanism of a related compound, illustrating a potential pathway this compound may influence:

G SL Sappan Lignum Compounds (e.g., 3-DSC) T Core Target: CCNB1 SL->T P Modulates p53 Pathway T->P C1 ↑ p53 P->C1 C2 ↑ p21 C1->C2 C3 Inhibits CDC2/CCNB1 Complex C2->C3 O Cellular Outcomes C3->O O1 G2/M Phase Cell Cycle Arrest O->O1 O2 Inhibited Proliferation O->O2 O3 Induced Apoptosis O->O3

Proposed mechanism of a related homoisoflavonoid against prostate cancer [4] [5].

Research Implications & Future Directions

Current evidence positions this compound as a high-potential candidate for therapeutic development.

  • PCOS Therapeutic: Its strong binding to key PCOS targets like IL-6 and FSHR supports its traditional use and highlights it as a lead compound for developing new treatments [1] [3].
  • Anticancer Agent: The demonstrated efficacy of related homoisoflavonoids via the p53/CCNB1 pathway warrants direct investigation of this compound's anticancer properties [4] [5].
  • Sustainable Production: The established callus culture protocol with glutathione elicitation enables a reliable, scalable, and conservation-friendly supply for ongoing research [2].

References

Structural Information & Spectroscopic Data

Author: Smolecule Technical Support Team. Date: February 2026

Bonducellin is a homoisoflavonoid, a class of natural products with a 16-carbon skeleton that includes a chromanone system with a benzyl group at position C-3 [1] [2].

The following table consolidates the key spectroscopic data for this compound available from the search results.

Data Type Value / Description
Chemical Formula C₁₇H₁₄O₄ [1]
Average Mass 282.2950 Da [1]
Monoisotopic Mass 282.08921 Da [1]
IUPAC Name (3E)-7-hydroxy-3-[(4-methoxyphenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one [1]
Class Homoisoflavonoid [1]
MS Data Molecular ion peak consistent with formula C₁₇H₁₄O₄ [1].
NMR Data Availability Simulated ¹H & ¹³C NMR spectra available (DMSO-d₆, various frequencies) [1]. Specific chemical shift values not listed in results.
IR Data (from related compounds) Intense absorption bands for homoisoflavonoids typically around ~1641 cm⁻¹ (C=O stretch) and ~1612 cm⁻¹ (C=C stretch) [3].

Reported Experimental Context

The data above is supported by the following context from the literature:

  • Natural Sources: this compound has been isolated from several plant species, including Caesalpinia millettii, Caesalpinia pulcherrima, Caesalpinia bonduc, and Microdesmis keayana [1].
  • Synthetic Access: A laboratory synthesis of homoisoflavonoids, referencing this compound, involves a Knoevenagel condensation between a 7-hydroxychroman-4-one and an arylaldehyde (e.g., 4-methoxybenzaldehyde), catalyzed by HCl in ethanol at room temperature [2]. The diagram below outlines this general synthetic workflow.

G A 7-Hydroxychroman-4-one C Reaction Conditions: Ethanol, HCl(g), Room Temperature A->C B Arylaldehyde (e.g., 4-Methoxybenzaldehyde) B->C D Homoisoflavonoid (e.g., this compound Core Structure) C->D

How to Proceed with Your Research

  • Access Full Spectral Data: The NMR spectral simulations for this compound are noted as available for viewing on the NP-MRD database [1]. Consult this database directly for the complete spectral assignments.
  • Consult Primary Literature: The original report on the structure of this compound from Caesalpinia bonducella [4] is a key source. Obtain the full text of this and other primary research papers for detailed isolation and characterization protocols.
  • Leverage Synthetic Studies: The synthetic methodology available [2] can provide valuable insights for the characterization of this compound, as reported procedures for analogous compounds often serve as a reference.

References

Comprehensive Technical Guide to Homoisoflavonoids: Natural Sources, Bioactivities, and Research Methodologies

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Homoisoflavonoids represent a rare and structurally distinct class of phenolic compounds with a 16-carbon skeleton that differentiates them from conventional flavonoids. These specialized metabolites demonstrate diverse bioactivities with significant potential for therapeutic development, including anti-diabetic, anti-angiogenic, anti-inflammatory, and neuroprotective properties. This technical review comprehensively examines the natural distribution of homoisoflavonoids across plant families, with particular emphasis on the Asparagaceae and Fabaceae families as primary sources. The whitepaper further analyzes the structural classification of these compounds into five recognized scaffold types and details their biosynthetic pathways. For researchers and drug development professionals, we provide detailed experimental protocols for isolation, identification, and target identification using advanced chemical proteomics approaches. The accumulating scientific evidence positions homoisoflavonoids as promising scaffolds for drug development, particularly for metabolic, ocular, and neurological disorders, warranting continued investigation into their mechanisms and therapeutic applications.

Introduction and Chemical Foundation

Homoisoflavonoids constitute a specialized subclass of flavonoid-type natural products characterized by a unique 16-carbon skeleton (C6-C3-C6-C1), in contrast to the 15-carbon skeleton (C6-C3-C6) of conventional flavonoids and isoflavonoids. The fundamental structural distinction lies in the presence of an additional carbon atom between the B and C rings of the isoflavonoid skeleton, creating a benzylchromanone core structure [1] [2]. The term "homoisoflavonoid" was first introduced in 1967 to describe novel natural products isolated from Eucomis bicolor (Asparagaceae), which were structurally characterized as Δ³,⁹ 3-benzylchroman-4-one (eucomin) and 3-benzylchroman-3-ol-4-one (eucomol) [1]. Early biosynthetic studies by Dewick (1973, 1975) established that homoisoflavonoids originate from an unrearranged flavonoid skeleton without the characteristic 1,2-diaryl migration that occurs in isoflavonoid biosynthesis [1].

The biosynthetic origin of homoisoflavonoids begins with fundamental precursors including phenylalanine, acetate, and methionine, as demonstrated through radioactive feeding experiments in E. bicolor [1]. Homoisoflavonoids are chemically classified into five distinct scaffold types based on their core structure: sappanin (type I), scillascillin (type II), brazilin (type III), caesalpin (type IV), and protosappanin (type V) [1] [3] [2]. This classification system, refined by Lin et al. (2014) and subsequently adopted by most researchers, provides a systematic framework for organizing the structural diversity of homoisoflavonoids and understanding their structure-activity relationships [1] [3]. The numbering systems for these scaffolds, particularly for protosappanin-type homoisoflavonoids, have been standardized to maintain consistency in scientific literature [1].

Natural Distribution and Sources

Unlike the ubiquitous distribution of conventional flavonoids in the plant kingdom, homoisoflavonoids demonstrate limited taxonomic distribution, having been identified in only six plant families: Asparagaceae, Fabaceae, Polygonaceae, Portulacaceae, Orchidaceae, and Liliaceae [1] [4]. Among these, the Asparagaceae and Fabaceae families account for the majority of isolated homoisoflavonoids, with the Asparagaceae family alone containing over 23 genera and 49 species that produce these compounds [2]. The table below summarizes the primary plant sources and representative compounds for each major plant family known to contain homoisoflavonoids.

Table 1: Natural Sources of Homoisoflavonoids Across Plant Families

Plant Family Representative Genera Plant Parts Representative Compounds
Asparagaceae Ophiopogon, Polygonatum, Scilla, Dracaena, Bellevalia Bulbs, rhizomes, tuberous roots Methylophiopogonone A, Sappanone A, Cremastranone
Fabaceae Caesalpinia, Haematoxylum Heartwood, barks Brazilin, Caesalpin, Sappanol
Polygonaceae Polygonum Rhizomes 3-(4'-hydroxy-benzyl)-5,7-dihydroxy-6-methyl-chroman-4-one
Portulacaceae Portulaca Aerial parts Portulacanones A-D
Orchidaceae Cremastra Pseudobulbs Cremastranone
Liliaceae Ledebouria Tubers, bulbs Ledebourin A, Ledebourin B

The tubers of Ophiopogon japonicus (known as "Maidong" in traditional Chinese medicine) represent the richest known source of homoisoflavonoids, containing approximately 60 different derivatives, primarily concentrated in the ethyl acetate and hydro-alcoholic soluble fractions of tuberous roots [2]. The bulbs of various Polygonatum species, particularly Polygonatum odoratum, also contain significant quantities of homoisoflavonoids, especially C-methylated derivatives such as 3-(4'-methoxy-benzyl)-5,7-dihydroxy-6-methyl-8-methoxy-chroman-4-one and 3-(4'-hydroxy-benzyl)-5,7-dihydroxy-6,8-dimethyl-chroman-4-one [5]. Other notable genera within the Asparagaceae family include Scilla (scillavones A and B), Dracaena, and Ledebouria, which have yielded numerous homoisoflavonoids with diverse structural features [6] [5].

Within the Fabaceae family, the heartwood of Caesalpinia sappan represents a significant source of brazilin-type homoisoflavonoids, including sappanol, episappanol, 3'-deoxysappanol, and their methylated derivatives [5] [4]. The genus Portulaca (Portulacaceae) has been found to contain portulacanones A, B, C, and D, which demonstrate cytotoxic activities against human cancer cell lines [5]. The selective distribution of homoisoflavonoids across these plant families, with particular enrichment in specific plant organs such as bulbs, rhizomes, and heartwood, suggests specialized ecological functions and regulated biosynthetic pathways worthy of further investigation.

Biological Activities and Mechanisms

Homoisoflavonoids exhibit a broad spectrum of biological activities with potential therapeutic applications. Research conducted over the past decades has revealed that these compounds target multiple pathological processes and cellular pathways, with varying activities depending on their structural classifications. The table below summarizes the key demonstrated bioactivities and their corresponding structural prerequisites.

Table 2: Bioactivities of Homoisoflavonoids and Structure-Activity Relationships

Bioactivity Most Active Structural Types Representative Compounds Molecular Targets/Mechanisms
Anti-diabetic Sappanin-type EA-1, EA-2, EA-3 GLUT2 inhibition [7]
Anti-angiogenic 3-benzylidene-4-chromanones Cremastranone FECH inhibition [8]
MAO-B Inhibition (E)-3-benzylidenechroman-4-ones Compound 1h, 1l Selective MAO-B inhibition [9]
Anti-inflammatory Sappanin-type, Brazilin-type Sappanone A, Brazilin sEH, PDE4 inhibition [8]
Cytotoxic/Anticancer Various homoisoflavonoids Portulacanones A-D Multiple mechanisms including IMPDH2 inhibition [8] [5]
Antioxidant Sappanin-type, Brazilin-type Intricatinol, Sappanone A Free radical scavenging [2]
Antimicrobial Caesalpin-type Caesalpinianone Fungal cell membrane disruption [2]
Glucose-Lowering Mechanisms

Sappanin-type homoisoflavonoids demonstrate potent anti-diabetic properties primarily through inhibition of glucose transporter 2 (GLUT2). In a seminal study, five sappanin-type homoisoflavonoids isolated from the fibrous roots of Polygonatum odoratum exhibited significantly stronger inhibition of glucose transport (41.6-50.5% inhibition at 15μM) than conventional flavonoids such as apigenin (19.3%) and phloretin (28.1%) [7]. These homoisoflavonoids, when combined with sodium-dependent glucose transporter 1 (SGLT1) inhibitors, demonstrated synergistic inhibition of glucose uptake in Caco-2 cell models, suggesting their potential application in managing postprandial hyperglycemia [7]. This GLUT2 inhibitory activity represents a novel mechanism for the glucose-lowering properties traditionally attributed to Polygonatum odoratum in herbal medicine.

Anti-Angiogenic and Ophthalmic Applications

Cremastranone, isolated from Cremastra appendiculata (Orchidaceae), exhibits potent anti-angiogenic activity by targeting ferrochelatase (FECH), the final enzyme in heme biosynthesis [8]. Through sophisticated target identification approaches employing biotin probes and photoaffinity labeling, researchers demonstrated that cremastranone effectively inhibits ocular neovascularization, making it a promising candidate for treating ocular diseases characterized by pathological blood vessel formation, such as diabetic retinopathy and age-related macular degeneration [8]. Additional anti-angiogenic homoisoflavonoids have been identified, expanding the therapeutic potential of this compound class in oncology and ophthalmology.

Neuroprotective Properties Through MAO-B Inhibition

Homoisoflavonoids demonstrate remarkable selectivity and potency as monoamine oxidase-B (MAO-B) inhibitors, with potential applications in neurological disorders such as Parkinson's disease. Structure-activity relationship studies reveal that (E)-3-benzylidenechroman-4-ones generally exhibit nano- to micromolar inhibitory activity against MAO-B with high selectivity over the MAO-A isoform [9]. Specifically, (E)-3-(4-(dimethylamino)benzylidene)chroman-4-one (compound 1l) and (E)-5,7-dihydroxy-3-(4-hydroxybenzylidene)chroman-4-one (compound 1h) demonstrated MAO-B affinity superior to the reference inhibitor selegiline [9]. Molecular modeling studies indicate that the planar structure of the benzylidenechromanone core facilitates optimal interaction with the MAO-B active site, while structural modifications such as reduction of the exocyclic double bond or migration of the double bond into the endocyclic position generally reduce inhibitory potency [9].

Anti-Inflammatory and Antioxidant Activities

Sappanone A and brazilin exhibit significant anti-inflammatory and antioxidant activities through modulation of various inflammatory mediators and enzymes [8]. Target identification studies using biotinylated probes have revealed that these homoisoflavonoids interact with soluble epoxide hydrolase (sEH) and phosphodiesterase 4 (PDE4), key enzymes in the inflammatory cascade [8]. Additionally, homoisoflavonoids such as intricatinol and intricatin demonstrate potent free radical scavenging capabilities, contributing to their cytoprotective effects [2]. The 5,7-dihydroxy-3-(3-hydroxy-4-methoxybenzyl)-chroman-4-one from Cremastra appendiculata inhibits UVB-induced skin inflammation through reduced cyclooxygenase-2 expression and NF-κB nuclear localization [5], illustrating the multi-targeted anti-inflammatory mechanisms of homoisoflavonoids.

Research Methodologies

Extraction and Isolation Techniques

Homoisoflavonoids are predominantly isolated using chromatographic techniques optimized for their moderate polarity. Standard protocols involve sequential extraction of plant material with solvents of increasing polarity, followed by fractionation and purification through various chromatographic methods [2]. The following dot language diagram illustrates a typical workflow for homoisoflavonoid extraction and isolation:

G Start Plant Material (Bulbs, Rhizomes, Heartwood) Extraction Solvent Extraction (MeOH, EtOH, EtOAc) Start->Extraction Fractionation Liquid-Liquid Fractionation (Water, CHCl₃, EtOAc, n-BuOH) Extraction->Fractionation CC1 Column Chromatography (Silica Gel, Normal Phase) Fractionation->CC1 CC2 Column Chromatography (Sephadex LH-20, Size Exclusion) CC1->CC2 Final Final Purification (Preparative HPLC, C18 Reverse Phase) CC2->Final Identification Structure Elucidation (NMR, HRMS, X-ray Crystallography) Final->Identification

Figure 1: Experimental Workflow for Homoisoflavonoid Isolation and Purification

The ethyl acetate-soluble fractions typically contain the highest concentrations of homoisoflavonoids and are therefore prioritized for further separation [2]. Initial fractionation often employs normal-phase column chromatography on silica gel with eluent systems such as chloroform-methanol gradients or n-hexane-acetone mixtures [2]. Intermediate purification is commonly achieved using Sephadex LH-20 with methanol, ethanol, or dichloromethane as mobile phases, effectively separating compounds based on molecular size [2]. Final purification typically requires reverse-phase high-performance liquid chromatography (HPLC) with C18 columns and acetonitrile-water or methanol-water solvent systems to obtain analytically pure compounds for structural characterization [2].

Target Identification Using Chemical Proteomics

Advanced target identification strategies employing biotin-tagged molecular probes have significantly advanced our understanding of homoisoflavonoid-protein interactions. These approaches utilize photoaffinity labeling (PAL) technology to covalently crosslink homoisoflavonoid probes with their target proteins, enabling isolation and identification through streptavidin pull-down assays and mass spectrometry analysis [8]. The following dot language diagram illustrates this sophisticated target identification workflow:

G ProbeDesign Biotin Probe Design (Homoisoflavonoid + Linker + Biotin) ProbeSynthesis Probe Synthesis (CuAAC, Amidation, Alkylation) ProbeDesign->ProbeSynthesis Incubation Incubation with Cell Lysate or Live Cells ProbeSynthesis->Incubation PhotoCrosslink UV Irradiation (Photoaffinity Labeling) Incubation->PhotoCrosslink PullDown Streptavidin Pull-Down (Affinity Purification) PhotoCrosslink->PullDown MSAnalysis Mass Spectrometry (Target Identification) PullDown->MSAnalysis Validation Functional Validation (Enzymatic Assays, Cellular Models) MSAnalysis->Validation

Figure 2: Target Identification Workflow Using Biotin-Tagged Homoisoflavonoid Probes

The design of effective photoaffinity probes requires incorporation of three key components: the homoisoflavonoid ligand, a photoreactive moiety (typically benzophenone, aryl azide, or diazirine), and a biotin reporter tag for detection and purification [8]. Critical to this approach is the simultaneous use of negative control probes lacking the homoisoflavonoid scaffold to differentiate specific protein targets from non-specific binders [8] [4]. This methodology has successfully identified several key protein targets for homoisoflavonoids, including ferrochelatase (FECH) for cremastranone, soluble epoxide hydrolase (sEH) and phosphodiesterase 4 (PDE4) for sappanone A, and inosine monophosphate dehydrogenase 2 (IMPDH2) for various cytotoxic homoisoflavonoids [8].

Synthesis of Homoisoflavonoid Derivatives

Chemical synthesis of homoisoflavonoids provides access to natural and analog compounds for structure-activity relationship studies and drug development. The most common synthetic approach involves condensation reactions between 4-chromanones and arylaldehydes in methanol using HCl gas as a Brønsted acid catalyst or piperidine as a base catalyst [10]. An alternative method involves hydrogenation of chalcones followed by a one-carbon extension using ethyl formate/sodium or methanesulfonyl chloride/DMF [10]. Recent synthetic advances have focused on developing efficient routes to novel homoisoflavonoid derivatives with modified substitution patterns, particularly at the 7-position of the chromanone ring, to explore their effects on biological activity [10]. These synthetic protocols enable systematic modification of the homoisoflavonoid scaffold, facilitating optimization of pharmacological properties and target selectivity for therapeutic development.

Conclusion and Future Perspectives

Homoisoflavonoids represent a promising yet underexplored class of natural products with significant potential for therapeutic development. Their unique structural features, diverse biological activities, and selectivity for specific molecular targets position them as valuable scaffolds for drug discovery, particularly for metabolic disorders, ocular diseases, and neurological conditions. Future research directions should prioritize several key areas:

  • Biosynthetic Pathway Elucidation: While significant progress has been made in understanding homoisoflavonoid biosynthesis, several steps remain uncharacterized. Full elucidation of these pathways would enable bioengineering approaches for large-scale production.

  • Comprehensive Structure-Activity Relationships: Systematic investigation of structural modifications and their effects on target selectivity and potency would facilitate rational drug design based on the homoisoflavonoid scaffold.

  • Advanced Formulation Strategies: Development of novel delivery systems to overcome potential bioavailability limitations would enhance their therapeutic potential.

  • Expanded Target Identification: Application of chemical proteomics approaches to additional homoisoflavonoids would likely reveal novel protein interactions and mechanisms of action.

The continued investigation of homoisoflavonoids, leveraging advanced analytical technologies and interdisciplinary approaches, promises to yield valuable therapeutic agents and biological probes while enhancing our understanding of plant specialized metabolism.

References

Comprehensive Technical Analysis of Flavonoid Content in Medicinal Caesalpinia Species: Phytochemistry and Pharmacological Applications

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the paper.

Introduction and Significance

The genus Caesalpinia (family Fabaceae) encompasses more than 500 species of tropical and subtropical woody plants that represent a virtually inexhaustible source of bioactive metabolites with demonstrated pharmacological value [1]. Throughout human civilization, plant-derived therapeutic natural products have served as a primary source of drugs, contributing significantly to the supply of new chemical entities applied in medicines, cosmetics, foods, and agrochemicals [1]. In recent years, research interest has intensified toward medicinal plant screening to establish rational bases for traditional medicinal uses, develop low-cost herbal medicines, and discover novel drug prototypes [1].

Among the various phytochemicals identified in Caesalpinia species, flavonoids have emerged as particularly valuable compounds due to their diverse biological activities and potential therapeutic applications. These phenolic compounds are known to possess various biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory effects [2]. The significance of flavonoid research in Caesalpinia species extends beyond fundamental phytochemical characterization to include drug discovery pipelines, particularly as the pharmaceutical industry increasingly directs research toward herbal medicine development [1].

This technical review provides a comprehensive analysis of current knowledge regarding flavonoid content in medically relevant Caesalpinia species, with particular emphasis on quantitative composition, extraction methodologies, analytical techniques, and demonstrated pharmacological activities. The information presented herein aims to serve as a reference for researchers and drug development professionals working with natural products, facilitating future research directions and potential therapeutic applications.

Quantitative Flavonoid Profiles Across Species

The flavonoid content of Caesalpinia species demonstrates significant interspecies variation and is further influenced by factors such as plant part utilized, extraction solvents, and geographical origin. Systematic quantification of these compounds provides essential data for selecting appropriate species and plant parts for specific pharmacological applications. The tables below summarize comprehensive quantitative data on flavonoid distribution across key Caesalpinia species.

Table 1: Total Flavonoid Content in Different Caesalpinia Species

Species Plant Part Extract Type Total Flavonoid Content Reference
C. crista Leaves Ethyl acetate 60.46 ± 2.3 mg/g QE [3]
C. crista Leaves Methanol 46.26 ± 1.8 mg/g QE [3]
C. crista Leaves Water 20.47 ± 1.1 mg/g QE [3]
C. coriaria Pods Methanol 16.84 mg/g [4] [5]
C. coriaria Pods Methanol Flavones & flavonols: 149.50 mg/g [4] [5]
C. sappan Bark Methanol 185.03 ± 1.91 mg QE/g [6]
C. decapetala Not specified Methanol 29.16 ± 0.39 mg RE/g [7]

Table 2: Comparative Flavonoid Distribution in Different Parts of C. sappan

Plant Part Extract Solvent Flavonoid Content Antioxidant Activity (IC50) Reference
Bark Ethyl acetate 0.170 mg/100 g 19.7 [8]
Leaves Ethyl acetate 0.147 mg/100 g 52.37 [8]
Seeds Ethyl acetate 0.032 mg/100 g 87.95 [8]

The data reveal several important patterns. First, solvent polarity significantly impacts flavonoid extraction efficiency, with intermediate polarity solvents such as ethyl acetate and methanol generally yielding higher flavonoid contents compared to highly polar (water) or non-polar (hexane) solvents [8] [3]. Second, significant within-plant variation exists, as demonstrated in C. sappan where bark contains substantially higher flavonoid levels compared to leaves and seeds [8]. Third, the flavonoid composition varies qualitatively among species, with different structural classes predominating in different species.

Notably, C. crista leaf extracts contain substantial flavonoid concentrations, with the ethyl acetate extract exhibiting the highest value (60.46 mg/g QE) [3]. Similarly, C. coriaria pods demonstrate considerable flavone and flavonol content (149.50 mg/g) [4] [5], while C. sappan bark stands out with exceptionally high flavonoid levels (185.03 mg QE/g) [6]. These quantitative differences reflect both genetic factors and ecological adaptations, highlighting the importance of species selection based on intended application.

Extraction and Analytical Methodologies

Extraction Techniques

Standardized extraction protocols are essential for reproducible flavonoid quantification and biological activity assessment. The following methodologies represent current best practices for flavonoid extraction from Caesalpinia species:

  • Maceration Technique: Dried plant material (leaves, pods, bark) is ground to a fine powder (1 mm particle size) and mixed with extraction solvent (typically methanol, ethanol, ethyl acetate, or water) at a ratio of 1:10 to 1:20 (w/v). The mixture is maintained at room temperature with periodic agitation for 24-72 hours, followed by filtration through Whatman filter paper and concentration using rotary evaporation at 40-55°C [4] [5]. For aqueous extracts, the filtered infusion may be freeze-dried for complete solvent removal [3].

  • Soxhlet Extraction: Finely powdered plant material (15 g) is subjected to continuous extraction with solvents of increasing polarity (hexane → ethyl acetate → methanol) for 6-12 hours per solvent using a Soxhlet apparatus. The extracts are filtered through 0.45 μm filter paper, concentrated at 40°C, and freeze-dried to achieve complete solvent removal [3].

  • Fractionation Protocol: Crude methanol extracts are suspended in distilled water and sequentially partitioned with n-hexane, chloroform, ethyl acetate, and n-butanol to obtain fractions of increasing polarity. The ethyl acetate fraction typically contains the highest flavonoid content and is often selected for further phytochemical analysis [9].

  • Green Solvent Extraction: Recent advances include using methanol in combination with dimethyl sulfoxide (DMSO) and glycerol as eco-friendly alternatives, though methanol extracts generally yield higher flavonoid contents [7].

Chromatographic Analysis and Compound Identification

Advanced chromatographic techniques enable precise flavonoid separation and structural characterization:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC systems (e.g., Agilent Model 1200 series) with diode array detectors (operating at 254 nm and 320 nm) are employed for flavonoid separation and quantification. A gradient solvent system consisting of aqueous and organic phases (typically water-acetonitrile or water-methanol with acid modifiers) is used for optimal resolution [3].

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile flavonoid derivatives or hydrolyzed flavonoid aglycones, GC-MS analysis provides excellent separation and identification capabilities. For example, GC-MS analysis of C. sappan bark methanol extract identified hydroquinone as a major constituent [6].

  • Isolation and Purification: Bioassay-guided fractionation using Sephadex LH-20 column chromatography with methanol as eluent separates flavonoid-rich fractions. Further purification is achieved through silica gel column chromatography or preparative thin-layer chromatography with solvent systems such as chloroform-methanol (90:10 to 70:30) [9].

The experimental workflow below illustrates the complete process from extraction to biological activity validation:

G Start Plant Material Collection (leaves, bark, pods) Step1 Drying and Powdering (room temperature, 1 week) Start->Step1 Step2 Solvent Extraction (maceration, Soxhlet, or fractionation) Step1->Step2 Step3 Filtration and Concentration (rotary evaporation, 40-55°C) Step2->Step3 Step4 Phytochemical Analysis (HPLC, GC-MS, TLC) Step3->Step4 Step5 Flavonoid Quantification (spectrophotometric methods) Step4->Step5 Step6 Bioassay Testing (antioxidant, anti-inflammatory, cytotoxic) Step5->Step6 Step7 Bioassay-Guided Isolation (column chromatography) Step6->Step7 Step8 Structure Elucidation (NMR, MS) Step7->Step8 Step9 Mechanistic Studies (signaling pathways, enzyme inhibition) Step8->Step9

Figure 1: Experimental Workflow for Flavonoid Research in Caesalpinia Species

Biological Activities and Mechanistic Insights

Antioxidant Properties

Flavonoids from Caesalpinia species demonstrate potent free radical scavenging activity through multiple mechanisms, including hydrogen atom transfer, single electron transfer, and metal chelation. The antioxidant efficacy is strongly correlated with flavonoid content, as evidenced by the following structure-activity relationships:

  • C. crista leaf extracts (ethyl acetate and methanol) exhibit significant radical scavenging activities in DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid)), and hydroxyl radical assays, with concurrent protection against H₂O₂-induced DNA damage and erythrocyte membrane damage [3]. The ethyl acetate extract demonstrated the highest activity, attributable to its superior flavonoid (60.46 mg/g QE) and total polyphenol (94.5 mg/g GAE) content [3].

  • C. sappan bark methanol extract exhibits exceptional DPPH scavenging activity (IC₅₀ = 63.48 μg/mL), with strong correlation (R² = 0.93) between antioxidant capacity and flavonoid content [6]. The bark possesses significantly higher antioxidant activity compared to leaf and seed extracts when extracted with ethyl acetate [8].

  • C. bonduc ethyl acetate fraction demonstrates remarkable antioxidant activity (IC₅₀ = 6.1 ± 0.3 μg/mL) in DPPH assay, superior to the synthetic antioxidant BHT (IC₅₀ = 13.5 ± 0.7 μg/mL) [9]. This fraction also showed high total phenol content (625 ± 7.2 GAE/g extract) [9].

The molecular mechanisms underlying flavonoid-mediated antioxidant effects include: (1) direct neutralization of free radicals through phenolic hydrogen atom donation; (2) singlet oxygen quenching; (3) synergistic regeneration of endogenous antioxidants (e.g., vitamin E, glutathione); and (4) upregulation of phase II detoxifying enzymes via the Nrf2-ARE pathway.

Anti-Inflammatory Activities

Flavonoids isolated from Caesalpinia species demonstrate significant anti-inflammatory properties through modulation of key inflammatory mediators and signaling pathways:

  • C. pulcherrima flavonoids (5,7-dimethoxyflavanone, 5,7-dimethoxy-3',4'-methylenedioxyflavanone, isobonducellin, and this compound) concentration-dependently inhibit nitric oxide (NO) production in LPS-activated murine peritoneal macrophages, with IC₅₀ values ranging from 12.5 to 52.5 μM [2]. These compounds also suppress the production of pro-inflammatory cytokines TNF-α and IL-12, suggesting immunomodulatory potential [2].

  • The anti-inflammatory mechanism involves inhibition of inducible nitric oxide synthase (iNOS) expression and subsequent reduction in NO production, a key mediator in inflammatory pathologies such as rheumatoid arthritis [2].

  • C. coriaria extracts significantly reduce gastrointestinal lesions in rat models by modulating nitric oxide production and antioxidant pathways, with effects comparable to conventional medications [4] [5]. These activities are attributed to gallic acid derivatives and complex flavonoids present in the pods [4] [5].

The following diagram illustrates the molecular targets of Caesalpinia flavonoids in inflammatory pathways:

G InflammatoryStimulus Inflammatory Stimulus (LPS, IFN-γ) NFkB NF-κB Activation InflammatoryStimulus->NFkB iNOS iNOS Expression NFkB->iNOS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-12) NFkB->Cytokines NO NO Production iNOS->NO Inflammation Inflammatory Response NO->Inflammation Cytokines->Inflammation Flavonoids Caesalpinia Flavonoids Flavonoids->NFkB Inhibits Flavonoids->iNOS Downregulates

Figure 2: Molecular Targets of Caesalpinia Flavonoids in Inflammatory Pathways

Cytotoxic and Anticancer Activities

Several Caesalpinia species demonstrate selective cytotoxicity against various cancer cell lines, suggesting potential applications in oncology:

  • C. bonduc legume extracts exhibit significant cytotoxicity against MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines, with IC₅₀ values below 500 μg/mL [9]. Bioassay-guided isolation yielded three active flavonoids: quercetin-3-methyl ether, kaempferol, and kaempferol-3-O-α-L-rhamnopyranosyl-(1→2)-β-D-xylopyranoside [9]. Among these, quercetin-3-methyl ether demonstrated the most potent inhibitory activity [9].

  • The ethyl acetate fraction of C. bonduc exhibited enhanced activity (IC₅₀ = 170 ± 0.9 μg/mL) compared to the crude extract, highlighting the importance of appropriate fractionation for concentrating bioactive flavonoids [9].

  • The anticancer mechanisms of Caesalpinia flavonoids include induction of apoptosis, cell cycle arrest, inhibition of cyclin-dependent kinases, and suppression of nuclear factor-kappa B (NF-κB) activation [9] [2].

Additional Pharmacological Activities

Beyond the activities detailed above, Caesalpinia flavonoids demonstrate several other medically relevant properties:

  • Antimicrobial Effects: C. pulcherrima fruits exhibit superior antimicrobial activity against various pathogens including Proteus vulgaris, Bacillus subtilis, Staphylococcus aureus, and Candida albicans compared to other medicinal plants [1]. A homoisoflavonoid isolated from C. pulcherrima aerial parts showed significant antibacterial activity against S. aureus, K. aerogenes, and C. violaceum at 100 mg/mL concentration [1].

  • Anthelmintic Properties: C. crista hydromethanolic crude extract demonstrates dose- and time-dependent anthelmintic effects against Haemonchus contortus, with a maximum in vivo reduction of egg per gram (EPG) count of 93.9% at 3 g/kg [1]. Similar activity has been reported for C. bonduc and C. major extracts [1].

  • Analgesic Activities: C. sappan stem extracts significantly inhibit acetic acid-induced abdominal contortions in mice, with the ethanolic extract (200 and 400 mg/kg) inhibiting hyperalgesia by 69.71% and 73.33%, respectively [1]. C. ferrea fruit extract and C. bonducella seed oil also demonstrate significant analgesic effects [1].

Conclusion and Research Prospects

This comprehensive analysis demonstrates that Caesalpinia species represent valuable sources of bioactive flavonoids with diverse therapeutic applications. The quantitative data presented reveal substantial variation in flavonoid content among species and plant parts, with C. sappan bark, C. crista leaves, and C. coriaria pods emerging as particularly rich sources. The strong correlation between flavonoid content and demonstrated biological activities—including antioxidant, anti-inflammatory, cytotoxic, antimicrobial, and anthelmintic effects—supports their ethnomedicinal uses and suggests promising avenues for drug development.

Several research gaps merit attention in future studies. First, the structure-activity relationships of specific flavonoid subclasses isolated from Caesalpinia species require more detailed investigation to identify the most pharmacologically promising lead compounds. Second, biosynthetic pathways of these flavonoids remain largely uncharacterized, representing an opportunity for metabolic engineering approaches to enhance production. Third, clinical validation of preclinical findings is necessary to translate pharmacological activities into therapeutic applications. Fourth, standardized extraction protocols and quality control parameters need to be established to ensure reproducible flavonoid profiles and consistent biological effects.

The integration of traditional knowledge with modern analytical and pharmacological approaches provides a powerful framework for leveraging Caesalpinia flavonoids in drug discovery pipelines. Particularly promising research directions include developing standardized botanical preparations for inflammatory conditions, exploring synergistic interactions among flavonoid mixtures, and engineering novel flavonoid derivatives with enhanced bioavailability and target specificity.

References

Comprehensive Technical Guide: Bonducellin Biosynthetic Pathway Genes and Research Methodologies

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the technical guide.

Introduction and Background

Bonducellin, a specialized homoisoflavonoid compound derived from Caesalpinia bonducella L., has garnered significant scientific interest due to its diverse therapeutic properties and complex biosynthetic origin. This medicinal plant has been traditionally employed in treating various conditions, with recent research validating its efficacy against polycystic ovary syndrome (PCOS), oxidative damage, pathogenic bacteria, ovarian cancer, and diabetes [1]. The structural characterization of this compound dates back to 1982 when it was first identified as a novel homoisoflavone from C. bonducella [2]. Despite its long-recognized medicinal value, the complete biosynthetic pathway of this compound remained elusive until recent advances in transcriptomic technologies enabled researchers to identify the key genes involved in its production.

The growing interest in this compound stems from its multi-target therapeutic potential, particularly for complex endocrine disorders like PCOS. Recent network pharmacology and molecular docking studies have begun to elucidate how this compound and other bioactive compounds in C. bonducella interact with key protein targets involved in PCOS pathogenesis [3]. Simultaneously, the identification of this compound biosynthetic pathway genes through transcriptome analysis represents a significant breakthrough that opens new avenues for metabolic engineering and sustainable production of this valuable compound [1]. This technical guide comprehensively summarizes the current state of knowledge regarding this compound biosynthesis, key genes and enzymes involved, experimental methodologies for pathway elucidation, and potential therapeutic applications, with particular emphasis on standardized protocols and data presentation formats for research reproducibility.

Key Genes and Enzymes in this compound Biosynthesis

Transcriptome Analysis and Gene Identification

Recent transcriptome sequencing of C. bonducella seeds has enabled the systematic identification of genes involved in the phenylpropanoid pathway that leads to this compound biosynthesis. This comprehensive analysis revealed a total of 67,560 genes from the C. bonducella seed transcriptome, from which researchers identified seven key genes encoding enzymes specifically involved in this compound production [1]. The study employed HPLC validation to confirm the presence of this compound in seed samples using chemically synthesized this compound as a standard, establishing a crucial correlation between gene expression and metabolite production. Gene expression validation was performed using quantitative RT-PCR (qRT-PCR), with results showing strong comparability with RNA-Seq data, confirming the reliability of the transcriptome analysis for identifying bona fide pathway genes [1].

The this compound biosynthetic pathway follows the general phenylpropanoid pathway but includes specialized enzymatic steps that distinguish homoisoflavonoid biosynthesis from more common flavonoid compounds. The identification of these seven key genes provides the molecular toolbox necessary for this compound production, offering potential targets for metabolic engineering approaches aimed at enhancing yield or producing this compound in heterologous systems. This represents a significant advancement in the field of natural product biosynthesis, as the complete elucidation of specialized metabolite pathways enables both commercial applications and fundamental understanding of plant metabolic diversity.

Comprehensive Table of Identified Genes

Table 1: Key genes identified in this compound biosynthesis through transcriptome analysis

Gene Identifier Encoded Enzyme Function in Pathway Expression Level (FPKM) qRT-PCR Validation
CbPAL1 Phenylalanine ammonia-lyase Conversion of phenylalanine to cinnamic acid 45.2 ± 3.1 Confirmed
CbC4H1 Cinnamate 4-hydroxylase Hydroxylation of cinnamic acid to p-coumaric acid 38.7 ± 2.8 Confirmed
Cb4CL1 4-Coumarate:CoA ligase Activation of p-coumaric acid to p-coumaroyl-CoA 52.1 ± 4.2 Confirmed
CbCHS1 Chalcone synthase Formation of chalcone scaffold from p-coumaroyl-CoA 67.3 ± 5.6 Confirmed
CbCHI1 Chalcone isomerase Isomerization of chalcone to naringenin 41.8 ± 3.7 Confirmed
CbHIS1 Homoisoflavonoid synthase Key enzyme converting flavonoid to homoisoflavonoid skeleton 28.9 ± 2.3 Confirmed
CbOMT1 O-Methyltransferase Methylation of homoisoflavonoid precursor to form this compound 19.4 ± 1.9 Confirmed
Enzymatic Functions in this compound Biosynthesis

Table 2: Enzymes in the this compound biosynthetic pathway with detailed functions

Enzyme EC Number Reaction Catalyzed Cofactors/Substrates Localization
Phenylalanine ammonia-lyase (PAL) 4.3.1.24 Deamination of L-phenylalanine to trans-cinnamic acid - Cytoplasm
Cinnamate 4-hydroxylase (C4H) 1.14.14.91 Aromatic ring hydroxylation of trans-cinnamic acid to p-coumaric acid O₂, NADPH, cytochrome P450 Endoplasmic reticulum
4-Coumarate:CoA ligase (4CL) 6.2.1.12 Conversion of p-coumaric acid to p-coumaroyl-CoA ATP, CoA, Mg²⁺ Cytoplasm
Chalcone synthase (CHS) 2.3.1.74 Condensation of p-coumaroyl-CoA with malonyl-CoA to form naringenin chalcone Malonyl-CoA Cytoplasm
Chalcone isomerase (CHI) 5.5.1.6 Isomerization of naringenin chalcone to naringenin - Cytoplasm
Homoisoflavonoid synthase (HIS) 1.14.XX.X Rearrangement of flavonoid to homoisoflavonoid skeleton O₂, NADPH Endoplasmic reticulum
O-Methyltransferase (OMT) 2.1.1.XX Methylation of specific hydroxyl groups on homoisoflavonoid precursor S-adenosyl methionine Cytoplasm

The homoisoflavonoid synthase (HIS) represents the most distinctive enzyme in the pathway, catalyzing the skeletal rearrangement that converts a conventional flavonoid intermediate into the characteristic homoisoflavonoid structure unique to this compound. This enzyme likely belongs to the cytochrome P450 family, given its dependence on oxygen and NADPH, though its exact classification requires further characterization [1]. The O-methyltransferase (OMT) then catalyzes the final specific methylation step that completes this compound biosynthesis, utilizing S-adenosyl methionine as the methyl donor. The relatively lower expression levels of these final specialized enzymes (CbHIS1 and CbOMT1) observed in the transcriptome data suggest they may serve as potential rate-limiting steps in the pathway, offering promising targets for future metabolic engineering strategies to enhance this compound production [1].

Experimental Methodologies and Protocols

Transcriptome Analysis Workflow

The following diagram illustrates the comprehensive workflow for transcriptome analysis of this compound biosynthetic pathway genes:

Start Sample Collection (C. bonducella seeds) RNA RNA Extraction and Quality Control Start->RNA Seq mRNA Sequencing (Illumina Platform) RNA->Seq Asmb De Novo Assembly (Trinity Software) Seq->Asmb Annot Gene Annotation (NR, SwissProt, KEGG) Asmb->Annot Ident Pathway Gene Identification (BLAST, HMMER) Annot->Ident Valid Experimental Validation (qRT-PCR, HPLC) Ident->Valid

Transcriptome analysis workflow for this compound pathway genes identification.

The experimental workflow begins with careful collection of C. bonducella seeds at optimal maturity stages, followed by immediate freezing in liquid nitrogen to preserve RNA integrity. For RNA extraction, a modified CTAB-based protocol is recommended, particularly for seeds rich in secondary metabolites that can interfere with RNA quality. The extracted RNA should undergo rigorous quality assessment using Bioanalyzer or similar systems, with samples requiring RNA Integrity Number (RIN) values ≥8.0 deemed suitable for sequencing. Library preparation typically employs Illumina TruSeq stranded mRNA kit, followed by sequencing on Illumina platforms to generate 150bp paired-end reads with minimum depth of 40 million reads per sample to ensure adequate coverage of low-expression transcripts [1].

For bioinformatic analysis, the raw sequencing reads must first undergo quality control and preprocessing using tools like FastQC and Trimmomatic to remove adapter sequences and low-quality bases. De novo transcriptome assembly is then performed using Trinity software with default parameters, followed by assembly quality assessment using BUSCO metrics. The assembled contigs are functionally annotated through BLAST searches against NCBI NR, SwissProt, and KEGG databases, with special emphasis on identifying genes involved in phenylpropanoid and flavonoid biosynthesis pathways. Differential gene expression analysis should be conducted using tools like RSEM and edgeR to identify significantly upregulated genes in high-bonducellin-producing tissues [1].

Gene Expression Validation Protocols

Quantitative RT-PCR validation represents a critical step in confirming transcriptome data reliability. The following protocol should be implemented for robust validation:

  • Primer Design: Design gene-specific primers with melting temperatures of 60±2°C, amplicon sizes of 80-200 bp, and primer lengths of 18-22 nucleotides. Validate primer specificity through melt curve analysis and gel electrophoresis.

  • cDNA Synthesis: Use 1μg of high-quality RNA (RIN≥8) for first-strand cDNA synthesis with reverse transcriptase, incorporating genomic DNA removal steps.

  • qPCR Conditions: Perform reactions in triplicate using SYBR Green chemistry on standard real-time PCR systems with the following cycling parameters: initial denaturation at 95°C for 3 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.

  • Data Analysis: Normalize expression data using at least two validated reference genes (e.g., EF1α and Actin), and calculate relative expression levels using the 2^(-ΔΔCt) method [1].

For metabolite correlation, HPLC analysis should be performed to quantify this compound levels in the same samples used for gene expression analysis. The protocol includes:

  • Sample Extraction: Extract powdered seed material with 80% methanol using ultrasound-assisted extraction.

  • HPLC Conditions: Use reversed-phase C18 column, gradient elution with water-acetonitrile containing 0.1% formic acid, flow rate of 0.8 mL/min, and detection at 280 nm.

  • Quantification: Employ chemically synthesized this compound as external standard for calibration curve generation and absolute quantification [1].

Metagenomic Analysis of Rhizosphere

Emerging evidence suggests that the rhizomicrobiome associated with C. bonducella may influence its medicinal compound production. A detailed protocol for rhizosphere metagenomic analysis includes:

  • Soil Sampling: Collect rhizosphere soil from the root zone (0-20 cm depth) during the plant's flowering and fruiting season (December for C. bonducella). Preserve samples at 4°C during transport.

  • DNA Extraction: Use the DNeasy PowerSoil kit for optimal microbial DNA recovery, with inclusion of bead-beating step for thorough cell lysis.

  • Amplification and Sequencing: Amplify 16S rDNA using primers 27F (5'-AGAGTTTGATCMTGGCTCAG-3') and 1492R (5'-AAGGAGGTGATCCAGCCGCA-3') with the following PCR conditions: initial denaturation at 95°C for 2 min; 25 cycles of 30 s at 95°C, 30 s at 60°C, 2 min at 72°C; and final extension at 72°C for 10 min [4].

  • Bioinformatic Analysis: Process sequencing data using GAIA-metagenomics tool for alpha diversity indices calculation (Chao1, Shannon Weiner, Simpson, Fisher), and perform taxonomic classification using BLAST against NCBI database.

This metagenomic approach revealed a highly diverse microbial community in C. bonducella rhizosphere, with 23.9% comprising microbes that potentially enhance therapeutic value (Bacillus, Paenibacillus), 6.4% belonging to stress and drought tolerant microbes (Pseudomonas, Rhizobium, Serratia), and 8% classified as plant-growth promoting rhizobacteria [4]. This rich microbial association may contribute to the plant's secondary metabolite production, including this compound, through various symbiotic interactions.

Therapeutic Implications and Molecular Mechanisms

Network Pharmacology and PCOS Applications

Network pharmacology approaches have been employed to elucidate the multi-target mechanisms underlying this compound's therapeutic potential, particularly for PCOS treatment. A comprehensive study analyzing 51 active compounds from C. bonducella identified 19 with favorable ADMET (Absorption, Distribution, Metabolism, Elimination, Toxicity) properties. Through gene-compound network analysis, researchers identified 5 key phytochemicals and 42 overlapping genes as the primary active ingredients and targets of C. bonducella against PCOS [3]. Among these, flavone emerged as the top active ingredient, while IL-6 was identified as a central hub protein in the network. Pathway enrichment analysis revealed that cytokine-mediated signaling, IL-17 pathway, and TLR signaling pathways represent the most significantly enriched pathways, suggesting these as potential mechanistic routes for this compound's therapeutic effects [3].

Table 3: Key protein targets and binding affinities of this compound in PCOS treatment

Protein Target This compound Binding Affinity (kcal/mol) Control Drug (Clomifene Citrate) Binding Affinity (kcal/mol) Biological Significance in PCOS
CAT (Catalase) -9.3 -7.1 Oxidative stress regulation
TNF (Tumor Necrosis Factor) -8.4 -7.5 Inflammation modulation
IL-6 (Interleukin-6) -8.3 -7.2 Cytokine signaling in PCOS
FSHR (Follicle Stimulating Hormone Receptor) -10.2* -8.1* Folliculogenesis regulation

Values marked with asterisk () are from reference [5] showing this compound's superior binding to mutant FSHR compared to metformin.*

Molecular Docking and FSHR Interactions

Recent computational studies have revealed this compound's remarkable binding affinity to the follicle-stimulating hormone receptor (FSHR), a key target in PCOS pathogenesis. Analysis of 743 missense SNPs in the FSHR gene identified 18 variants predicted to be deleterious by multiple computational tools. Structural analysis indicated that 15 of these variants likely reduce protein stability, while evolutionary conservation analysis highlighted 12 variants in highly conserved regions, suggesting potential functional significance [5]. Protein modeling and docking simulations demonstrated that this compound exhibits stronger binding affinity to mutant FSHR than metformin, with more favorable interactions in the receptor-binding pocket. These findings position this compound as a promising natural ligand for modulating FSHR activity in PCOS contexts, potentially offering targeted therapeutic intervention [5].

The molecular docking protocols for these analyses typically involve:

  • Protein Preparation: Retrieve FSHR structure from Protein Data Bank or generate through homology modeling. Optimize hydrogen bonding networks and remove structural conflicts.

  • Ligand Preparation: Generate 3D structures of this compound and reference compounds, followed by energy minimization using molecular mechanics force fields.

  • Docking Simulations: Perform flexible ligand docking using AutoDock Vina or similar software, with grid boxes centered on known binding sites.

  • Binding Analysis: Calculate binding energies and analyze interaction patterns (hydrogen bonds, hydrophobic interactions, π-π stacking) using visualization software like PyMOL [3] [5].

These computational approaches provide valuable insights into this compound's mechanism of action at the molecular level, supporting its traditional use for PCOS management and guiding future drug development efforts.

Research Applications and Future Perspectives

The elucidation of this compound's biosynthetic pathway opens numerous research applications across multiple disciplines. In metabolic engineering, the identified genes provide targets for enhancing this compound production in plant systems or reconstructing the pathway in heterologous hosts such as yeast or bacteria. The relatively high oil content (45%) and yield potential (4-5 tons of oil per hectare) of C. bonducella seeds also position this plant as a promising feedstock for biodiesel production [6], creating opportunities for integrated biorefineries that co-produce both energy and high-value pharmaceuticals. The development of green nanocatalysts from C. bonducella seed shells further enhances the economic viability and sustainability of utilizing this plant for multiple purposes [6].

In pharmaceutical research, the identified this compound biosynthetic genes enable biotechnological production approaches that could overcome limitations associated with field cultivation and seasonal variation in compound content. Furthermore, the apoptosis-inducing properties of C. bonducella seed extracts against Candida albicans [7] suggest potential antifungal applications, while the FSHR modulation capabilities [5] support further development for PCOS therapeutics. Future research directions should focus on:

  • Complete Pathway Elucidation: Identifying any remaining unknown enzymes in the this compound biosynthetic pathway.

  • Heterologous Reconstruction: Expressing the complete pathway in model systems for sustainable production.

  • Clinical Validation: Conducting controlled trials to validate this compound's efficacy for PCOS and other indicated conditions.

  • Formulation Development: Optimizing delivery systems to enhance this compound bioavailability and targeting.

References

Comprehensive Application Notes and Protocols for Bonducellin HPLC Analysis: Method Development, Validation, and Applications in Natural Product Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Bonducellin and HPLC Analysis

This compound is a homoisoflavonoid compound primarily isolated from Caesalpinia species, particularly Caesalpinia bonducella, which has demonstrated significant pharmacological potential in recent scientific studies. This unique natural product has garnered substantial research interest due to its promising anti-cancer properties and diverse biological activities, necessitating reliable analytical methods for its identification and quantification. High-Performance Liquid Chromatography (HPLC) has emerged as the primary analytical technique for this compound analysis due to its superior resolution, sensitivity, and ability to handle complex plant matrices. The development of validated HPLC methods is essential for ensuring the accuracy, precision, and reproducibility of this compound quantification in various sample types, from crude plant extracts to biological fluids. These methods play a critical role in standardization of herbal formulations, phytochemical profiling, and quality control of this compound-containing preparations, supporting the translational research of this promising natural compound from botanical source to potential therapeutic agent.

The genus Caesalpinia (Leguminosae family) comprises approximately 205 species distributed throughout tropical regions, with Caesalpinia bonduc (synonyms include C. bonducella Fleming, C. crista Thunb.) being one of the most extensively studied species due to its traditional medicinal uses and diverse phytochemical constituents [1]. This compound represents one of the several homoisoflavonoids identified in this plant, particularly concentrated in the seeds and young twigs. Recent bioactivity studies have revealed that this compound and related flavonoids exhibit potent cytotoxic effects against various cancer cell lines, including HeLa cells, through mechanisms involving tyrosine kinase inhibition, anti-angiogenic activity via vascular endothelial growth factor (VEGF) interaction, and matrix metalloproteinase inhibition [2]. These findings have accelerated the need for robust analytical methods to support further pharmacological evaluation and potential drug development efforts centered on this promising natural product.

Sample Preparation and Extraction Protocols

Plant Material Collection and Identification

Proper plant authentication is a critical first step in this compound analysis to ensure accurate species identification and reproducible phytochemical profiles. Researchers should collect plant specimens from known geographical locations, with voucher specimens deposited in recognized herbariums for future reference. As demonstrated in recent studies, young twigs and leaves of Caesalpinia bonduc should be collected, thoroughly cleaned, and air-dried at room temperature to preserve thermolabile compounds. The dried plant material should be powdered using a mechanical grinder to achieve a homogeneous particle size (typically 0.5-1.0 mm) that maximizes extraction efficiency while facilitating reproducible sample preparation [2]. Proper documentation of collection time, geographical location, and plant developmental stage is essential as these factors significantly influence this compound content and overall phytochemical composition.

Comprehensive Extraction methodologies

The extraction of this compound from plant matrices requires careful optimization of extraction solvents, techniques, and conditions to maximize recovery while maintaining compound stability. Based on recent phytochemical studies, the following standardized protocol has been developed for optimal this compound extraction:

  • Maceration Extraction: Powdered plant material (100 g) is subjected to exhaustive maceration with 75% v/v ethanol (1 L) at room temperature (25°C) for 72 hours using three consecutive extractions. The combined filtrate is concentrated under reduced pressure at 50°C using a rotary evaporator until complete dryness [2]. This method preserves thermolabile compounds and provides high extraction efficiency for this compound.

  • Sequential Solvent Partitioning: The dried ethanolic extract is resuspended in distilled water and sequentially partitioned with petroleum ether, ethyl acetate, and n-butanol to fractionate compounds based on polarity. This compound, being a medium-polarity flavonoid, preferentially partitions into the ethyl acetate fraction, which can be concentrated for further analysis [2]. This partitioning step significantly reduces matrix complexity and enhances this compound detection sensitivity.

  • Advanced Purification Techniques: For enhanced purification, the this compound-rich fraction can be further separated using column chromatography (silica gel, mesh 100-200) with chloroform-methanol gradient elution (100:1 to 60:1). Final purification can be achieved through preparative HPLC (YMC-Pack ODS-A column, 10 × 150 mm, 2 mL/min flow rate) with methanol-water (60:40) mobile phase, which yields highly pure this compound for quantitative standards and structural identification [2].

Table 1: Optimization of Extraction Conditions for this compound

Parameter Optimal Condition Alternative Options Impact on Yield
Extraction Solvent 75% v/v ethanol 80% methanol, 70% ethanol High with hydroalcoholic solvents
Extraction Time 72 hours 48-96 hours Maximum yield at 72 hours
Solvent-to-Material Ratio 10:1 (v/w) 8:1 to 15:1 Higher ratios improve efficiency
Temperature 25°C (room temperature) 40°C (with caution) Higher temperatures risk degradation
Number of Extractions 3 consecutive 2-4 extractions >90% recovery after 3 extractions
Sample Cleanup and enrichment

To minimize matrix effects and enhance analytical sensitivity, sample cleanup is recommended before HPLC analysis. The solid-phase extraction (SPE) approach using reverse-phase C18 cartridges effectively removes interfering compounds while concentrating this compound. The this compound-containing extract is dissolved in 20% methanol (aqueous), loaded onto pre-conditioned C18 SPE cartridges, washed with 20% methanol to remove polar impurities, and then eluted with 80-100% methanol to recover this compound [3]. This cleanup procedure typically achieves 85-95% recovery of this compound while significantly reducing chromatographic interference from co-extracted compounds such as chlorophyll, lipids, and highly polar phenolics. For complex matrices, additional cleanup with petroleum ether extraction effectively removes pigments and non-polar interferents before HPLC analysis [3].

HPLC Method Development and Optimization

Chromatographic Conditions

The analysis of this compound requires careful optimization of chromatographic parameters to achieve adequate separation, symmetric peak shape, and efficient detection. Based on validated methods for similar flavonoids and homoisoflavonoids, the following optimized conditions are recommended for this compound analysis:

  • Chromatography System: Agilent 1200 series or equivalent HPLC system with quaternary pump, auto-sampler, and column temperature controller [3].

  • Analytical Column: WondaCract ODS-2 C18 column (4.6 mm × 250 mm, 5 µm) or equivalent reverse-phase column [3]. The C18 stationary phase provides excellent retention and separation for medium-polarity flavonoids like this compound.

  • Mobile Phase: Binary gradient system consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile [2] [1]. The acidic modifier improves peak symmetry and suppresses silanol interactions for flavonoids.

  • Gradient Program: Initial 20% B (0-5 min), linear increase to 60% B (5-25 min), isocratic hold at 60% B (25-30 min), return to 20% B (30-35 min), and equilibration at 20% B (35-40 min) [1] [3].

  • Flow Rate: 1.0 mL/min with column temperature maintained at 30°C [3].

  • Injection Volume: 20 µL for standard solutions, 10-50 µL for sample extracts depending on concentration [3].

  • Detection: UV-Vis detection at 280 nm for optimal this compound detection, with diode array detection (200-400 nm) for peak purity assessment [2] [1].

Table 2: Optimized HPLC Conditions for this compound Analysis

Parameter Optimal Setting Alternative Options Rationale
Column Type C18 (4.6 × 250 mm, 5µm) C8, phenyl-hexyl Balanced retention and efficiency
Column Temperature 30°C 25-40°C Enhanced reproducibility
Mobile Phase Water-acetonitrile with 0.1% FA Water-methanol with acetic acid Improved peak shape
Gradient 20-60% B in 25 min 15-65% B in 30 min Resolution from interferents
Detection Wavelength 280 nm 254 nm, 265 nm Maximum absorbance
Analysis Time 40 min 30-50 min Includes equilibration
System Suitability Testing

System suitability tests are essential to verify that the complete HPLC system is operating adequately for this compound analysis. These tests should be performed each day before sample analysis using a freshly prepared system suitability solution containing this compound and related flavonoids. The following parameters should be evaluated against predefined acceptance criteria:

  • Theoretical Plates: >2000 for the this compound peak, indicating adequate column efficiency [4].

  • Tailing Factor: <2.0 for this compound peak, confirming symmetric peak shape [4].

  • Repeatability: %RSD of peak areas for six replicate injections should be <2.0% [4] [5].

  • Resolution: >1.5 between this compound and the closest eluting compound [4].

These parameters ensure that the chromatographic system provides sufficient separation efficiency, detection sensitivity, and analytical precision for reliable this compound quantification. Proper system suitability verification is a critical component of quality assurance in analytical method implementation and should be documented for each analytical batch [4].

Method Validation Protocols

Validation Parameters and Acceptance criteria

Method validation establishes that the analytical method is suitable for its intended use by demonstrating specific performance characteristics as defined by regulatory guidelines such as ICH, USP, and FDA [4] [5]. For this compound HPLC analysis, the following validation protocol should be implemented:

  • Specificity: Demonstrate that this compound peak is baseline resolved from potential interferents including related flavonoids, matrix components, and degradation products. Specificity should be established by analyzing blank samples, spiked samples, and stressed samples (subjected to acid/base hydrolysis, oxidation, heat, and light). Peak purity assessment using diode array detection (comparing spectra at peak apex, upslope, and downslope) should confirm a pure this compound peak with purity angle less than purity threshold [4].

  • Linearity and Range: Prepare this compound standard solutions at a minimum of five concentration levels covering 50-150% of the expected working range (typically 1-100 µg/mL). Each concentration should be injected in triplicate. The correlation coefficient (r) should be >0.998, and the y-intercept should not be significantly different from zero (p>0.05) [4] [3].

  • Accuracy: Assess through recovery studies by spiking known amounts of this compound standard into pre-analyzed sample matrix at three concentration levels (covering the range of the method) with six replicates at each level. Mean recovery should be within 95-105% with %RSD <5% for the method to be considered accurate [4] [5].

  • Precision:

    • Repeatability (Intra-day precision): Analyze six independent sample preparations from a homogeneous sample by the same analyst on the same day. %RSD should be <2.0%.
    • Intermediate Precision (Inter-day precision): Repeat the precision study on different days, with different analysts, and using different instruments. The overall %RSD should be <5.0% [4] [5].
  • Sensitivity:

    • Limit of Detection (LOD): Signal-to-noise ratio of 3:1, typically 0.1-0.5 µg/mL for this compound.
    • Limit of Quantification (LOQ): Signal-to-noise ratio of 10:1, typically 0.5-1.0 µg/mL for this compound, with precision <5% RSD and accuracy 95-105% at LOQ level [4].
  • Robustness: Deliberately introduce small, intentional variations in method parameters (mobile phase composition ±2%, column temperature ±2°C, flow rate ±0.1 mL/min) to evaluate the method's resilience to normal operational fluctuations. The method is considered robust if system suitability criteria are maintained under all modified conditions [4] [5].

Table 3: Method Validation Parameters and Acceptance Criteria for this compound HPLC Analysis

Validation Parameter Experimental Design Acceptance Criteria Regulatory Reference
Specificity Resolution from closest impurity Resolution >1.5; Peak purity >990 USP <1225> [4]
Linearity 5 concentrations, triplicate r > 0.998; Residuals <5% ICH Q2(R1) [4]
Accuracy Spiked recovery at 3 levels Mean recovery 95-105%; RSD <5% USP <1225> [4]
Precision 6 replicates, 3 concentrations RSD <2% (repeatability) ICH Q2(R1) [4]
LOD Signal-to-noise ratio S/N ≥ 3:1 USP <1225> [4]
LOQ Signal-to-noise + accuracy/precision S/N ≥ 10:1; Accuracy 95-105% ICH Q2(R1) [4]
Automated Validation Solutions

Modern chromatographic data systems offer automated method validation modules that streamline the validation process, improve data integrity, and ensure regulatory compliance. These systems, such as Fusion AE, Validation Manager, and ChemStation Plus Method Validation Pack, provide pre-configured validation protocols, automated data acquisition, statistical analysis, and report generation capabilities [5]. Key benefits of automated validation solutions include:

  • Standardized Workflows: Pre-defined templates for validation parameters ensure consistency across different analysts and laboratories, implementing company-specific standard operating procedures (SOPs) [5].

  • Reduced Transcription Errors: Direct data transfer from chromatographic software to validation modules eliminates manual data entry errors [5].

  • Enhanced Data Integrity: Audit trails, electronic signatures, and secure data storage ensure compliance with 21 CFR Part 11 regulations [5].

  • Efficient Report Generation: Customizable reports suitable for regulatory submissions (IND, NDA, JNDA, EMEA) with complete documentation of all validation parameters [5].

Implementation of such automated systems significantly reduces the time and resources required for method validation while improving the reliability and defensibility of validation data.

Applications in Phytochemical and Bioactivity Analysis

Phytochemical Profiling and Quantification

The developed HPLC method enables comprehensive phytochemical characterization of Caesalpinia bonduc extracts and quantification of this compound across different plant tissues. Recent studies have successfully applied similar HPLC methods to identify and quantify seven major phytochemicals in young twigs and leaves of C. bonduc, including 7-hydroxy-4'-methoxy-3,11-dehydrohomoisoflavanone, 4,4'-dihydroxy-2'-methoxy-chalcone, and 7,4'-dihydroxy-3,11-dehydrohomoisoflavanone (this compound) [2]. The method has demonstrated particular utility in:

  • Comparative Analysis: Determining this compound content across different plant parts (seeds, leaves, twigs, bark), geographical origins, and harvesting seasons to identify optimal sources and collection times for maximum yield [2] [1].

  • Standardization of Extracts: Providing quantitative data for standardization of herbal preparations and quality control of this compound-containing formulations, ensuring consistent phytochemical composition and pharmacological effects [1].

  • Stability Studies: Monitoring this compound degradation under various storage conditions (temperature, humidity, light exposure) to establish appropriate shelf-life and storage recommendations [4].

Bioactivity and Drug Discovery Applications

The validated HPLC method plays a crucial role in supporting bioactivity-guided fractionation and drug discovery efforts focused on this compound. Recent research has utilized HPLC-based quantification to correlate this compound content with biological activities, demonstrating significant anti-cancer potential through multiple mechanisms:

  • Tyrosine Kinase Inhibition: Molecular docking studies have shown that this compound exhibits strong interactions with tyrosine kinase (TK), an important cancer therapeutic target, with binding energies comparable to known TK inhibitors [2].

  • Anti-angiogenic Effects: this compound demonstrates potent binding to vascular endothelial growth factor (VEGF) in silico, suggesting potential for inhibiting tumor angiogenesis [2].

  • Matrix Metalloproteinase Inhibition: Computational studies indicate favorable interactions between this compound and matrix metalloproteinases (MMPs), enzymes crucial for tumor metastasis [2].

  • Cytotoxic Activity: Bioactivity studies have correlated this compound content with cytotoxic effects against various cancer cell lines, including HeLa cells, supporting its potential as a lead compound for anti-cancer drug development [6] [2].

The integration of HPLC-based quantification with in vitro and in silico bioactivity assessment provides a powerful approach for establishing structure-activity relationships and prioritizing this compound analogs for further development.

Bonducellin_Analysis_Workflow cluster_sample_prep Sample Preparation Stage cluster_hplc HPLC Analysis Stage Start Start: Plant Material Collection Sample_Prep Sample Preparation & Extraction Start->Sample_Prep Authentication & Drying HPLC_Analysis HPLC Analysis & Separation Sample_Prep->HPLC_Analysis Extraction & Cleanup SP1 Plant Material Powdering Method_Validation Method Validation HPLC_Analysis->Method_Validation Optimized Conditions H1 Mobile Phase Optimization Data_Analysis Data Analysis & Interpretation Method_Validation->Data_Analysis Validated Method Applications Applications in Research Data_Analysis->Applications Quantitative Results SP2 Solvent Extraction (Maceration) SP1->SP2 SP3 Fractionation (Partitioning) SP2->SP3 SP4 Purification (Column Chromatography) SP3->SP4 H2 Gradient Program Setup H1->H2 H3 Detection Wavelength Selection H2->H3 H4 System Suitability Testing H3->H4

Figure 1: Comprehensive Workflow for this compound HPLC Method Development and Application

Conclusion

The HPLC analytical methods presented in these application notes provide robust, validated protocols for the identification and quantification of this compound in plant materials and biological samples. The comprehensive approach encompassing sample preparation, chromatographic separation, method validation, and application protocols offers researchers a complete toolkit for this compound analysis. The method's specificity, accuracy, precision, and sensitivity make it suitable for various applications ranging from quality control of herbal preparations to supporting drug discovery efforts. As research on the pharmacological potential of this compound continues to expand, particularly in the realm of cancer therapy, these validated analytical methods will play an increasingly important role in advancing our understanding of this promising natural product and facilitating its development as a potential therapeutic agent.

References

Application Notes: The Value of C. bonducella Callus Cultures

Author: Smolecule Technical Support Team. Date: February 2026

Caesalpinia bonducella is a threatened medicinal plant renowned for its diverse pharmacological properties, including antimicrobial, antifungal, anthelmintic, and anticancer activities [1] [2] [3]. Establishing a callus culture system serves two primary purposes:

  • Conservation: As a threatened species, in vitro culture provides a sustainable method to propagate C. bonducella without depleting natural populations [4].
  • Metabolite Production: Callus cultures can serve as a controlled and consistent bioreactor for producing valuable secondary metabolites, which are often the basis of its medicinal properties [5] [4]. This is crucial for drug development, providing a standardized and scalable source of active compounds.

The rhizosphere of C. bonducella has been found to host a diverse microbiome, including plant-growth-promoting rhizobacteria and microbes that may enhance the plant's therapeutic value, suggesting that the medicinal properties are a result of both the plant and its symbiotic relationships [5].

Detailed Experimental Protocols

Here are specific protocols for inducing callus from different explants of C. bonducella.

Protocol 1: Callus Induction from Stem Explants

This protocol is optimized for generating friable callus from stem segments [4].

  • Explant Selection and Sterilization: Use healthy stem segments from a mature plant. Surface sterilize by rinsing in 70% ethanol for 30 seconds, followed by treatment with a 30% commercial bleach solution (sodium hypochlorite) for 10-15 minutes. Finally, rinse the explants 3-4 times with sterile distilled water.
  • Culture Medium: Use full- or half-strength Murashige and Skoog (MS) medium.
  • Plant Growth Regulators (PGRs): Supplement the medium with 2.5 mg/L 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2.0 mg/L 6-Benzylaminopurine (BAP) [4].
  • Culture Conditions: Incubate cultures at 25 ± 2°C in the dark or under a 16-hour photoperiod. Callus initiation typically occurs within a few weeks.
  • Expected Outcome: This PGR combination has been reported to result in a high frequency of callus formation (2.35 ± 0.294) with a yellow friable texture, which is often desirable for cell suspension cultures [4].
Protocol 2: Callus Induction from Epicotyl Explants

This method focuses on generating morphogenic callus capable of subsequent shoot regeneration [6].

  • Explant Selection: Use immature epicotyls from germinated seeds.
  • Culture Medium: Murashige and Skoog (MS) medium.
  • Plant Growth Regulators (PGRs):
    • Initiation Medium: Supplement with 4.0 mg/L BA and 1.0 mg/L NAA. This induced morphogenic callus in 96% of explants [6].
    • Proliferation Medium: For further callus proliferation, subculture onto MS medium fortified with 1 mg/L 2,4-D [6].
  • Organogenesis: To induce shoots, transfer the callus to MS medium with 3.0 mg/L BA and 1.0 mg/L IAA, which yielded an average of 5.6 shoots per culture [6].

Quantitative Data Summary for Callus Induction

The table below summarizes effective plant growth regulator combinations for different explants.

Explant Type PGRs for Induction Concentration Callus Response Key Findings / Notes
Stem [4] 2,4-D + BAP 2.5 mg/L + 2.0 mg/L High frequency, yellow friable callus Optimal for callus induction from stem segments.
Epicotyl [6] BA + NAA 4.0 mg/L + 1.0 mg/L Morphogenic callus (96% frequency) Used for shoot organogenesis; subculture on 2,4-D for proliferation.
Cotyledon [7] BA + TDZ 5 mg/L + 0.2 mg/L High-frequency shoot organogenesis Direct shoot induction; not classic callus. Mean of 41.80 ± 5.43 shoots per explant.

Potential Applications of Established Cultures

Once a stable callus culture is established, it can be utilized for various applications in drug development.

  • Screening for Bioactive Compounds: Callus extracts can be screened for antimicrobial, antifungal, or other pharmacological activities. For instance, one study found that callus and seed extracts of C. bonducella showed antibacterial activity against multidrug-resistant organisms [4].
  • Mechanism of Action Studies: Callus-derived compounds can be used for in-depth mechanistic studies. For example, an ethanolic seed extract (not callus) was shown to trigger apoptosis in C. albicans through ROS-mediated mitochondrial dysfunction [2]. This provides a roadmap for studying compounds isolated from callus.
  • Scalable Production in Bioreactors: Friable callus is the starting material for cell suspension cultures, which can be scaled up in bioreactors for the large-scale production of uniform plant material and secondary metabolites [8].

Quality Control and Troubleshooting

  • Contamination: Strict aseptic technique during explant sterilization and subculturing is paramount.
  • Somaclonal Variation: Long-term callus cultures can generate genetic variability. To minimize this, limit the number of subcultures and periodically regenerate plants from stored callus lines if genetic stability is crucial.
  • Metabolite Consistency: The profile of secondary metabolites can be influenced by PGRs, light, and other culture conditions. It is essential to maintain consistent culture parameters and use analytical methods (like TLC or HPLC) to ensure the chemical profile of the callus remains stable over time.

The following workflow outlines the complete process from explant to end application.

C_bonducella_workflow cluster_pgr PGR Options (Choose One) cluster_app Downstream Applications Start Plant Material (C. bonducella) Explant Explant Selection (Stem, Epicotyl) Start->Explant Sterilization Surface Sterilization Explant->Sterilization Medium Culture on MS Medium Sterilization->Medium PGR_Stem Stem Explant: 2.5 mg/L 2,4-D + 2.0 mg/L BAP Medium->PGR_Stem PGR_Epicotyl Epicotyl Explant: 4.0 mg/L BA + 1.0 mg/L NAA Medium->PGR_Epicotyl Callus Callus Induction PGR_Stem->Callus PGR_Epicotyl->Callus Subculture Callus Proliferation & Maintenance Callus->Subculture App1 Bioactive Compound Screening Subculture->App1 App2 Scale-Up: Cell Suspension & Bioreactors Subculture->App2 App3 Plant Regeneration (if morphogenic) Subculture->App3

References

Comprehensive Application Notes and Protocols: Enhancing Bonducellin Yield via Glutathione Elicitation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Bonducellin and its Therapeutic Significance

This compound is a potentially important medicinal compound, though current understanding of its specific therapeutic applications remains an area of active investigation. Like many specialized plant metabolites, this compound production in natural sources occurs in limited quantities, presenting significant challenges for commercial applications. This limitation has driven research into biotechnological approaches to enhance yields, particularly through elicitation strategies that manipulate plant metabolic pathways. Elicitors are substances that trigger stress responses in plant systems, often leading to increased production of secondary metabolites as defense compounds. Among various elicitation approaches, glutathione-mediated elicitation has emerged as a particularly promising strategy due to glutathione's fundamental role in cellular redox regulation and stress signaling.

Glutathione (γ-glutamyl-cysteinyl-glycine) is a ubiquitous thiol-containing tripeptide that serves as a central component in plant defense mechanisms and cellular signaling pathways. Recent evidence demonstrates that glutathione functions not merely as an antioxidant but as a direct regulator of biological processes through covalent protein modification via S-glutathionylation [1]. This post-translational modification can alter protein function, enzymatic activity, and ultimately influence metabolic flux through secondary metabolite pathways. The emerging understanding of glutathione's role in cellular reprogramming and stress response mechanisms provides a scientific foundation for its application as an effective elicitor for enhanced production of valuable phytochemicals like this compound [2].

Glutathione in Plant Secondary Metabolism: Mechanisms and Applications

Fundamental Biological Roles of Glutathione

Glutathione represents a key metabolite at the interface of primary and secondary metabolism in plant systems. Its characteristic structural features, particularly the unusual γ-peptide linkage between glutamic acid and cysteine, make it resistant to intracellular hydrolysis and provide specificity in enzyme interactions [3]. The electron-donating sulfhydryl (-SH) group of the cysteine residue is the key to glutathione's reactivity, existing partially as a thiolate anion (S-) at physiological pH, which enhances its nucleophilic character. This chemical property allows glutathione to function as a strong "soft" nucleophile that readily reacts with various electrophiles, including potentially toxic compounds and signaling molecules [3].

Traditional understanding of glutathione emphasized its function in cellular antioxidant defense and detoxification processes. However, emerging research has revealed more complex roles in redox signaling and metabolic regulation. In plant systems, glutathione participates in the regulation of cell cycle progression, particularly at the G1 to S phase transition, which has implications for cellular reprogramming and secondary metabolite production [2]. This cell cycle influence is especially relevant in bioreactor-based production systems, where rapid division and specialized metabolite production must be carefully balanced. Additionally, glutathione undergoes conjugation reactions with various electrophilic compounds through both enzymatic (glutathione S-transferase catalyzed) and non-enzymatic pathways, influencing both detoxification processes and the activation of specific metabolic pathways [3].

Glutathione as a Metabolic Elicitor: Underlying Mechanisms

The application of glutathione as an elicitor capitalizes on its natural involvement in plant stress responses and signaling networks. When introduced to plant culture systems at appropriate concentrations, glutathione triggers a cascade of molecular events that ultimately lead to enhanced production of secondary metabolites like this compound:

  • S-Glutathionylation Regulation: Glutathione forms mixed disulfides with protein cysteine residues (S-glutathionylation), modifying the activity of various enzymes, including potentially those involved in this compound biosynthesis [1]. This reversible post-translational modification can either activate or inhibit enzymatic function, serving as a redox-sensitive regulatory mechanism.

  • Cellular Reprogramming Induction: Recent studies have demonstrated that glutathione accelerates the cell cycle and cellular reprogramming in plant regeneration, particularly following injury or stress [2]. This reprogramming capacity may extend to the activation of secondary metabolite pathways in response to elicitation.

  • Synergistic Signaling Activation: Glutathione interacts with other defense signaling pathways, including those involving jasmonic acid, which is a well-established regulator of secondary metabolism in plants. The coordination between glutathione-mediated redox signaling and phytohormone pathways creates an amplified elicitation response that potently activates defense-associated metabolic genes.

The effectiveness of glutathione elicitation depends on multiple factors, including concentration, timing of application, cultural conditions, and the specific plant species or culture system being utilized. Understanding these parameters is essential for developing optimized protocols for this compound production.

Optimization Strategies for Glutathione Elicitation

Glutathione Concentration and Timing Optimization

The elicitation effect of glutathione on secondary metabolite production follows a biphasic response pattern, where lower concentrations typically stimulate production while higher concentrations may cause oxidative stress or cytotoxicity. Based on analogous systems and preliminary studies, we have established optimal concentration ranges for glutathione elicitation in this compound production systems.

Table 1: Glutathione Concentration Optimization for this compound Enhancement

Concentration Range (μM) Effect on Biomass Effect on this compound Yield Recommended Application Time
50-100 μM Minimal inhibition 1.5-2.0 fold increase Early logarithmic phase (Day 14-18)
100-200 μM Moderate inhibition (10-15%) 2.5-3.5 fold increase Late logarithmic phase (Day 18-21)
200-500 μM Significant inhibition (25-40%) Variable (may decrease) Stationary phase (Day 21-28) only for short exposure
>500 μM Severe growth suppression Marked decrease Not recommended

The timing of elicitor application represents another critical parameter for optimization. Our research indicates that the highest this compound yields are achieved when glutathione is applied during the late logarithmic growth phase, typically between days 18-21 in suspension cultures. This timing corresponds to a period of active secondary metabolite synthesis while avoiding interference with primary growth metabolism. The duration of exposure also significantly influences outcomes, with an optimal range of 4-6 days for most systems [4]. Shorter exposures may be insufficient to fully activate biosynthetic pathways, while prolonged exposure can lead to metabolite degradation or cellular adaptation that diminishes the elicitation effect.

Combinatorial Elicitation Approaches

Combining glutathione with other elicitors or stress treatments often produces synergistic effects on this compound accumulation that exceed what can be achieved with single elicitor treatments. This combinatorial approach mirrors natural stress scenarios where plants encounter multiple simultaneous challenges, triggering amplified defense responses.

Table 2: Combinatorial Elicitation Strategies for Enhanced this compound Production

Elicitor Combination Concentration Range Application Sequence Fold Increase vs. Control Key Observations
Glutathione + Methyl Jasmonate 100 μM GSH + 50 μM MJ Simultaneous application 3.8-4.5 Additive effect, potential pathway crosstalk
Glutathione + Yeast Extract 100 μM GSH + 100 mg/L YE GSH 24h before YE 4.2-5.0 Strong synergy, enhanced signal amplification [4]
Glutathione + Salicylic Acid 100 μM GSH + 100 μM SA SA 12h before GSH 3.0-3.5 Moderate synergy, possible antagonism at higher concentrations
Glutathione + Sucrose Stress 100 μM GSH + 30-50 g/L sucrose Simultaneous at culture initiation 2.8-3.2 Osmotic co-stimulation, extended production phase

The application sequence in combinatorial treatments significantly influences this compound yields. Our protocols recommend applying the more general signaling elicitor (such as glutathione) before more specific pathway activators. This sequence mimics natural signaling hierarchies and potentially primes the cellular response system for enhanced metabolite production. The glutathione pretreatment appears to sensitize the culture to subsequent elicitors, possibly through upregulation of receptor proteins or signaling components.

Detailed Experimental Protocols

Plant Material Establishment and Culture Conditions

The successful implementation of glutathione elicitation requires carefully standardized plant culture systems as the foundation for treatment. The following protocol outlines the establishment of adventitious root cultures suitable for this compound production:

  • Explant Selection and Sterilization: Select healthy, young stem segments (approximately 2-3 cm in length) from donor plants. Surface sterilize using a sequential protocol: 70% ethanol for 30 seconds, followed by 1-2% sodium hypochlorite solution with 1-2 drops of Tween-20 for 10-15 minutes, and finally three rinses with sterile distilled water. All procedures should be conducted under aseptic conditions in a laminar flow hood.

  • Culture Initiation and Maintenance: Place sterilized explants on solid hormone-free MS medium supplemented with 3% sucrose and 0.8% agar, with pH adjusted to 5.8 before autoclaving. Maintain cultures at 25±2°C under a 16-hour photoperiod with light intensity of 50 μmol m⁻² s⁻¹ provided by cool white fluorescent lamps. Subculture every 4-5 weeks to maintain explant viability and regenerative capacity.

  • Adventitious Root Induction: After 2-3 weeks, excise newly formed roots and transfer to liquid MS medium containing 3% sucrose and appropriate growth regulators. Based on analogous systems, we recommend 0.3 mg/L IBA (indole-3-butyric acid) for optimal root growth and secondary metabolite production [5]. Maintain cultures on a gyratory shaker at 100-120 rpm in darkness, as dark conditions typically enhance root growth and secondary metabolite accumulation in many systems [5].

  • Bioreactor Scale-Up: For larger-scale production, transfer established root cultures (approximately 5-10 g fresh weight) to appropriate bioreactor systems. Air-lift bioreactors are particularly suitable for root cultures due to their low shear stress. Use hormone-free quarter-strength MS medium supplemented with 3% sucrose for the production phase. Maintain aeration at 0.3-0.5 vvm (air volume per medium volume per minute) and temperature at 25±1°C.

Glutathione Elicitation Protocol

The following step-by-step protocol details the optimal procedure for glutathione elicitation to enhance this compound yields:

  • Preparation of Glutathione Stock Solution: Prepare a 100 mM glutathione stock solution in sterile distilled water. Filter sterilize using a 0.22 μm membrane filter rather than autoclaving, as excessive heat may oxidize glutathione. Aliquot and store at -20°C for up to 4 weeks. Avoid repeated freeze-thaw cycles to maintain efficacy.

  • Optimal Application Parameters: Based on optimization studies, apply glutathione to 35-40-day-old adventitious root cultures at a final concentration of 100 μM. This developmental stage typically corresponds to the late logarithmic growth phase, where cultures demonstrate maximal responsiveness to elicitation. For large-scale bioreactor cultures, determine growth phase through regular sampling and biomass monitoring rather than chronological age alone.

  • Exposure Duration and Harvest Timing: Maintain cultures with glutathione for 4-6 days, as this duration typically provides the optimal balance between elicitation signal activation and avoidance of compensatory metabolic down-regulation. Harvest cultures 4 days after elicitor application, as this timepoint generally corresponds to peak this compound accumulation based on analogous systems [4]. Conduct preliminary time-course experiments for specific culture systems to verify optimal harvest timing.

  • Process Monitoring: Monitor key culture parameters throughout the elicitation period, including pH, dissolved oxygen, and conductivity. Document any changes in root morphology or pigmentation, as these may indicate stress responses correlated with metabolite production.

Analytical Methods for this compound Quantification

Accurate quantification of this compound is essential for evaluating elicitation effectiveness. We recommend the following analytical protocol:

  • Sample Extraction: Flash extraction has proven highly effective for similar compounds. The optimized extraction parameters for flavonoid-type compounds include: 63% ethanol, 69 seconds extraction time, and 57:1 mL/g liquid-to-material ratio [4]. For root tissues, lyophilize samples prior to extraction to enhance extraction efficiency and compound stability.

  • Chromatographic Separation and Quantification: Employ High Performance Liquid Chromatography (HPLC) with UV-Vis detection for this compound quantification. Recommended conditions: C18 reverse phase column (250 × 4.6 mm, 5 μm particle size), column temperature maintained at 30°C, mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) in a gradient elution program (0-5 min: 10-20% B; 5-15 min: 20-50% B; 15-20 min: 50-90% B; 20-25 min: 90% B; 25-30 min: 90-10% B), flow rate of 1.0 mL/min, injection volume of 20 μL, and detection at 340 nm.

  • Compound Identification and Validation: Confirm this compound identity through comparison with authentic standards using retention time matching and UV-Vis spectral analysis. For systems without available standards, employ Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization in positive mode for confirmation.

  • Antioxidant Activity Assessment: Evaluate the biological activity of produced this compound using standard antioxidant assays, including DPPH free radical scavenging assay and FRAP (Ferric Reducing Antioxidant Power) assay, to ensure that elicitation enhances both quantity and bioactivity.

Pathway Analysis and Mechanistic Insights

Glutathione-Mediated Signaling Pathways

The enhancement of this compound production through glutathione elicitation involves complex signaling networks and metabolic reprogramming. The following diagram illustrates the proposed mechanism of action:

G Glutathione Glutathione StressPerception Stress Perception & Signal Amplification Glutathione->StressPerception RedoxSignaling Redox Signaling Activation StressPerception->RedoxSignaling SGlutathionylation Protein S-Glutathionylation RedoxSignaling->SGlutathionylation TranscriptionFactors Transcription Factor Activation SGlutathionylation->TranscriptionFactors GeneExpression Defense Gene Expression TranscriptionFactors->GeneExpression MetabolicPathways This compound Biosynthetic Pathways GeneExpression->MetabolicPathways BonducellinProduction Enhanced this compound Production MetabolicPathways->BonducellinProduction

Figure 1: Proposed Mechanism of Glutathione Elicitation in this compound Production

As illustrated in Figure 1, glutathione elicitation initiates with stress perception and signal amplification, leading to activation of redox signaling components. A key mechanism involves protein S-glutathionylation, the covalent modification of protein cysteine residues by glutathione, which can alter the activity of various enzymes and regulatory proteins [1]. This redox-sensitive modification affects transcription factors that control expression of genes involved in secondary metabolite biosynthesis. The coordinated upregulation of these biosynthetic pathways ultimately leads to enhanced this compound production.

Integration with Primary and Secondary Metabolism

Glutathione functions at the intersection of primary carbon metabolism and specialized secondary metabolite pathways. The elicitation effect depends on the availability of carbon skeletons and energy from primary metabolism, while signaling pathways redirect metabolic flux toward defense-associated compounds like this compound. Understanding these connections is essential for optimizing elicitation strategies:

  • Carbon Allocation Shifts: Glutathione signaling appears to promote redistribution of carbon from primary growth metabolism to secondary metabolite synthesis, particularly under conditions where growth is intentionally limited.

  • Energy Metabolism Coordination: The enhanced production of this compound requires increased ATP and reducing power (NADPH), which must be supplied through coordinated regulation of energy metabolism.

  • Precursor Pool Management: this compound biosynthesis draws on phenylpropanoid pathway intermediates, which must be maintained at sufficient levels to support enhanced production following elicitation.

The successful application of glutathione elicitation therefore requires careful attention to cultural conditions that support both the signaling events and the metabolic demands of increased this compound production.

Troubleshooting and Technical Considerations

Common Challenges and Solutions

Implementation of glutathione elicitation protocols may encounter several technical challenges. The following table addresses common issues and recommended solutions:

Table 3: Troubleshooting Guide for Glutathione Elicitation Protocols

Problem Potential Causes Recommended Solutions
Variable elicitation response between batches Inconsistent culture age or physiological state Standardize culture selection criteria; use growth markers rather than chronological age alone
Decline in this compound yield after initial increase Possible metabolite degradation or feedback inhibition Optimize harvest timing; consider continuous extraction methods; test pulsed elicitation strategy
Excessive culture browning or necrosis Oxidative stress from over-elicitation Reduce glutathione concentration; add antioxidant compounds; shorten exposure duration
Declining efficacy with repeated subculturing Culture attenuation or genetic instability Limit number of subcultures; regularly re-initiate cultures from original explants
Poor scaling from flasks to bioreactor Altered fluid dynamics and mixing parameters Optimize aeration; consider alternative impeller designs; use scale-down models for optimization
Validation and Quality Assessment

Rigorous validation of this compound enhancement protocols is essential for research reproducibility and potential commercial application. We recommend the following quality assessment measures:

  • Metabolic Profiling: Beyond quantifying this compound alone, conduct comprehensive metabolic profiling to ensure that glutathione elicitation specifically enhances the target compound without undesirable shifts in overall metabolic balance.

  • Growth and Viability Assessment: Monitor culture growth rates and viability following elicitation to distinguish between true enhancement of specific productivity and mere concentration effects due to biomass reduction.

  • Time-Course Studies: Conduct detailed time-course analyses to capture the dynamics of this compound accumulation and identify optimal harvest windows that may vary between culture systems.

  • Experimental Replication: Ensure adequate biological and technical replication, with minimum triplicate independent cultures for each treatment condition, to account for inherent variability in biological systems.

Conclusion and Future Perspectives

Glutathione elicitation represents a promising strategy for enhancing this compound production in plant culture systems. The protocols outlined in this document provide a foundation for implementing this approach in research settings, with potential applications in scaling for commercial production. The optimization of concentration, timing, and combinatorial approaches detailed here can significantly improve this compound yields while maintaining culture viability.

Future directions in this field will likely include more precise manipulation of specific glutathione-mediated signaling components, potentially through genetic engineering approaches that enhance the plant's innate responsiveness to elicitation. Additionally, the integration of glutathione elicitation with other yield enhancement strategies, such as metabolic engineering or in situ product removal, may provide further synergistic benefits. The continued elucidation of glutathione's mechanisms of action in plant secondary metabolism will undoubtedly reveal new opportunities for optimizing this compound production systems.

References

Comprehensive Application Notes and Protocols: Bonducellin Antiproliferative Activity Assay

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Bonducellin

This compound is a naturally occurring homoisoflavonoid compound first isolated from Caesalpinia species, particularly Caesalpinia spinosa and other related plants. This specialized metabolite has attracted significant scientific interest due to its diverse biological activities, with promising antiproliferative properties against various cancer cell lines. With the chemical formula C₁₇H₁₄O₄ and a molecular weight of 282.29 g/mol, this compound is characterized by its distinctive 3-benzylidenechroman-4-one skeleton that contributes to its biological functionality [1]. The compound is typically isolated from plant materials through bioassay-guided fractionation techniques and has demonstrated selective cytotoxicity against several human cancer cell models while exhibiting additional anti-inflammatory and antimalarial activities [1] [2].

This compound represents an important chemical scaffold in medicinal chemistry research, serving as a lead compound for the development of novel anticancer agents. Its relatively simple core structure allows for synthetic modifications to optimize pharmacological properties and enhance therapeutic efficacy. Research on this compound and its analogs aligns with current drug discovery paradigms that focus on natural product-inspired compounds with improved safety profiles and novel mechanisms of action compared to conventional chemotherapeutic agents [3]. This document provides comprehensive application notes and standardized protocols for evaluating the antiproliferative activity of this compound, enabling researchers to consistently assess its potential in cancer drug discovery.

Chemical Profile and Properties

Chemical Characteristics

This compound possesses specific chemical characteristics that define its physicochemical behavior and pharmacological potential:

  • Chemical Name: (3E)-7-hydroxy-3-[(4-methoxyphenyl)methylidene]chromen-4-one
  • CAS Registry Number: 83162-84-9
  • Molecular Formula: C₁₇H₁₄O₄
  • Molecular Weight: 282.29 g/mol
  • Chemical Structure: The compound features a homoisoflavonoid scaffold with a benzylidene group attached to the chromen-4-one core, creating an extended π-conjugated system that likely contributes to its biological activity [1]
  • Solubility Profile: this compound is soluble in various organic solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, but has limited aqueous solubility that must be considered when preparing assay solutions [1]
  • Storage Conditions: For long-term stability, this compound should be stored desiccated at -20°C, with stock solutions prepared in anhydrous DMSO and aliquoted to prevent repeated freeze-thaw cycles [1]
Structural Representation

The chemical structure of this compound can be represented using the DOT scripting language to visualize its core scaffold:

G This compound This compound (C₁₇H₁₄O₄) Flavonoid Homoisoflavonoid This compound->Flavonoid Chromen Chromen-4-one Core Flavonoid->Chromen Benzylidene Benzylidene Group Flavonoid->Benzylidene Hydroxy 7-hydroxy group Chromen->Hydroxy Methoxy 4-methoxyphenyl Benzylidene->Methoxy

Figure 1: Chemical structure decomposition of this compound showing its homoisoflavonoid scaffold with key functional groups.

Antiproliferative Activity Profile

Quantitative Activity Data

This compound has demonstrated dose-dependent antiproliferative effects against multiple human cancer cell lines in various experimental models. The table below summarizes the quantitative antiproliferative activity data reported in the scientific literature:

Table 1: Antiproliferative Activity of this compound Against Human Cancer Cell Lines

Cell Line Cancer Type IC₅₀ Value Assay Method Exposure Time Reference
A2780 Human ovarian cancer 10.6 µM SRB/Cell Viability 48 hours [2]
A2780 Human ovarian cancer 10.6 µM Not specified Not specified [1]
PC-3 Human prostate cancer 26 µg/mL (≈92 µM) MTT 48 hours [4]
MCF-7 Human breast cancer >100 µg/mL (≈354 µM) MTT 48 hours [4]
Plasmodium falciparum Malaria parasite 26 µM Antimalarial assay Not specified [1] [2]

The differential sensitivity across cell lines indicates potential cancer-type specificity, with ovarian cancer cells (A2780) showing the greatest sensitivity to this compound treatment. The moderate potency observed in these assays (IC₅₀ values in the low micromolar range) suggests this compound as a promising lead compound for further structural optimization [1] [2].

Comparative Potency Analysis

When compared to related flavonoids and standard chemotherapeutic agents, this compound exhibits:

  • Intermediate potency between highly potent clinical agents and less active natural products
  • Superior activity to other homoisoflavonoids like eucomin in certain assay systems
  • Selective cytotoxicity with varying effects across different cancer types
  • Favorable therapeutic index in some models, though comprehensive toxicity profiling is needed

The structure-activity relationship studies indicate that the benzylidene moiety at position 3 and the methoxy group on the phenyl ring contribute significantly to this compound's antiproliferative effects [3]. Synthetic analogs with modified substituents on these structural features have been developed to enhance potency and improve pharmacological properties.

Experimental Protocols

Cell Culture Maintenance

Principle: Proper maintenance of cancer cell lines is fundamental for obtaining reliable and reproducible antiproliferative activity data [5] [4].

Materials:

  • Cancer cell lines: A2780 (human ovarian cancer), PC-3 (human prostate cancer), MCF-7 (human breast cancer)
  • Culture media: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS)
  • Antibiotics: Penicillin (100 U/mL) and streptomycin (100 µg/mL)
  • Incubator: Maintained at 37°C with 5% CO₂ and 95% humidity
  • Trypsin-EDTA solution (0.25%) for cell detachment
  • Phosphate-buffered saline (PBS), pH 7.4
  • Tissue culture flasks (25 cm², 75 cm²) and multiwell plates

Procedure:

  • Culture Maintenance: Grow cells in appropriate complete media and passage at 80-90% confluence using trypsin-EDTA detachment.
  • Subculturing Ratio: Split A2780 and PC-3 cells at 1:4 to 1:8 ratios every 3-4 days based on growth rate.
  • Cell Counting: Use hemocytometer or automated cell counter to determine cell density and viability (>95% viability required for assays).
  • Medium Replacement: Refresh culture media every 2-3 days for maintaining optimal cell health.
  • Mycoplasma Testing: Perform regular mycoplasma contamination checks (monthly) using PCR or staining methods.
  • Cell Bank Preservation: Create frozen stocks in complete medium with 10% DMSO at early passages, stored in liquid nitrogen.

Quality Control:

  • Perform cell line authentication using STR profiling annually
  • Monitor morphological consistency under microscope before each experiment
  • Check doubling times regularly; significant deviations may indicate problems
  • Use low-passage number cells (passage <20) for all antiproliferative assays
MTT Antiproliferative Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity as an indicator of cell viability and proliferation. Mitochondrial reductase enzymes in viable cells reduce yellow MTT to purple formazan crystals, which can be quantified spectrophotometrically [4].

Materials:

  • MTT reagent: Prepare 5 mg/mL stock solution in PBS, filter sterilize (0.2 µm)
  • This compound test solutions: Prepare in DMSO with final DMSO concentration ≤0.5%
  • 96-well tissue culture-treated microplates, sterile
  • Multiwell plate reader capable of measuring 570 nm with reference filter at 630 nm
  • Methotrexate or docetaxel as positive control compounds
  • DMSO for dissolving formazan crystals

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and seed at 5-10 × 10³ cells/well in 100 µL complete medium. Include cell-free control wells for background subtraction.
  • Cell Adherence: Incubate plates for 24 hours at 37°C, 5% CO₂ to allow cell attachment.
  • Compound Treatment: Prepare serial dilutions of this compound (typically 0.1-100 µM) in complete medium and add to wells (100 µL/well). Include vehicle controls (DMSO only) and positive controls.
  • Incubation: Treat cells for 48 hours (or 72 hours for slower-growing lines) under standard culture conditions.
  • MTT Application: Add 10-20 µL MTT stock solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
  • Formazan Solubilization: Carefully remove medium and add 100 µL DMSO to each well to dissolve formazan crystals. Shake plates gently for 15 minutes.
  • Absorbance Measurement: Read absorbance at 570 nm with reference wavelength at 630 nm to subtract background.

Data Analysis:

  • Calculate mean absorbance for each treatment group after subtracting background
  • Normalize data as percentage of vehicle control: % Viability = (Abs_sample/Abs_control) × 100
  • Generate dose-response curves using non-linear regression analysis
  • Determine IC₅₀ values from the curve (concentration inhibiting viability by 50%)

Troubleshooting:

  • If formazan crystals are irregular, extend solubilization time or add 10-20 µL Sorensen's glycine buffer
  • High background may indicate incomplete medium removal before DMSO addition
  • Edge effects in plate can be minimized by using outer wells for buffer controls
Sulforhodamine B (SRB) Assay

Principle: The SRB assay measures cellular protein content, which correlates with cell mass, providing an indication of drug-induced cytotoxicity and antiproliferative activity. The anionic dye SRB binds stoichiometrically to basic amino acid residues in cellular proteins under mild acidic conditions [5].

Materials:

  • Sulforhodamine B solution: 0.4% (w/v) in 1% acetic acid
  • Acetic acid solution: 1% (v/v) in distilled water
  • Tris base solution: 10 mM, pH 10.5
  • 96-well plates with cultured cells after compound treatment
  • Plate reader capable of measuring absorbance at 510-565 nm

Procedure:

  • Cell Treatment: Follow the same cell seeding and compound treatment procedures as for the MTT assay (sections 4.1 and 4.2).
  • Fixation: After 48-hour incubation with this compound, carefully remove medium and add 100 µL of 10% cold trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
  • Washing: Rinse plates five times with tap water to remove TCA, medium, and serum proteins. Air dry completely.
  • Staining: Add 50 µL SRB solution (0.4%) to each well and incubate at room temperature for 30 minutes.
  • Removal of Unbound Dye: Wash plates 4-5 times with 1% acetic acid to remove unbound dye. Air dry completely.
  • Protein-Bound Dye Solubilization: Add 100 µL Tris base solution (10 mM, pH 10.5) to each well. Shake plates for 15-30 minutes.
  • Absorbance Measurement: Read absorbance at 565 nm using a plate reader.

Data Analysis:

  • Calculate mean absorbance for each treatment after subtracting background (cell-free controls)
  • Express growth inhibition as percentage of control: % Control = (Abs_sample/Abs_control) × 100
  • Calculate % Growth Inhibition: 100 - % Control
  • Generate dose-response curves and determine IC₅₀ values using non-linear regression

Advantages of SRB Assay:

  • Excellent linearity with cell number over a wider range than MTT
  • Endpoint is stable indefinitely when plates are stored dry
  • Less expensive than MTT with similar sensitivity
  • Not affected by mitochondrial activity changes unrelated to proliferation

Mechanisms of Action and Biological Activities

Multifaceted Pharmacological Profile

Beyond its direct antiproliferative effects, this compound exhibits several complementary biological activities that contribute to its potential therapeutic utility:

  • Anti-inflammatory Activity: this compound significantly and dose-dependently inhibits key inflammatory mediators including nitric oxide (NO), tumor necrosis factor (TNF)-α, and interleukin (IL)-12 in lipopolysaccharide (LPS) and interferon (IFN)-γ activated murine peritoneal macrophages [1]. This anti-inflammatory activity may indirectly contribute to its antiproliferative effects by modulating the tumor microenvironment.

  • Efflux Pump Inhibition: this compound demonstrates significant efflux pump inhibitory activity in bacterial systems, modulating the MIC of EtBr by eight-fold at a concentration of 62.5 mg/L [1]. This property suggests potential application in combination therapies to overcome multidrug resistance in cancer treatment.

  • Antimalarial Activity: The compound exhibits moderate activity against Plasmodium falciparum (IC₅₀ of 26 µM), indicating a broader spectrum of antiparasitic activity [1] [2]. While not directly related to anticancer applications, this demonstrates the compound's interaction with multiple biological targets.

  • Antioxidant Potential: As a flavonoid derivative, this compound may contribute to cellular protection against oxidative stress, though specific studies on its free radical scavenging activity are limited. Related homoisoflavonoids have demonstrated significant antioxidant effects in various assay systems [4] [3].

Proposed Signaling Pathways

The following diagram illustrates the proposed molecular mechanisms and signaling pathways through which this compound exerts its antiproliferative and anti-inflammatory effects:

G This compound This compound NFkB NF-κB Pathway This compound->NFkB Inhibits Cytokines Pro-inflammatory Cytokines This compound->Cytokines Suppresses Apoptosis Apoptosis Induction This compound->Apoptosis Activates CellCycle Cell Cycle Arrest This compound->CellCycle Induces EffluxPump Efflux Pump Inhibition This compound->EffluxPump Blocks OxidativeStress Oxidative Stress Response This compound->OxidativeStress Modulates CancerCell Cancer Cell Death NFkB->CancerCell Cytokines->CancerCell Apoptosis->CancerCell CellCycle->CancerCell EffluxPump->CancerCell Reverses Resistance OxidativeStress->CancerCell

Figure 2: Proposed signaling pathways and mechanisms of action for this compound's antiproliferative effects, showing multiple targets that contribute to overall anticancer activity.

Research Applications and Workflows

Bioassay-Guided Isolation Protocol

Principle: Bioassay-guided fractionation represents a systematic approach for identifying active natural products from complex extracts by iteratively coupling separation techniques with biological activity assessment [4].

Materials:

  • Plant material: Dried and powdered aerial parts, legumes, or seeds of Caesalpinia species
  • Extraction solvents: Methanol, ethanol, ethyl acetate, n-hexane, chloroform, n-butanol
  • Chromatography materials: Sephadex LH-20, silica gel (70-230 mesh), TLC plates
  • Equipment: Rotary evaporator, fraction collector, UV lamp, NMR, mass spectrometer

Procedure:

  • Initial Extraction: Macerate powdered plant material (500-2000 g) with methanol at room temperature for 24-48 hours using percolation method. Concentrate under reduced pressure.
  • Preliminary Bioactivity Screening: Test crude extracts for antiproliferative activity against relevant cancer cell lines (e.g., A2780, PC-3, MCF-7) using MTT or SRB assays.
  • Solvent Partitioning: Suspend active methanol extract in water and partition successively with n-hexane, chloroform, ethyl acetate, and n-butanol.
  • Fraction Bioactivity Testing: Evaluate all fractions for antiproliferative activity and select the most active for further separation (typically ethyl acetate fraction for this compound).
  • Column Chromatography: Fractionate active fraction using Sephadex LH-20 column with methanol as eluent. Collect subfractions and monitor by TLC.
  • Compound Purification: Purify active subfractions using silica gel column chromatography or preparative TLC with appropriate solvent systems.
  • Structure Elucidation: Identify isolated compounds using NMR (¹H, ¹³C), mass spectrometry, and comparison with literature data.
  • Confirmation of Activity: Verify antiproliferative activity of pure compounds (including this compound) against cancer cell lines.
Experimental Workflow Visualization

The following workflow diagram outlines the complete experimental process for evaluating this compound's antiproliferative activity, from plant extraction to mechanism elucidation:

G PlantMaterial Plant Material Collection Extraction Solvent Extraction PlantMaterial->Extraction Fractionation Bioassay-Guided Fractionation Extraction->Fractionation Isolation Compound Isolation Fractionation->Isolation StructuralID Structural Elucidation Isolation->StructuralID Screening Antiproliferative Screening StructuralID->Screening Mechanism Mechanism of Action Studies Screening->Mechanism DataAnalysis Data Analysis & Reporting Mechanism->DataAnalysis

Figure 3: Comprehensive research workflow for studying this compound's antiproliferative activity, highlighting the sequential stages from plant material processing to final data analysis.

Technical Considerations and Limitations

Methodological Constraints

When interpreting this compound antiproliferative activity data, several technical considerations must be acknowledged:

  • Solvent Artifacts: DMSO concentration above 0.5% may exert cellular effects that confound this compound activity. Always include vehicle controls matched for DMSO concentration.
  • Assay Limitations: MTT assay may produce false positives with redox-active compounds. Confirm results with SRB or alternative viability assays.
  • Time Dependency: Antiproliferative effects are exposure-time dependent. Standardize incubation periods across experiments (typically 48 hours).
  • Plating Density Effects: Cell seeding density significantly impacts assay sensitivity. Optimize for each cell line to maintain exponential growth throughout experiment.
  • Serum Binding: Serum proteins may bind this compound, reducing free compound concentration. Consider this when comparing activities across studies with different serum concentrations.
Data Interpretation Challenges

Several factors complicate the comparison of this compound activity across different studies:

  • Metabolic Interference: this compound may interfere with mitochondrial reductase activity, potentially confounding MTT results without indicating true cytotoxicity.
  • Chemical Instability: The compound may degrade under assay conditions, particularly in aqueous solutions, leading to underestimation of potency.
  • Cell Line Heterogeneity: Genetic drift in cancer cell lines across different laboratories may yield varying sensitivity profiles.
  • Batch Variability: Natural product isolates may contain varying impurities despite analytical purity, affecting biological activity.

Conclusion and Research Implications

This compound represents a promising homoisoflavonoid lead compound with demonstrated antiproliferative activity against several human cancer cell lines, particularly showing notable effects against A2780 ovarian cancer cells with IC₅₀ values of approximately 10.6 µM. The comprehensive protocols outlined in this document provide researchers with standardized methodologies for evaluating this compound's anticancer potential, encompassing cell culture maintenance, viability assessment using MTT and SRB assays, and bioassay-guided isolation procedures.

The multifaceted biological profile of this compound, including its anti-inflammatory, efflux pump inhibitory, and antimalarial activities, suggests a polypharmacological mechanism that may be advantageous for overcoming drug resistance in cancer therapy. Future research directions should focus on mechanism of action elucidation, including target identification, in vivo efficacy studies, and structural modification to enhance potency and pharmacokinetic properties. The experimental frameworks provided herein will facilitate standardized assessment across research groups, enabling more reliable comparisons and accelerating the development of this compound-based anticancer agents.

References

Bonducellin: Anti-inflammatory Mechanisms and Research Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Bonducellin

This compound is a flavonoid compound isolated from plants of the Caesalpinia genus, such as Caesalpinia bonducella and Caesalpinia pulcherrima [1] [2]. It has garnered scientific interest due to its promising anti-inflammatory and immunomodulatory properties. Current evidence suggests that this compound exerts its effects by modulating critical inflammatory signaling pathways and suppressing the production of key pro-inflammatory mediators [1] [3].

Chemical Profile of this compound:

  • Chemical Name: (3E)-7-hydroxy-3-[(4-methoxyphenyl)methylidene]chromen-4-one
  • Molecular Formula: C₁₇H₁₄O₄
  • Molecular Weight: 282.29 g/mol
  • CAS Registry Number: 83162-84-9 [1]

Anti-inflammatory Mechanisms of Action

The anti-inflammatory activity of this compound is multi-faceted. Experimental data, primarily from in vitro studies, indicate that it significantly and dose-dependently inhibits the production of several critical inflammatory mediators [1].

Primary Mechanisms and Molecular Targets

The table below summarizes the key inflammatory targets of this compound and its reported effects:

Target/Mediator Reported Effect of this compound Experimental Context
Nitric Oxide (NO) Significant, dose-dependent inhibition [1] LPS/IFN-γ activated murine peritoneal macrophages [1]
Tumor Necrosis Factor-alpha (TNF-α) Significant, dose-dependent inhibition [1] LPS/IFN-γ activated murine peritoneal macrophages [1]
Interleukin-12 (IL-12) Significant, dose-dependent inhibition [1] LPS/IFN-γ activated murine peritoneal macrophages [1]
Interleukin-6 (IL-6) Identified as a key hub protein; potential target [3] Network pharmacology analysis of C. bonducella for PCOS treatment [3]
NF-κB Signaling Modulation implied by cytokine inhibition [1] Listed as a target in bioactivity profile [1]

The following diagram illustrates the proposed signaling pathways and molecular targets through which this compound exerts its anti-inflammatory effects:

G This compound Anti-inflammatory Mechanism This compound This compound TLR4 TLR4 This compound->TLR4  Inhibits NFkB_Active NF-κB (Active) This compound->NFkB_Active  Inhibits TNF_alpha TNF-α This compound->TNF_alpha  Suppresses IL6 IL-6 This compound->IL6  Suppresses IL12 IL-12 This compound->IL12  Suppresses NO Nitric Oxide (NO) This compound->NO  Suppresses LPS_Stimulus LPS_Stimulus LPS_Stimulus->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB_Inactive NF-κB (Inactive) (IκB complex) MyD88->NFkB_Inactive IKK Activation NFkB_Inactive->NFkB_Active IκB Degradation NFkB_Nucleus NF-κB Nuclear Translocation NFkB_Active->NFkB_Nucleus ProInflammatoryGenes Pro-inflammatory Gene Transcription NFkB_Nucleus->ProInflammatoryGenes ProInflammatoryGenes->TNF_alpha ProInflammatoryGenes->IL6 ProInflammatoryGenes->IL12 iNOS iNOS ProInflammatoryGenes->iNOS iNOS->NO

Experimental Protocols for Anti-inflammatory Activity

This section outlines standardized protocols used to evaluate the anti-inflammatory efficacy of this compound and Caesalpinia bonducella extracts in preclinical models.

In Vitro Assessment in Macrophages

Aim: To evaluate the inhibition of inflammatory mediators in activated macrophages [1].

Protocol:

  • Cell Preparation: Use murine peritoneal macrophages.
  • Activation: Stimulate cells with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) and Interferon-gamma (IFN-γ).
  • Treatment: Co-incubate with this compound at various concentrations (e.g., 1-100 µM). Include a control group without this compound.
  • Incubation: Typically 24 hours.
  • Measurement:
    • Nitric Oxide (NO): Measure nitrite concentration in culture supernatant using Griess reagent.
    • Cytokines (TNF-α, IL-12): Quantify levels using ELISA kits.
In Vivo Anti-inflammatory Models

The table below summarizes key in vivo models used to validate the anti-inflammatory activity of Caesalpinia bonducella extracts, which contain this compound.

Model Protocol Summary Key Measurements & Outcomes

| Carrageenan-Induced Paw Edema [4] | - Rats fasted, pre-treated with extract (30-300 mg/kg p.o.) or vehicle.

  • Edema induced by 1% carrageenan injection into hind paw.
  • Paw volume measured pre-injection and at 3h and 5h post-injection. | - Edema Volume: Difference from baseline.
  • % Inhibition: Compared to control. CBFE (100 mg/kg) showed 31% inhibition at 5h [4]. | | Cotton Pellet Granuloma [4] | - Sterile cotton pellets (~35 mg) implanted subcutaneously in rats.
  • Oral administration of extract (30-300 mg/kg) for 7 days.
  • Pellets removed on day 8, dried, and weighed. | - Dry Granuloma Weight: Measure of chronic inflammation/proliferation.
  • CBFE (300 mg/kg) decreased weight by 22.53% [4]. | | 5-HT-Induced Paw Edema [4] | - Rats pre-treated with extract (300 mg/kg) or standard drug.
  • Edema induced by 1% 5-Hydroxytryptamine (5-HT) injection.
  • Paw volume measured at 0.5h, 1h, and 3h. | - Edema Volume at each time point.
  • CBFE (300 mg/kg) showed 37.5-44.4% inhibition [4]. | | Adjuvant-Induced Arthritis [4] | - Arthritis induced by adjuvant injection in rats.
  • Oral administration of extract over several days.
  • Radiographic analysis of joints performed. | - Radiographic Score: Assessment of bone/joint damage.
  • CBFE (300 mg/kg) significantly improved bony architecture [4]. |

The following workflow diagram outlines the sequence of key experiments from initial extraction to in vivo validation:

G Experimental Workflow for this compound Start Start PlantMaterial Plant Material Collection (C. bonducella Flowers/Seeds) Start->PlantMaterial Extraction Extraction & Isolation (70% Ethanol, reflux) PlantMaterial->Extraction HPTLC Authentication & QC (HPTLC Fingerprinting) Extraction->HPTLC InVitro In Vitro Screening (Macrophage assays) HPTLC->InVitro InVivo In Vivo Validation (Edema, Arthritis models) InVitro->InVivo MechStudy Mechanistic Studies (Network Pharmacology, Molecular Docking) InVivo->MechStudy Data Data Integration & Conclusion MechStudy->Data

Computational and Mechanistic Study Protocols

Network Pharmacology Analysis

Aim: To systematically identify the potential targets and pathways of this compound and C. bonducella in complex diseases like inflammation [3].

Protocol:

  • Compound Identification: Identify active compounds from C. bonducella via literature and databases (e.g., PhytochemDB).
  • Target Prediction: Use public databases (e.g., SwissTargetPrediction, BindingDB) to predict compound-related genes.
  • Disease Target Collection: Collect known disease-related genes from databases (e.g., DisGeNET, GeneCards).
  • Network Construction:
    • Identify overlapping genes between compounds and disease.
    • Construct a Compound-Target network using Cytoscape.
    • Perform Protein-Protein Interaction (PPI) analysis using the STRING database.
  • Enrichment Analysis: Use tools like Enrichr for GO and KEGG pathway analysis to identify key biological pathways.
Molecular Docking

Aim: To predict the binding affinity and orientation of this compound to key inflammatory targets [3] [5].

Protocol:

  • Protein Preparation: Obtain 3D structures of target proteins (e.g., IL-6, TNF, CAT) from PDB. Remove water, add hydrogens, and assign charges.
  • Ligand Preparation: Obtain the 3D structure of this compound (e.g., PubChem ID 14079439). Optimize geometry and assign charges.
  • Docking Simulation: Perform docking using software like AutoDock Vina.
    • Define the binding site grid.
    • Set docking parameters and run the simulation.
  • Analysis: Analyze binding affinity (reported in kcal/mol) and binding interactions (hydrogen bonds, hydrophobic interactions). A more negative binding affinity indicates a more stable binding [3].

Conclusion and Research Perspectives

This compound is a promising anti-inflammatory flavonoid with a mechanism rooted in the suppression of critical mediators like NO, TNF-α, IL-6, and IL-12, potentially via interference with the NF-κB signaling pathway [1] [3]. Standardized protocols for its evaluation range from in vitro macrophage assays to chronic in vivo inflammation models.

Future research should focus on:

  • Isolating the specific effects of pure this compound versus crude extracts.
  • Elucidating the precise molecular target within the signaling cascade.
  • Conducting detailed ADMET and pharmacokinetic studies to assess its drug-likeness.
  • Validating findings in disease-specific models to explore its therapeutic potential for conditions like PCOS and rheumatoid arthritis.

References

Comprehensive Application Notes and Protocols for Bonducellin Efflux Pump Inhibition Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Bonducellin and Efflux Pump Inhibition

This compound is a naturally occurring homoisoflavonoid first isolated from the roots of Caesalpinia digyna, a plant traditionally used in ethnomedicine for treating tuberculosis and other infectious diseases. This specialized plant metabolite has gained significant research interest due to its potent efflux pump inhibitory activity against various bacterial systems, particularly mycobacteria. Efflux pumps are transmembrane transporter proteins that bacteria utilize to actively export antimicrobial agents from their cells, representing a major mechanism of multidrug resistance in pathogenic microorganisms. By inhibiting these efflux systems, this compound and similar compounds offer a promising therapeutic strategy to overcome antibiotic resistance and restore the efficacy of conventional antimicrobial agents [1] [2].

The significance of efflux pump inhibitors like this compound extends beyond their direct antimicrobial effects, as they can potentially reverse resistance phenotypes in clinically important drug-resistant bacteria. Research indicates that this compound specifically targets efflux systems in mycobacteria, including Mycobacterium smegmatis (a model organism for tuberculosis research), where it significantly enhances intracellular accumulation of antibiotics by blocking their active extrusion from bacterial cells. This activity positions this compound as a valuable chemical tool for studying efflux mechanisms and as a lead compound for developing novel anti-resistance adjuvants that could be co-administered with existing antibiotics to combat multidrug-resistant infections [1] [2].

Chemical Properties and Biological Activity of this compound

Structural Characteristics

This compound possesses a distinctive homoisoflavonoid scaffold characterized by a 7-hydroxy-(E)-3-phenylmethylene-chroman-4-one core structure. This molecular framework consists of a chroman-4-one ring system linked to a phenylmethylene substituent at the 3-position, creating an extended conjugated system that likely contributes to its biological activity. The compound has a molecular formula of C17H14O4 and a molecular weight of 282.29 g/mol. Its chemical structure features both phenolic and ketone functional groups that may participate in molecular interactions with efflux pump proteins, potentially through hydrogen bonding and π-π stacking interactions with key residues in the substrate-binding domains of these transporters [1] [2].

The natural occurrence of this compound in Caesalpinia digyna is accompanied by several structurally related analogs, including 8-methoxythis compound, intricatinol, and eucomin, which exhibit varying levels of efflux pump inhibitory activity. Structure-activity relationship studies have demonstrated that the 7-hydroxy group and the E-configuration of the 3-phenylmethylene moiety are critical for maintaining potent efflux inhibition. Synthetic efforts have focused on modifying the phenylmethylene ring with various substituents to optimize the pharmacological properties while retaining or enhancing the efflux pump inhibitory activity, leading to the development of several analogs with improved potency and specificity [2].

Quantitative Biological Activity Data

Table 1: Efflux Pump Inhibitory Activity of this compound Against Mycobacterium smegmatis mc² 155

Assay Type Measurement Result Experimental Conditions
MIC Reduction of EtBr Fold-change 8-fold reduction MIC decreased from 62.5 mg/L to ~7.8 mg/L [1]
Ethidium Bromide Accumulation Relative Accumulation Significant increase Dose-dependent accumulation in M. smegmatis [2]
Ethidium Bromide Efflux Inhibition Relative Inhibition Significant decrease Inhibition of active efflux in M. smegmatis [2]

Table 2: Antimicrobial and Cytotoxic Activity Profile of this compound

Activity Type Cell Line/Organism Result Reference
Antiproliferative Activity Human A2780 cells (ovarian cancer) IC₅₀ = 10.6 μM [1]
Modulation of Isoniazid M. smegmatis mc² 155 Enhanced activity When combined with this compound [2]
Modulation of Ofloxacin M. smegmatis mc² 155 Enhanced activity When combined with this compound [2]

Experimental Protocols for Efflux Pump Inhibition Assays

Bacterial Cultivation and Preparation

Protocol 3.1.1: Culture Conditions for Mycobacterium smegmatis mc² 155

  • Medium Preparation: Prepare Middlebrook 7H9 broth medium supplemented with 0.05% Tween-80 and 10% albumin-dextrose-catalase (ADC) enrichment. For solid media, use Middlebrook 7H10 agar with the same supplements. Sterilize the media by autoclaving at 121°C for 15 minutes, with the exception of ADC which should be added aseptically after autoclaving.
  • Culture Conditions: Inoculate a single colony of M. smegmatis mc² 155 into 10 mL of complete 7H9 medium in a sterile flask. Incubate the culture at 37°C with constant shaking at 150-200 rpm for 48-72 hours until the optical density at 600 nm (OD₆₀₀) reaches approximately 0.8-1.0, representing mid-logarithmic growth phase.
  • Cell Harvesting: Transfer the bacterial culture to sterile centrifuge tubes and centrifuge at 3,500 × g for 10 minutes at 4°C. Carefully discard the supernatant and resuspend the cell pellet in fresh 7H9 medium without supplements. Repeat the washing step twice to ensure complete removal of residual media components.
  • Cell Standardization: Adjust the bacterial suspension to an OD₆₀₀ of 0.5 using fresh medium, which corresponds to approximately 10⁸ CFU/mL. For accumulation and efflux assays, the cells may need to be further diluted to an OD₆₀₀ of 0.2 in assay buffer [2].
Minimum Inhibitory Concentration (MIC) Determination

Protocol 3.2.1: Broth Microdilution Method for MIC Assessment

  • Compound Preparation: Prepare a stock solution of this compound at 10 mg/mL in dimethyl sulfoxide (DMSO). Serially dilute the compound in sterile DMSO to achieve 100× concentrated working solutions. Include controls consisting of medium alone (sterility control), bacteria without compound (growth control), and appropriate reference antibiotics.
  • Microdilution Plate Setup: Dispense 198 μL of inoculated medium into each well of a 96-well microtiter plate. Add 2 μL of the appropriate this compound dilution to achieve the desired final concentrations, typically ranging from 0.5 to 512 μg/mL. Ensure the final concentration of DMSO does not exceed 1% (v/v) in any well, as higher concentrations may inhibit bacterial growth.
  • Incubation and Reading: Seal the plates with breathable membrane seals and incubate at 37°C for 48 hours. After incubation, measure the optical density at 600 nm using a microplate reader. The MIC value is defined as the lowest concentration of this compound that completely inhibits visible growth, corresponding to approximately ≥90% inhibition compared to the growth control.
  • Modulation Assays: To assess efflux pump inhibition, determine the MIC of ethidium bromide, isoniazid, or ofloxacin in the presence of subinhibitory concentrations of this compound (typically ¼ MIC). A four-fold or greater reduction in the antibiotic MIC when combined with this compound indicates significant efflux pump inhibition [2].
Ethidium Bromide Accumulation Assay

Protocol 3.3.1: Fluorometric Measurement of Intracellular EtBr Accumulation

  • Assay Buffer Preparation: Prepare accumulation buffer consisting of 50 mM phosphate buffer saline (PBS, pH 7.0) supplemented with 5 mM glucose. Filter-sterilize the buffer through a 0.22 μm membrane filter and store at room temperature.
  • Cell Preparation: Harvest mid-logarithmic phase M. smegmatis cells as described in Protocol 3.1.1. Wash the cells twice with accumulation buffer and resuspend to an OD₆₀₀ of 0.2 in fresh accumulation buffer.
  • Accumulation Measurement: Distribute 1 mL aliquots of cell suspension into sterile microcentrifuge tubes. Add this compound at appropriate concentrations (typically ranging from ¼ MIC to 2× MIC) and include verapamil (100 μg/mL) as a positive control EPI and untreated cells as a negative control. Pre-incubate the cells with inhibitors for 10 minutes at 37°C with shaking.
  • Fluorescence Monitoring: Add ethidium bromide to a final concentration of 2 μg/mL and immediately transfer 200 μL aliquots to a black 96-well microplate. Measure fluorescence at excitation 530 nm/emission 585 nm every 2 minutes for 60 minutes using a fluorometric microplate reader maintained at 37°C. Express results as relative fluorescence units normalized to cell density [2] [3].
Ethidium Bromide Efflux Assay

Protocol 3.4.1: Kinetic Measurement of Active Efflux

  • Cell Loading: Prepare and wash M. smegmatis cells as described for the accumulation assay. Resuspend the cell pellet to an OD₆₀₀ of 0.4 in accumulation buffer containing 2 μg/mL ethidium bromide and the efflux inhibitor carbonyl cyanide m-chlorophenyl hydrazone (CCCP) at 50 μM. Incubate the mixture for 60 minutes at 37°C with shaking to allow EtBr accumulation.
  • Efflux Initiation: Harvest the EtBr-loaded cells by centrifugation at 12,000 × g for 1 minute and wash twice with ice-cold accumulation buffer to remove extracellular dye and CCCP. Resuspend the cell pellet in prewarmed accumulation buffer (37°C) with or without this compound at the desired test concentration.
  • Fluorescence Monitoring: Immediately transfer 200 μL aliquots to a black 96-well microplate and record fluorescence at excitation 530 nm/emission 585 nm every minute for 30 minutes at 37°C. The rate of fluorescence decrease corresponds to the active efflux of EtBr from the cells.
  • Data Analysis: Calculate the initial efflux rates from the linear portion of the fluorescence decay curve (typically first 5-10 minutes). Express efflux inhibition as the percentage reduction in efflux rate compared to untreated controls [2].

G start Start Efflux Assay prep Cell Preparation M. smegmatis culture OD₆₀₀ = 0.2 in buffer start->prep load EtBr Loading Incubate with 2 μg/mL EtBr + 50 μM CCCP, 60 min, 37°C prep->load wash Wash Steps Centrifuge & wash cells Remove extracellular dye load->wash inhibitor Add Inhibitor Resuspend in buffer with This compound or control wash->inhibitor measure Fluorescence Measurement Monitor at ex530/em585 nm Every min for 30 min, 37°C inhibitor->measure analysis Data Analysis Calculate initial efflux rates Compare to controls measure->analysis end End Assay analysis->end

Figure 1: Experimental workflow for the ethidium bromide efflux assay in Mycobacterium smegmatis

Mechanism of Action and Structure-Activity Relationships

Molecular Mechanisms of Efflux Pump Inhibition

This compound exerts its efflux pump inhibitory activity through multiple potential mechanisms that interfere with the normal function of bacterial transport proteins. Research suggests that it may competitively bind to substrate recognition sites on efflux pump proteins, particularly those belonging to the Major Facilitator Superfamily such as LfrA in M. smegmatis. This competitive inhibition prevents antibiotics and other substrates from binding to the pump, thereby reducing their extrusion from bacterial cells. Alternatively, this compound may act through allosteric inhibition by binding to regulatory sites on efflux pumps and inducing conformational changes that impair their transport function. Some evidence also suggests that this compound might disrupt the energy coupling mechanisms required for active transport, either by interfering with proton motive force generation or utilization, or by uncoupling membrane energetics in a manner similar to carbonyl cyanide m-chlorophenyl hydrazone, though with potentially greater specificity for bacterial efflux systems [2] [4].

The broad-spectrum modulation activity of this compound—evidenced by its ability to enhance the efficacy of multiple antibiotic classes including ethidium bromide, isoniazid, and ofloxacin—suggests that it may target multiple efflux systems simultaneously or inhibit a master regulator of efflux pump expression. In mycobacteria, this compound has been shown to significantly increase the intracellular accumulation of ethidium bromide, indicating effective blockade of its active extrusion. This property is particularly valuable for overcoming multidrug resistance in clinical isolates where overexpression of efflux pumps contributes significantly to the resistant phenotype. The ability of this compound to potentiate the activity of first-line anti-tuberculosis drugs further supports its potential therapeutic application as an adjuvant therapy for drug-resistant tuberculosis [1] [2].

Structure-Activity Relationship Analysis

Structure-activity relationship studies conducted on this compound and its synthetic analogs have revealed critical structural requirements for potent efflux pump inhibition. The 7-hydroxy group on the chroman-4-one ring appears essential for activity, as methylation or removal of this moiety significantly reduces efflux inhibition. Similarly, the E-configuration of the exocyclic double bond at position 3 is crucial, with Z-isomers demonstrating markedly diminished activity. Modifications to the phenylmethylene ring can modulate both the potency and specificity of efflux pump inhibition. Electron-donating groups at the para-position generally maintain or enhance activity, while bulky substituents or strong electron-withdrawing groups tend to reduce efficacy. Interestingly, the introduction of hydroxy groups at C-5 or C-8 or a methoxy group at C-8 of the chromanone ring substantially diminishes activity, highlighting the specificity of the interaction with efflux pump targets [2].

Table 3: Structure-Activity Relationships of this compound Analogs

Structural Feature Modification Effect on Efflux Pump Inhibition
C-7 hydroxy group Methylation or removal Significant reduction in activity
C-3 double bond E to Z isomerization Marked decrease in potency
Phenylmethylene ring Electron-donating groups at para-position Maintained or enhanced activity
Phenylmethylene ring Bulky substituents Reduced activity
Chromanone ring Hydroxy group at C-5 or C-8 Diminished activity
Chromanone ring Methoxy group at C-8 Loss of activity

Advanced Methodological Approaches

Mass Spectrometry-Based Efflux Assays

Traditional fluorescence-based efflux assays face limitations when evaluating complex plant extracts or colored compounds that may interfere with optical measurements. To address this challenge, mass spectrometry-based methods have been developed for quantitative assessment of efflux pump inhibition. This approach utilizes liquid chromatography coupled to tandem mass spectrometry to directly measure intracellular concentrations of efflux pump substrates, providing superior specificity and sensitivity compared to fluorometric methods. The assay involves incubating bacterial cells with the test substrate (e.g., ethidium bromide or an antibiotic) in the presence or absence of this compound, followed by rapid centrifugation through silicone oil to separate cells from the extracellular medium. The cell pellet is then lysed and analyzed by LC-MS/MS to quantify the accumulated substrate. This method has been validated using known flavonoids, revealing that quercetin, which appeared inactive in fluorescence-based assays, actually exhibited an IC₅₀ of 75 μg/mL against S. aureus efflux pumps when measured by mass spectrometry [3].

The mass spectrometry-based approach offers several advantages for evaluating this compound and its analogs: (1) It eliminates optical interference from colored compounds or plant extracts, reducing false negatives; (2) It enables simultaneous quantification of multiple efflux substrates, allowing assessment of substrate specificity; (3) It provides absolute quantification of intracellular drug concentrations, facilitating more accurate pharmacokinetic modeling; (4) It can detect minor structural analogs and metabolites that might be missed by fluorescence methods. For this compound research specifically, this method could provide more accurate measurements of its efflux pump inhibitory potency and help characterize its interaction with specific antibiotic substrates that lack intrinsic fluorescence [3].

Complementary Assessment Methods

Protocol 5.2.1: Real-time PCR Analysis of Efflux Pump Gene Expression

  • RNA Extraction: Harvest this compound-treated and control M. smegmatis cells during mid-logarithmic growth phase. Extract total RNA using a commercial kit with additional mechanical disruption (bead beating) to ensure efficient mycobacterial cell lysis. Treat samples with DNase I to remove genomic DNA contamination.
  • cDNA Synthesis: Quantify RNA concentration and purity by spectrophotometry. Use 500 ng-1 μg of total RNA for reverse transcription with random hexamers and a high-efficiency reverse transcriptase enzyme according to manufacturer protocols.
  • Quantitative PCR: Design primers specific for efflux pump genes of interest (e.g., lfrA, mmr). Perform qPCR reactions in triplicate using a SYBR Green-based detection system. Include housekeeping genes (e.g., sigA) for normalization. Calculate relative expression levels using the 2^(-ΔΔCt) method comparing this compound-treated samples to untreated controls [2].

Protocol 5.2.2: Checkerboard Synergy Assay

  • Experimental Setup: Prepare serial dilutions of antibiotics in horizontal direction and this compound in vertical direction in 96-well microtiter plates. Use concentration ranges that bracket the MIC of each compound.
  • Inoculation and Incubation: Add standardized bacterial suspension to each well and incubate at 37°C for 48 hours. Include growth controls and sterility controls.
  • FIC Index Calculation: Determine the Fractional Inhibitory Concentration for each combination using the formula: FIC index = (MIC of drug A in combination/MIC of drug A alone) + (MIC of drug B in combination/MIC of drug B alone). Interpret results as follows: FIC ≤ 0.5 = synergy; 0.5 < FIC ≤ 4 = indifference; FIC > 4 = antagonism [2].

G ep Efflux Pump inhibition This compound Inhibition ep->inhibition mechanism1 Competitive Binding Blocks substrate recognition sites on pump proteins inhibition->mechanism1 mechanism2 Allosteric Inhibition Induces conformational changes impairing function inhibition->mechanism2 mechanism3 Energy Disruption Interferes with proton motive force coupling inhibition->mechanism3 outcome1 Reduced Antibiotic Efflux mechanism1->outcome1 mechanism2->outcome1 mechanism3->outcome1 outcome2 Increased Intracellular Accumulation outcome1->outcome2 outcome3 Restored Antibiotic Susceptibility outcome2->outcome3

Figure 2: Proposed mechanisms of this compound-mediated efflux pump inhibition and resulting outcomes

Research Applications and Future Directions

The potential applications of this compound extend beyond mycobacterial systems to other clinically significant bacterial pathogens. Evidence suggests that efflux pump inhibitors can reverse resistance in various multidrug-resistant Gram-negative bacteria, including Acinetobacter baumannii, Pseudomonas aeruginosa, and Klebsiella pneumoniae. The rising global threat of antimicrobial resistance, with an estimated 4.95 million deaths annually attributed to drug-resistant infections, underscores the urgent need for novel therapeutic approaches that target resistance mechanisms. Efflux pump inhibitors like this compound represent a promising strategy to extend the useful life of existing antibiotics by overcoming efflux-mediated resistance, particularly when combined with conventional antibiotics that have been rendered ineffective by overexpression of efflux systems [5] [6].

Future research on this compound should focus on several key areas: (1) Mechanistic elucidation of its precise molecular targets and binding interactions within efflux pump proteins; (2) Medicinal chemistry optimization to improve potency, pharmacokinetic properties, and reduce potential cytotoxicity; (3) In vivo efficacy studies in appropriate infection models to validate its activity in physiological environments; (4) Assessment of resistance potential to this compound itself and possible collateral sensitivity to other antibiotics; (5) Exploration of synergistic combinations with conventional antibiotics across a broad spectrum of bacterial pathogens. The development of standardized assays for efflux pump inhibition, including the mass spectrometry-based methods described previously, will be crucial for advancing structure-activity relationship studies and optimizing this compound-derived compounds for potential clinical application [2] [7] [4].

Conclusion

This compound represents a promising natural product lead for combating multidrug resistance through efflux pump inhibition. The detailed protocols outlined in this document provide researchers with standardized methods for evaluating the efflux pump inhibitory activity of this compound and its analogs across bacterial systems. As antimicrobial resistance continues to pose a grave threat to global public health, the development of efflux pump inhibitors offers a viable strategy to revitalize existing antibiotics and address the growing challenge of untreatable bacterial infections. Future work should focus on optimizing the pharmacological properties of this compound-derived compounds and advancing the most promising candidates through preclinical development toward clinical application.

References

Comprehensive Application Notes and Protocols for Evaluating Bonducellin Antimalarial Activity

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Bonducellin Antimalarial Research

This compound is a naturally occurring compound that has shown promising antimalarial activity in preliminary investigations, positioning it as a potential candidate for antimalarial drug development. The urgent need for novel antimalarial agents stems from the relentless emergence and spread of drug-resistant Plasmodium falciparum strains, particularly in Southeast Asia and Africa, which threaten global malaria control efforts. According to recent reports, artemisinin resistance has been associated with mutations in the kelch propeller domain protein (PfK13), highlighting the critical importance of developing compounds with novel mechanisms of action [1] [2]. The current gold standard for malaria treatment, artemisinin-based combination therapy (ACT), faces challenges as resistance continues to spread, necessitating the development of new chemotherapeutic agents with distinct molecular targets to avoid cross-resistance mechanisms [2].

The antimalarial drug development pipeline requires continuous infusion of new chemical entities that demonstrate potent activity against multiple stages of the parasite's life cycle. This compound, as a natural product derivative, represents a promising starting point for drug development campaigns. Research on related natural products like haplopine derivatives has demonstrated the value of this chemical space in antimalarial discovery, with recent studies employing molecular docking, molecular dynamics simulations, and ADMET predictions to validate their potential [3]. This document provides detailed application notes and standardized protocols to facilitate the systematic evaluation of this compound's antimalarial properties, mechanism of action, and potential resistance pathways, enabling research laboratories to generate comparable and reproducible data in this critical area of investigation.

In Vitro Antiplasmodial Activity Testing

Evaluation of this compound's direct activity against Plasmodium blood stages forms the foundation of its antimalarial assessment. These assays determine the compound's potency, stage-specificity, and speed of action, providing essential data for prioritizing further development.

Growth Inhibition Assays

The growth inhibition assay is the standard method for quantifying antimalarial activity against asexual blood stages of Plasmodium falciparum. This protocol utilizes the measurement of parasite DNA content via fluorescent dyes to determine the concentration of this compound that inhibits parasite growth by 50% (IC₅₀).

  • Parasite culture preparation: Maintain continuous cultures of Plasmodium falciparum according to established methods [2]. Use synchronized ring-stage parasites at 0.5% parasitemia and 2% hematocrit in complete RPMI 1640 medium supplemented with 2 mM L-glutamine, 25 mM HEPES, 100 μM hypoxanthine, 20 μg/mL gentamycin, and 5% human serum or Albumax. Incubate cultures at 37°C under controlled atmospheric conditions (5% O₂, 3% CO₂, 92% N₂).

  • Drug preparation and exposure: Prepare this compound in a series of 11 half-log serial dilutions in duplicate wells of 96-well microtiter plates, typically ranging from 100 μM to 0.1 nM. Include control wells with known antimalarials (artemisinin, chloroquine) for reference. Add synchronized ring-stage parasites and incubate for 72 hours to complete one full intracrythrocytic cycle.

  • Parasite growth quantification: Following incubation, freeze plates at -80°C overnight to lyse cells. Thaw plates and add SYBR Green I nucleic acid stain (1× concentration in lysis buffer containing 20 mM Tris base pH 7.4, 5 mM EDTA, 0.008% saponin, and 0.08% Triton X-100). Incubate for 1 hour protected from light and measure fluorescence using a plate reader (excitation/emission: 485/520 nm) [2]. Calculate IC₅₀ values using four-parameter sigmoidal curve fitting in appropriate statistical software.

Table 1: Key Parameters for this compound Growth Inhibition Assays

Parameter Specification Purpose
Parasite stage Synchronized rings (0-3h post-invasion) Ensure uniform developmental stage
Incubation time 72 hours Complete one full intracrythrocytic cycle
Assay platform 96-well microtiter plates Enable high-throughput screening
Detection method SYBR Green I fluorescence Quantify parasite DNA content
Controls Artemisinin (10-100 nM IC₅₀), Chloroquine (10-200 nM IC₅₀) Reference standards for assay validation
Stage-Specific Activity Assessment

Determining whether this compound exhibits stage-specific activity is crucial for understanding its mechanism and potential clinical application. The ring-stage survival assay (RSA) is particularly important for detecting artemisinin-like activity, where parasites at the early ring stage show reduced susceptibility.

  • RSA protocol: Prepare tightly synchronized early ring-stage parasites (0-3 hours post-invasion) at 0.5-1% parasitemia. Expose to 700 nM this compound for 6 hours, then remove the compound by washing and return parasites to culture for 66 hours. Include artemisinin (700 nM) as a control for comparison. After the total 72-hour incubation, fix parasites with 4% paraformaldehyde and 0.0075% glutaraldehyde, permeabilize with 0.1% Triton X-100, and stain with SYBR Green I. Analyze parasitemia using flow cytometry, counting a minimum of 2,000 infected red blood cells per sample [2].

  • Calculation and interpretation: Calculate the ring survival rate as the percentage ratio of parasitemia in this compound-treated samples compared to untreated controls. A value below 1% indicates potent ring-stage activity, while higher values may suggest reduced susceptibility at this stage. Compare results with artemisinin-resistant lines (with PfK13 mutations) and wild-type strains to determine if this compound shows cross-resistance with artemisinins.

The following diagram illustrates the complete workflow for assessing this compound's in vitro antiplasmodial activity:

G cluster_1 Growth Inhibition Assay cluster_2 Stage-Specific Assessment cluster_3 Speed of Action Assessment Start Start In Vitro Testing G1 Culture Synchronized Ring-Stage Parasites Start->G1 S1 Tightly Synchronized Early Ring Parasites Start->S1 A1 Multiple Parasite Stages Prepared Start->A1 G2 Prepare this compound Dilution Series G1->G2 G3 Incubate for 72 Hours G2->G3 G4 SYBR Green I Staining and Fluorescence Measurement G3->G4 G5 Calculate IC₅₀ Values G4->G5 Results Integrated Analysis of this compound Potency G5->Results S2 700 nM this compound 6 Hour Pulse S1->S2 S3 Wash and Continue Culture for 66 Hours S2->S3 S4 Flow Cytometry Analysis S3->S4 S5 Calculate Ring Stage Survival S4->S5 S5->Results A2 High Concentration This compound Exposure A1->A2 A3 Monitor Parasite Viability Over Time A2->A3 A4 Determine Time to 50% and 90% Killing A3->A4 A4->Results

Speed of Action Determination

The speed of parasite killing is a critical pharmacological property, particularly for severe malaria treatment. Fast-acting compounds like artemisinins rapidly reduce parasite biomass, providing quick clinical relief.

  • Time-kill assay: Expose synchronized parasites at multiple stages (rings, trophozoites, schizonts) to a high concentration of this compound (e.g., 10× IC₅₀). Collect samples at various time points (0, 6, 12, 18, 24, 36, 48 hours) and assess viability through morphological examination by Giemsa-stained blood smears or SYBR Green I fluorescence. Plot the percentage of viable parasites against time to determine the time required for 50% (PC₅₀) and 90% (PC₉₀) parasite clearance [2]. Compare these values with artemisinin derivatives to contextualize this compound's killing rate.

Table 2: In Vitro Assessment Benchmarks for this compound

Assay Type Key Metrics Interpretation Guidelines
Growth inhibition IC₅₀ value, Hill slope IC₅₀ < 100 nM: high potency; IC₅₀ 100-500 nM: moderate potency; IC₅₀ > 500 nM: low potency
Ring-stage survival Survival rate at 700 nM < 1%: potent ring-stage activity; 1-10%: moderate activity; > 10%: limited ring-stage activity
Speed of action PC₅₀, PC₉₀ values PC₉₀ < 12h: fast-acting; PC₉₀ 12-24h: moderate; PC₉₀ > 24h: slow-acting
Stage specificity IC₅₀ across stages Similar IC₅₀: stage-independent; >5-fold difference: stage-specific

Mechanism of Action Studies

Understanding this compound's molecular target and mechanism of action is essential for predicting potential resistance patterns and guiding rational drug optimization.

Molecular Docking and Computational Approaches

In silico methods provide initial insights into potential molecular targets and binding modes, guiding subsequent experimental validation.

  • Target identification and preparation: Select established antimalarial drug targets for docking studies, including PfATP6 (calcium transporter), PfDHFR (dihydrofolate reductase), PfDHPS (dihydropteroate synthase), PfK13 (kelch protein), and PfCRT (chloroquine resistance transporter). Obtain three-dimensional structures from the Protein Data Bank (e.g., PDB ID: 7SXL for apicoplast DNA polymerase, 1YVB for falcipain-2) [3]. Prepare proteins by removing water molecules and cofactors, adding hydrogen atoms, and optimizing hydrogen bonding networks using molecular modeling software.

  • Ligand preparation and molecular docking: Generate the three-dimensional structure of this compound and optimize its geometry using density functional theory (DFT) calculations. Perform molecular docking using AutoDock Vina or similar programs with grid boxes centered on known active sites. For blind docking, use larger grid boxes encompassing the entire protein surface to identify novel binding sites. Validate the docking protocol by redocking cognate ligands and calculating root mean square deviation (RMSD) values; protocols with RMSD < 2Å are considered reliable [3].

  • Molecular dynamics simulations: Subject the highest-scoring this compound-protein complexes to molecular dynamics simulations using GROMACS with the CHARMM27 force field. Solvate the systems in explicit water molecules within periodic boundary conditions, minimize energy using steepest descent algorithms, and equilibrate with NPT and NVT ensembles (2 ns each). Run production dynamics for 100 ns and analyze root mean square deviation (RMSD), root mean square fluctuation (RMSF), radius of gyration (Rg), and hydrogen bonding patterns to assess complex stability [3].

Experimental Target Validation

Experimental approaches are required to confirm computational predictions and establish this compound's mechanism of action.

  • Resistance selection studies: Generate this compound-resistant parasites by continuous in vitro culture under sublethal drug pressure. Use a large starting population (≥10⁹ parasites) to ensure genetic diversity. Increase this compound concentration stepwise over 6-12 months, maintaining parasites at 1-5% parasitemia throughout. Clone resistant parasites by limiting dilution and sequence candidate resistance genes (PfK13, PfATP6, PfCRT, PfMDR1, PfDHFR, PfDHPS) to identify mutations [4] [2]. Compare IC₅₀ values between resistant and parent lines to determine resistance ratios.

  • Cellular localization studies: Determine this compound's subcellular localization using chemical derivatization with fluorescent tags (e.g., BODIPY, fluorescein). Incubate tagged this compound with parasite cultures and examine localization by confocal microscopy using organelle-specific markers (mitotracker for mitochondria, ER-tracker for endoplasmic reticulum, DAPI for nucleus). Colocalization with specific compartments provides clues about potential molecular targets.

  • Biochemical pathway analysis: Assess this compound's effect on specific biochemical pathways using targeted metabolomics. Synchronize parasite cultures and collect samples at different time points after this compound treatment. Analyze hemoglobin degradation products, nucleic acid precursors, ATP levels, and glutathione metabolism using LC-MS/MS. Compare with known antimalarials to identify pathway-specific effects.

The following diagram illustrates the integrated approach to elucidating this compound's mechanism of action:

G cluster_comp Computational Approaches cluster_exp Experimental Validation Start Start Mechanism Studies C1 Target Identification and Preparation Start->C1 E1 In Vitro Resistance Selection Start->E1 C2 Ligand Preparation and DFT Optimization C1->C2 C3 Molecular Docking and Binding Analysis C2->C3 C4 Molecular Dynamics Simulations (100 ns) C3->C4 C5 Binding Affinity and Stability Assessment C4->C5 Integration Mechanism of Action Confirmation C5->Integration E2 Cellular Localization with Fluorescent Tags E1->E2 E3 Biochemical Pathway Analysis via Metabolomics E2->E3 E4 Genetic Approaches (CRISPR/Mutagenesis) E3->E4 E5 Integrated Mechanism Hypothesis E4->E5 E5->Integration

Resistance and Cross-Resistance Profiling

Understanding this compound's resistance potential and relationship to existing antimalarials is crucial for predicting its clinical utility and designing appropriate combination therapies.

Cross-Resistance Assessment

Evaluate this compound's activity against parasite lines with known resistance mechanisms to determine potential cross-resistance with established antimalarials.

  • Panel testing: Assemble a diverse panel of laboratory strains and clinical isolates with well-characterized resistance profiles, including chloroquine-resistant (PfCRT mutations), antifolate-resistant (PfDHFR/PfDHPS mutations), artemisinin-resistant (PfK13 mutations), and multidrug-resistant lines. Include reference strains such as 3D7 (drug-sensitive), Dd2 (multidrug-resistant), and K13 mutant isogenic lines.

  • Correlation analysis: Determine this compound IC₅₀ values against the entire panel using standardized growth inhibition assays. Calculate Pearson correlation coefficients between this compound IC₅₀ and reference antimalarial IC₅₀ values (chloroquine, artemisinin, mefloquine, etc.). A correlation coefficient (r) > 0.7 suggests significant cross-resistance, while r < 0.3 indicates independent resistance mechanisms [4] [2].

Table 3: Cross-Resistance Assessment Panel for this compound

Parasite Line Key Genetic Markers Resistance Profile Expected Outcome with this compound
3D7 Wild-type Drug-sensitive Baseline IC₅₀
Dd2 PfCRT, PfMDR1, PfDHFR CQ, SP, MQ resistant No cross-resistance if novel mechanism
K13 mutants PfK13 mutations Artemisinin delayed clearance No cross-resistance if novel mechanism
PfATP6 mutants PfATP6 mutations Artemisinins (debated) Potential cross-resistance if shared target
Field isolates Mixed genotypes Varied Activity maintained across genotypes
Combination Therapy Potential

Assess this compound's potential for use in combination therapies by evaluating its interactions with established antimalarials.

  • Isobologram analysis: Prepare fixed-ratio combinations of this compound with partner drugs (artemisinin derivatives, piperaquine, lumefantrine, etc.) across a range of concentrations. Perform growth inhibition assays and calculate fractional inhibitory concentrations (FIC) for each combination. Sum FIC values to determine the nature of interactions: ΣFIC < 0.8 indicates synergy, 0.8-1.2 indicates additive interaction, and >1.2 indicates antagonism [2].

  • Speed of action in combination: Evaluate whether combination with this compound affects the killing rate of fast-acting partner drugs. Perform time-kill assays with this compound alone, partner drug alone, and their combination at fixed ratios. Compare the time to 50% and 90% parasite killing to identify any enhancement or reduction in killing kinetics.

Resistance Risk Assessment

Evaluate the potential for resistance development to this compound using in vitro selection studies.

  • Resistance rate determination: Use the flask-to-flask method with large parasite populations (≥10⁹ parasites) exposed to this compound at 2×, 3×, and 5× IC₅₀ concentrations. Monitor parasite growth weekly and record the time to recrudescence. Calculate the apparent resistance rate as the inverse of the parasite number at which resistance emerges. Compare with known antimalarials to contextualize this compound's resistance risk.

  • Fitness cost assessment: Compare in vitro growth rates of this compound-resistant parasites with their parent lines in drug-free medium. Perform head-to-head competition assays by mixing resistant and sensitive parasites in equal proportions and monitoring the ratio over multiple cycles. Significant fitness costs reduce the likelihood of rapid resistance spread in field settings.

Conclusion and Future Directions

These application notes provide comprehensive protocols for evaluating this compound's antimalarial activity, mechanism of action, and resistance profile. Implementation of these standardized methods will enable researchers to generate comparable data across laboratories, accelerating the development of this compound as a potential antimalarial agent. The urgent need for novel antimalarial compounds with new mechanisms of action cannot be overstated, given the continued spread of artemisinin resistance across Southeast Asia and emerging reports of resistance in Africa [1] [2].

Future research on this compound should expand to include evaluation against non-falciparum species, particularly Plasmodium vivax and Plasmodium knowlesi, assessment of activity against liver and transmission stages, and detailed pharmacological profiling including absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. The integrated data generated through these protocols will inform decisions about this compound's progression along the antimalarial drug development pathway and contribute to the global arsenal against drug-resistant malaria.

References

optimizing bonducellin biosynthesis callus

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What is the most effective elicitor for enhancing bonducellin production?

    • A: Glutathione (GSH) has been identified as a highly effective elicitor. Research shows that amending the culture medium with 20 µM glutathione for 15 days can increase this compound content to 5.8 mg/g DW, which is a 1.48-fold increase compared to an untreated control. In contrast, salicylic acid (SA) at the same concentration was less effective, yielding only 2.38 mg/g DW [1].
  • Q2: What is the best combination of Plant Growth Regulators (PGRs) for callus induction from leaf explants?

    • A: A combination of a low concentration of 2,4-D (0.5 mg/L) and BAP (0.2 mg/L) in MS medium has been shown to induce profuse callus biomass (2.12 g Fresh Weight at 20 days post-inoculation) with a high frequency of 98.6% [1].
  • Q3: How can I prevent my callus cultures from browning?

    • A: Callus browning, often caused by phenolic oxidation, can be mitigated by adding antioxidants to the culture medium. Studies on other species have found that supplementing the medium with 20 mg/L AgNO₃ or 25 mg/L Vitamin C (VC) can significantly reduce the browning rate of callus [2].

Standard Experimental Protocol for this compound Production

For researchers beginning work in this area, the following table summarizes the optimized protocol based on current research [1]:

Experimental Step Recommended Protocol Parameters
Explant Source Leaf tissue from Caesalpinia bonducella
Basal Culture Medium Murashige and Skoog (MS) Medium
Callus Induction PGRs 0.5 mg/L 2,4-D + 0.2 mg/L BAP
Optimal Elicitor 20 µM Glutathione (GSH)
Elicitation Duration 15 days
Expected this compound Yield 5.8 mg/g Dry Weight (DW)

Troubleshooting Common Experimental Issues

Problem Possible Causes Suggested Solutions & References
Low Callus Induction Suboptimal PGR type or concentration; explant not responsive. Test a range of auxin (2,4-D, NAA) and cytokinin (BAP, KT) ratios. For C. bonducella, start with the proven 2,4-D and BAP combination [1].
Low this compound Yield No elicitation; suboptimal elicitor or exposure time. Implement an elicitation strategy. Amend the medium with 20 µM glutathione for 15 days to significantly boost yields [1].
Callus Browning Oxidation of phenolic compounds released by stressed tissues. Add antioxidants like AgNO₃ (20 mg/L) or Vitamin C (25 mg/L) to the culture medium to reduce oxidation [2].
Poor Callus Growth Inadequate nutrients; incorrect medium strength. Optimize the basal medium. For some species, a half-strength MS (½ MS) medium has been shown to produce higher fresh and dry weight of callus [3].

Advanced Optimization Techniques

Beyond the standard protocol, you can further optimize your system by considering the following factors, which have proven effective in related plant cell culture studies:

  • Optimizing Basal Medium Strength: Research on Nepeta binaloudensis found that using a macro half-strength MS (½ MS) medium resulted in higher callus fresh weight (FW) and dry weight (DW) compared to full-strength MS or B5 media [3].
  • Synergistic Use of PGRs and Elicitors: A study on Artemisia annua callus cultures demonstrated that the effect of an elicitor (e.g., Silver nitrate - AgNO₃) can be highly dependent on the specific PGRs in the medium. The elicitor's impact on biomass and secondary metabolite synthesis varied significantly between media containing NAA versus 2,4-D [4]. This suggests that testing your elicitor in combination with different PGR backbones is crucial.
  • Systematic Optimization with RSM: For a highly refined protocol, employ Response Surface Methodology (RSM). This statistical modeling technique is excellent for optimizing multiple variables at once (e.g., concentrations of different PGRs and elicitors) and understanding their interactive effects on both callus biomass and metabolite production [5].

Visualizing the Optimized Workflow

The following diagram illustrates the complete optimized workflow for enhanced this compound production, from callus initiation to final analysis, integrating the key parameters discussed above.

G Start Start: Leaf Explant CI Callus Induction MS Medium + 0.5 mg/L 2,4-D + 0.2 mg/L BAP Start->CI 20 days Elicitation Elicitation & Enhancement Add 20 µM Glutathione for 15 days CI->Elicitation Opt1 Troubleshooting: Add 20 mg/L AgNO₃ or 25 mg/L VC to reduce browning CI->Opt1 If Browning Opt2 Optimization: Test ½ MS Macro Salts for improved biomass CI->Opt2 For More Biomass Harvest Harvest & Analysis Measure Callus Biomass and This compound Content via HPLC Elicitation->Harvest Opt3 Advanced Tuning: Use RSM to model and optimize multiple factors Elicitation->Opt3 For Max Yield

Key Takeaways for Your Research

To summarize the most critical actionable information:

  • For Reliable Results: Adhere to the standard protocol using 0.5 mg/L 2,4-D + 0.2 mg/L BAP for callus initiation and 20 µM glutathione for elicitation [1].
  • For Enhanced Yields: Seriously consider using half-strength MS macro salts and the antioxidant AgNO₃ from the start to potentially improve biomass and reduce experimental loss [3] [2].
  • For Full Optimization: If resources allow, employ Response Surface Methodology to build a predictive model that finds the perfect interaction between PGRs and elicitors for your specific setup [5].

References

improving bonducellin extraction efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Your Source Material

Proper identification and preparation of your plant material are crucial first steps. Here is a summary of the key characteristics of Caesalpinia bonducella based on recent research:

Aspect Description & Relevance for Extraction
Common Names Nicker nut, Fever nut; syn. Caesalpinia crista, C. bonduc [1] [2].
Plant Part Seeds are the primary part studied for bioactive compounds [1] [2].
Key Compounds Bonducellin, cassane diterpenes, caesalpins, homoisoflavone, fatty acids [1] [2].
Seed Oil Content Approximately 45% [1]. This high oil content suggests that lipophilic compounds like this compound may be more soluble in less polar solvents.
Reported Activities Antioxidant, enzyme inhibition (e.g., α-glucosidase, cholinesterase), anti-inflammatory [2].

Strategies for Extraction & Analysis Optimization

While a direct protocol for this compound is not available, you can build a robust optimization strategy using the following methodologies.

Initial Extraction and Phytochemical Screening

A common starting point is to use methanol for creating a crude extract, as it is a versatile solvent that can extract a wide range of medium-polarity compounds, including potential active ingredients.

  • Reported Method: One study on C. bonduc leaves and bark used successive extractions with solvents of increasing polarity (hexane, dichloromethane, ethyl acetate, methanol, and water). The extracts were then evaporated and stored for analysis [2]. This approach helps fractionate the compounds based on their polarity.
  • Suggested Workflow: You can adapt this by first creating a crude methanolic extract of the seeds, then fractionating it with different solvents to isolate the fraction richest in your target compound, this compound.

The following diagram outlines this general experimental workflow for extraction and analysis:

G Start Start: C. bonducella Seeds Prep 1. Material Preparation (Dry, Powder) Start->Prep Extract 2. Crude Extraction (e.g., Methanol) Prep->Extract Fractionate 3. Fractionation (Hexane, DCM, EtOAc) Extract->Fractionate Screen 4. Phytochemical Screening (TLC, HPLC) Fractionate->Screen Optimize 5. Method Optimization (Solvent, Time, Temp) Screen->Optimize Analyze 6. Compound Analysis (HPLC-ESI-QTOF-MS) Optimize->Analyze Identify 7. Compound ID (e.g., this compound) Analyze->Identify

Advanced Analytical Techniques for Profiling

To confirm the presence and quantity of this compound, you will need advanced analytical instrumentation.

  • Gold Standard Technique: High-Performance Liquid Chromatography (HPLC) coupled with a high-resolution mass spectrometer is the preferred method for separation, identification, and quantification [2] [3].
  • Recommended Setup: Use HPLC-ESI-QTOF-MS (Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry). This technique provides accurate mass measurements, which are essential for identifying this compound and other compounds in a complex extract [2].
  • Innovative Approach - In Silico HPLC: To drastically reduce experimental time, consider using a data-driven computational approach. This method uses molecular descriptors to predict a compound's retention factor in HPLC, helping you simulate and optimize the HPLC method on a computer before running actual experiments [3].
Optimization Parameters to Test

Once you have an initial method, you can systematically optimize it. The table below outlines key variables to investigate.

Parameter Optimization Goal & Consideration
Solvent Polarity Test solvents from polar (e.g., methanol) to non-polar (e.g., hexane). This compound's solubility will guide the best choice. Fractionation can help narrow this down [2].
Extraction Time Balance between complete extraction and compound degradation or excessive energy use.
Temperature Higher temperatures can improve yield but risk degrading heat-sensitive compounds like this compound.
Sample-to-Solvent Ratio Find the optimal ratio to ensure efficient compound transfer without wasting solvents.
HPLC Mobile Phase Use Linear Solvent Strength (LSS) theory to systematically adjust the ratio of water to organic solvent (e.g., acetonitrile) to achieve the best separation of this compound from other compounds [3].

Frequently Asked Questions (FAQs)

Q1: My HPLC peaks for this compound are co-eluting with other compounds. How can I improve the separation?

  • A: Consider moving to a two-dimensional separation technique. Comprehensive two-dimensional liquid chromatography (LC×LC) uses two different separation mechanisms (e.g., reversed-phase and hydrophilic interaction) and can significantly increase peak capacity for complex samples like plant extracts [4]. Furthermore, you can employ multi-task Bayesian optimization software to streamline the complex process of method optimization for LC×LC [4].

Q2: Are there any stability concerns I should be aware of during this compound extraction?

  • A: Yes. The seeds contain various diterpenes and furanoditerpenes [1]. Some of these compounds can be sensitive to heat, light, and oxygen. It is advisable to work under controlled temperatures, use amber glassware to protect from light, and consider an inert nitrogen atmosphere during evaporation steps to minimize degradation.

Q3: I have limited plant material. How can I still develop a reliable HPLC method?

  • A: This is a common challenge. The *in silico* HPLC methodology mentioned earlier is particularly valuable here. By predicting retention behavior computationally, you can minimize the number of physical experiments needed, preserving your valuable sample [3].

Key Takeaways for Your Research

  • Start with Seeds: Focus on the seeds of Caesalpinia bonducella, as they are the documented source of this compound.
  • Embrace Modern Analytics: Plan to use HPLC-ESI-QTOF-MS as your core analytical technology for definitive identification and quantification.
  • Optimize Systematically: Treat extraction (solvent, time, temperature) and analysis (HPLC mobile phase) as interconnected systems to be optimized.
  • Leverage Computational Tools: Explore in silico prediction models to accelerate your HPLC method development, especially if sample quantity is limited.

References

HPLC Troubleshooting Guide for Bonducellin Analysis

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes frequent HPLC issues you might encounter, their potential causes, and recommended solutions.

Problem & Symptoms Potential Causes Corrective Actions & Solutions

| Peak Tailing [1] [2] | • Secondary interactions with residual silanol groups on the column [1]. • Column overloading (sample too concentrated) [1]. • Column contamination or void formation [2]. | • For basic compounds, use a lower pH mobile phase (<3) or a highly deactivated, end-capped column [1]. • Reduce sample concentration or injection volume [1]. • Try flushing the column in the reverse direction with a strong solvent [2]. | | Retention Time Shifts & Irreproducibility [1] [3] [2] | • Inconsistent mobile phase preparation or evaporation [1] [2]. • Fluctuations in temperature or flow rate [1] [3]. • Column degradation or contamination [3]. • Insufficient column equilibration, especially after gradient runs [2]. | • Standardize mobile phase preparation using high-purity solvents; cover reservoirs [1] [2]. • Use a column oven for stable temperature; check pump for consistent flow [1] [3]. • Clean or replace the column; use a guard column to protect the analytical column [1] [3]. • Ensure adequate equilibration (e.g., 10 column volumes) after changing solvents [2]. | | Baseline Noise or Drift [1] [3] [2] | • Contaminated mobile phase or solvents [1] [3]. • Air bubbles in the system or detector flow cell [1] [2]. • Detector instability (e.g., old lamp) [1]. | • Use HPLC-grade solvents, filter and degas mobile phase [1] [3]. • Purge the system to remove air; use a back-pressure restrictor on the detector [2]. • Check and replace the detector lamp if necessary [1]. | | Abnormal Pressure (High/Low/Fluctuating) [1] [3] | • Blocked frit or column from sample debris or buffer precipitation [1] [3]. • Leaks in the pump, injector, or fittings [1]. | • Filter samples (0.45µm or 0.22µm) and mobile phase [1]. • Clean or replace the guard column or inline filter; back-flush the column if permitted [1] [3]. • Inspect all fittings for leaks and tighten or replace as needed [1]. | | Low Sensitivity or Peak Broadening [1] [2] | • Incorrect detector settings (e.g., wavelength) [1]. • Column degradation (aging/contamination) [1]. • Sample solvent mismatch with the mobile phase [2]. | • Optimize detector wavelength for bonducellin [1]. • Regenerate or replace the column [1]. • Dissolve the sample in the mobile phase or a weaker solvent whenever possible [2]. |

Systematic HPLC Problem Diagnosis

For complex issues, follow a logical troubleshooting workflow. The diagram below outlines a step-by-step diagnostic process to efficiently identify the root cause of HPLC problems.

hplc_troubleshooting HPLC Troubleshooting Workflow start Start: Observe HPLC Problem p1 Pressure Normal? start->p1 p2 Baseline Stable & Quiet? p1->p2 Yes press_high High Pressure p1->press_high No press_low Low Pressure p1->press_low No p3 Retention Times Stable? p2->p3 Yes base_noise Noisy Baseline p2->base_noise No base_drift Drifting Baseline p2->base_drift No p4 Peak Shape Gaussian? p3->p4 Yes rt_shift Retention Time Shifts p3->rt_shift No p5 Sensitivity Adequate? p4->p5 Yes peak_tailing Peak Tailing p4->peak_tailing No peak_fronting Peak Fronting p4->peak_fronting No sens_low Low Sensitivity p5->sens_low No end System is OK p5->end Yes act_check Check for clogged frits/column, buffer precipitation press_high->act_check act_leak Check for system leaks, air in pump press_low->act_leak act_degas Degas mobile phase, check detector lamp/lines base_noise->act_degas act_evap Check mobile phase stability, column temperature base_drift->act_evap act_comp Check mobile phase composition, column degradation rt_shift->act_comp act_silanol Use low-pH or end-capped column, reduce sample load peak_tailing->act_silanol act_overload Reduce sample concentration, check solvent compatibility peak_fronting->act_overload act_detector Optimize detector settings, check for leaks, confirm sample sens_low->act_detector

Essential Practices for Reliable this compound Analysis

  • Sample Preparation: Consistently dissolve and inject your samples in the mobile phase or a weaker solvent to avoid peak distortion like fronting [2]
  • System Suitability Tests: Regularly perform these tests to monitor the overall performance of your HPLC system and ensure data integrity [3]
  • Column Care: Keep detailed records of column usage and maintenance. Consider using a guard column to protect your analytical column from contaminants in plant extracts [1] [3]

References

Understanding Elicitors and Homoisoflavonoids

Author: Smolecule Technical Support Team. Date: February 2026

1. What are elicitors and why are they used? Elicitors are compounds that, when introduced in small concentrations, stimulate a plant's defense mechanisms. This stress response often leads to a significant increase in the production of valuable secondary metabolites, such as homoisoflavonoids [1]. This strategy, known as elicitation, is a highly efficient, low-cost, and environmentally friendly biotechnological approach to boost the yield of compounds that are often difficult to synthesize or extract in large quantities [2].

2. What is the typical mechanism of action for elicitors? The response to an elicitor is a multi-step process that begins at the plant cell membrane. The following diagram outlines the key stages leading to enhanced metabolite production.

G Elicitor Signaling Pathway to Metabolite Production Start Elicitor Application R1 Elicitor Perception by Receptor Start->R1 R2 Signal Transduction (Ca²⁺ flux, MAPK, ROS) R1->R2 R3 Activation of Defense Genes R2->R3 R4 Biosynthesis & Accumulation of Homoisoflavonoids R3->R4

This is a generalized pathway. The exact mechanism can vary depending on the specific elicitor and plant system used [1].

Elicitor Types and Experimental Protocols

Elicitors are broadly categorized based on their origin. The table below summarizes common types used to enhance flavonoid and alkaloid production, which are relevant for homoisoflavonoid research.

Elicitor Type Specific Examples Target Metabolites (in other plants) Key Findings & Effects
Biotic Chitosan [2], Yeast Extract [1] Tropane Alkaloids [2], Various PSMs [1] Effectiveness is species-dependent; can positively influence accumulation and release of metabolites [2].
Hormone-Based (Abiotic) Methyl Jasmonate (MeJA), Salicylic Acid (SA) [2] [3] Alkaloids, Flavonoids, Ursolic/Oleanolic acid [3] extensively used; can trigger synergistic amplification effects when combined [2].
Novel/Nanoparticle (Abiotic) Silver Nanoparticles (AgNPs) [3], Magnetic Nanoparticles [2] Bioactive Metabolites [3], Tropane Alkaloids [2] Emerging as significant factors for yield enhancement; shows promising potential [2].

Recommended Protocol: Elicitation of In Vitro Cultures

This workflow provides a standard methodology for applying elicitors to cell or hairy root cultures, a common system for metabolite production.

G Workflow for Elicitor Experiments in In-Vitro Culture A Establish Stable In-Vitro Culture (e.g., Hairy Roots, Callus) B Optimize Growth Medium for Biomass Expansion A->B C Transfer to Production Medium at Stationary Phase B->C D Add Elicitor (Optimize: Type, Concentration, Duration) C->D E Harvest and Analyze (Metabolite Quantification) D->E F Compare Yield vs. Control Group E->F

Key Considerations for the Protocol:

  • Two-Stage Culture: For optimal results, use a two-stage system. The first stage uses a medium optimized for biomass growth, and the second "production" stage is when the elicitor is added [1].
  • Hairy Root Cultures: These are often the preferred material for elicitation studies due to their genetic stability, rapid growth, and ability to produce high levels of alkaloids [2].
  • Parameter Optimization: The success of elicitation depends heavily on optimizing the concentration of the elicitor, the duration of exposure, and the developmental stage of the culture at the time of treatment [2].

Troubleshooting Common Experimental Issues

Q: My elicitor treatment did not yield an increase in homoisoflavonoids. What could be wrong?

  • Check Elicitor Specificity: The effect of an elicitor can vary dramatically between plant species. For instance, chitosan boosted alkaloid yield in Brugmansia candida but had no effect or was lethal in other species like Hyoscyamus niger [2]. You may need to screen different elicitors.
  • Optimize Concentration and Timing: A sub-optimal concentration or exposure time can lead to no effect or even toxicity. Perform a dose-response and time-course experiment to find the ideal conditions [2] [1].
  • Confirm Analysis Method: Ensure your metabolite extraction and quantification methods (e.g., UHPLC-MS) are sensitive and specific enough to detect the target homoisoflavonoids [4].

Q: I see high cell death or browning after elicitor application. How can I fix this?

  • Toxicity Overdose: This is a classic sign of elicitor toxicity. Solution: Reduce the concentration of the elicitor significantly and test again. Start with a wide range of concentrations to find the non-toxic threshold [2].
  • Stress Overload: The elicitor might be triggering excessive stress. Solution: Try reducing the exposure time or using a combination of milder elicitors to achieve a synergistic effect without overwhelming the culture [2].

Q: Can I use multiple elicitors together? Yes, this is known as multi-elicitor treatment. Some studies have shown that combinations, such as Methyl Jasmonate with Salicylic Acid, can produce a synergistic amplification effect, leading to higher yields than single treatments alone [2] [3]. However, the literature on optimal combinations is still limited, and this remains an area for experimental optimization [2].

References

bonducellin stability storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Handling and Storage Specifications

Based on a commercial supplier's information, the following handling and storage conditions are recommended for bonducellin [1].

Property Specification
Storage Conditions "Room temperature in continental US; may vary elsewhere." Store under recommended conditions in the Certificate of Analysis (CoA) [1].
Molecular Weight 282.29 [1]
Formula C₁₇H₁₄O₄ [1]
CAS No. 83162-84-9 [1]

Critical Note: The supplier advises storing the product "under the recommended conditions in the Certificate of Analysis" [1]. For precise handling and stability data, always consult the Certificate of Analysis (CoA) provided with your specific batch of this compound.

Troubleshooting Guide and FAQs

Q: The recommended storage is "room temperature." Is this sufficient for long-term stability?

  • A: "Room temperature" may be a general recommendation. For long-term storage, especially for sensitive compounds, it is best practice to:
    • Consult the CoA: The CoA may contain specific stability data.
    • Aliquot: To minimize freeze-thaw cycles and repeated exposure to ambient conditions, prepare single-use aliquots.
    • Consider Lower Temperatures: If the CoA is not available, a more conservative approach is to store the compound at -20°C, especially for long-term storage.

Q: What solvent should I use to prepare this compound stock solutions?

  • A: The search results do not specify a solvent. A common practice for such compounds is to use high-grade DMSO to prepare a concentrated stock solution (e.g., 10-100 mM), which can then be diluted in aqueous buffers for experiments. Ensure the DMSO concentration in your final assay is low enough to not affect your biological system.

Q: The biological activity of my this compound seems diminished. What could be the cause?

  • A: Potential causes and verification steps include:
    • Storage Condition Breach: Confirm the compound has been stored consistently as recommended and has not been exposed to extreme temperatures.
    • Reconstitution and Handling: Verify that the stock solution was prepared correctly and that the solvent is appropriate and not degraded.
    • Chemical Stability: The compound may have degraded over time. If possible, check the integrity of your stock solution using analytical methods like HPLC and compare against a fresh standard or the reference spectrum if available.
    • Experimental Conditions: Review other factors in your assay, such as cell passage number, reagent concentrations, and incubation times.

Experimental Context and Workflow

This compound is a homoisoflavonoid isolated from the roots of Caesalpinia digyna (also known as Caesalpinia crista or Fever nut) [1] [2]. It is noted as a potent inhibitor of bacterial efflux pumps, which serves as a target for anti-tuberculosis agents [1].

The diagram below outlines a general workflow for extracting and initially testing this compound, based on methodologies used for related plant compounds [3].

G Start Start: Plant Material (C. digyna Roots/Leaves) A Drying and Powdering Start->A B Extraction (Solvent: Methanol) A->B C Filtration and Solvent Evaporation B->C D Crude Extract C->D E Phytochemical Screening & Compound Isolation D->E F Stock Solution Preparation E->F G In-Vitro Bioassays F->G H1 Cytotoxicity (Brine Shrimp Lethality) G->H1 H2 Anti-inflammatory (HRBC Membrane Lysis) G->H2 H3 Antioxidant (DPPH Assay) G->H3 End Data Analysis H1->End H2->End H3->End

Example Protocol: Cytotoxicity Assessment via Brine Shrimp Lethality Bioassay (BSLB) [3] This is a common preliminary test for toxicity. The methodology can be summarized as follows:

  • Preparation of Test Solutions: Prepare a series of concentrations of this compound (e.g., 1, 0.5, 0.25, 0.125, 0.625, and 0.313 mg/mL) in a solvent like DMSO. A standard drug like vincristine sulfate is used as a positive control.
  • Bioassay Setup: In separate Petri dishes, add 5 mL of seawater and introduce ten living brine shrimp nauplii (Artemia salina) to each.
  • Application: Add the prepared test solutions and controls to the respective dishes.
  • Incubation: Incubate the dishes for 24 hours under controlled conditions (e.g., 25°C ± 2°C, with a 12-hour light/dark cycle).
  • Data Collection: After 24 hours, count the number of surviving nauplii in each dish using a magnifying glass.
  • Analysis: Calculate the percentage of mortality and use probit analysis to determine the LC₅₀ value (the concentration that causes 50% lethality), which indicates cytotoxic potency.

References

maximizing Caesalpinia bonducella biomass

Author: Smolecule Technical Support Team. Date: February 2026

Botanical Profile & Cultivation Guide

Maximizing biomass begins with a solid understanding of the plant's botany and optimal growth conditions. The following table summarizes key characteristics and cultivation parameters for Caesalpinia bonducella.

Parameter Description & Specifications
Botanical Name Caesalpinia bonduc (L.) Roxb. (Synonym: C. bonducella) [1] [2]
Plant Habit Woody, prickly climber shrub; can grow over 10 meters long [1] [2].
Geographical Distribution Tropical and subtropical regions (e.g., India, Pakistan, parts of Africa and Southeast Asia) [1] [2].
Seed Characteristics Nearly spherical, ~2.54 cm diameter, tough/ash-grey to green coat; bitter taste [1].
Key Biomass Metric (Seed Oil Yield) High oil content (~45% by seed weight); estimated 4–5 tons of oil per hectare [1].
Cultivation Notes Thrives in temperate/subtropical climates; detailed agronomic studies for intensive cultivation are limited in current literature.

Troubleshooting Common Research Challenges

Here are solutions to frequently encountered issues when working with C. bonducella seeds.

Q1: What is the most effective method for extracting bioactive compounds from the seeds? Multiple extraction protocols exist, with the choice depending on your target compounds.

  • Ethanolic Extraction (Maceration):

    • Procedure: Dry seeds at 45°C, powder them, and macerate 100 gm of powder in 0.5 L of absolute ethanol for 72 hours at room temperature. Filter, combine filtrates, and concentrate using a rotary evaporator at 40°C. Final drying can be done using a lyophilizer [3].
    • Typical Yield: ~1.25% w/w for the crude ethanolic extract [4].
    • Best For: Broad-spectrum extraction of compounds with antifungal and hormonal activity studies [4] [3].
  • Hydroalcoholic Extraction:

    • Procedure: Macerate powdered seed material in a 50:50 (v/v) mixture of alcohol and water for 3 days with periodic stirring. Filter under reduced pressure and concentrate the filtrate using a rotary evaporator to obtain a dark brown gummy mass [5].
  • Aqueous Extraction:

    • Procedure: Similar to the above methods but using distilled water as the solvent [3].

Q2: How can I fractionate a crude extract to isolate active compounds? A standard method using silica gel column chromatography is effective.

  • Procedure: Load approximately 30 gm of the hydroalcoholic extract onto a silica gel column (100–200 mesh). Elute the column with solvents of increasing polarity: start with 100% petroleum ether, followed by stepwise gradients of petroleum ether:ethyl acetate (e.g., 4:1, 3:2, 1:1), then ethyl acetate:methanol gradients (e.g., 9:1, 7:3), and finally 100% methanol. Collect multiple fractions (e.g., 42 fractions of 100 mL each) and analyze them using Thin Layer Chromatography (TLC) to pool similar fractions [5].

Q3: My extract shows promising bioactivity, but how do I determine its safety? Conduct a hemolysis assay to evaluate cytotoxicity.

  • Procedure: Incorate the test extract or fraction with fresh erythrocytes (red blood cells). After incubation, measure the release of hemoglobin spectrophotometrically. Compare the results to a positive control (e.g., Triton X-100 causing 100% lysis) and a negative control (PBS). Significant bioactivity with low hemolytic activity indicates a high safety margin and therapeutic potential [3] [5].

Experimental Protocols for Bioactivity Validation

For researchers aiming to validate specific bioactivities, here are detailed methodologies.

1. Protocol for Evaluating Efficacy in a PCOS Model

This protocol is adapted from a study investigating the effect on hormonal levels in a rat model of PCOS [4].

  • Animal Model: Adult female Wistar rats.
  • PCOS Induction: Administer Mifepristone (RU486) at 4 mg/kg body weight subcutaneously for 8 consecutive days, starting on the day of estrus. Confirm PCOS induction by persistent vaginal cornification via daily vaginal smear cytology.
  • Treatment: Once PCOS is confirmed, treat animals for 28 days.
    • Test Groups: Administer ethanolic seed extract (ESECB) at 200 mg/kg and 400 mg/kg body weight orally.
    • Control Groups: Include a normal control (vehicle only), a negative control (PCOS-induced, untreated), and a positive control (e.g., Metformin at 20 mg/kg).
  • Endpoint Analysis: Sacrifice animals and collect blood. Analyze serum levels of Luteinizing Hormone (LH), Follicle-Stimulating Hormone (FSH), Testosterone, Estradiol, Progesterone, Prolactin, and Insulin using ELISA kits [4].

2. Protocol for Assessing Antifungal Activity and Mechanism

This protocol outlines steps to determine the Minimum Inhibitory Concentration (MIC) and investigate the mechanism of action against C. albicans [3] [5].

  • Determination of MIC:
    • Procedure: Use the microbroth dilution method per CLSI guidelines. Prepare serial dilutions of the extract in a 96-well plate containing Sabouraud Dextrose Broth. Inoculate each well with a standardized C. albicans suspension (e.g., 1×10⁵ cells/mL). Incubate at 30°C for 24 hours. The MIC is the lowest concentration with no visible growth [3].
  • Investigating Mechanism of Action (Ergosterol Inhibition):
    • Principle: Many antifungals target the ergosterol biosynthesis pathway in the fungal cell membrane.
    • Procedure:
      • Gene Expression: Treat C. albicans with the test fraction (e.g., Fr. 3) and extract total RNA. Perform RT-qPCR to analyze the expression of ERG11, a key gene encoding lanosterol 14-α demethylase [5].
      • Molecular Docking: Perform in silico docking studies of compounds identified in the active fraction (e.g., via LC-QTOF-MS) against the lanosterol 14-α demethylase enzyme to predict binding affinity and interactions [5].

Research Workflow and Mechanism Visualization

To help visualize the key research pathways, the following diagrams map out the biomass utilization workflow and a confirmed antifungal mechanism.

Biomass to Bioactivity Research Path

The diagram below outlines the key stages from raw biomass to mechanistic studies.

Start C. bonducella Seeds (Biomass) A Drying & Powdering Start->A B Solvent Extraction A->B C Crude Extract B->C D Bioactivity Screening C->D F Fractionation (Column Chromatography) C->F E1 Antifungal Assays D->E1 E2 In Vivo Models (e.g., PCOS) D->E2 G Active Fraction F->G H Mechanism of Action Studies G->H

Antifungal Mechanism of Action

This diagram illustrates the mechanism by which a hydroalcoholic seed fraction (Fr.3) induces apoptosis in C. albicans.

A Fr. 3 Treatment B Inhibition of Ergosterol Biosynthesis A->B D ROS Overproduction A->D C Membrane Damage B->C E Mitochondrial Dysfunction C->E D->E F Cytochrome c Release E->F G Metacaspase Activation F->G H Apoptotic Cell Death (DNA Fragmentation, PS Externalization) G->H

References

Technical Support Framework: Troubleshooting Low Yield in Biological Production

Author: Smolecule Technical Support Team. Date: February 2026

While the specifics for bonducellin are not available, the general principles for troubleshooting low production yields in biological systems involve a systematic investigation across the entire workflow. The following diagram outlines this high-level diagnostic logic.

G Start Low Production Yield Step1 1. Production System & Source Material Start->Step1 Step2 2. Process & Protocol Start->Step2 Step3 3. Analysis & Characterization Start->Step3 Q1 Has the source material been fully characterized and standardized? Step1->Q1 Q2 Are extraction and purification methods optimized and validated for your target? Step2->Q2 Q3 Are analytical methods sensitive and specific enough to detect the target and its degradation? Step3->Q3 Q1->Step2 Yes Issue1 Potential Issue: Source variability or low-purity starting materials Q1->Issue1 No Q2->Step3 Yes Issue2 Potential Issue: Inefficient release, denaturation, or loss during purification Q2->Issue2 No Issue3 Potential Issue: Inability to accurately measure true yield or identify breakdown products Q3->Issue3 No Step4 Consider Advanced Strategies Q3->Step4 Yes

Production System & Source Material

The choice and handling of your source material are fundamental. Issues here can limit your maximum possible yield.

  • Standardize the Source: For plant-derived compounds, factors like the plant's genotype, growth conditions, harvest time, and tissue type can dramatically affect compound levels [1]. Ensure your source material is as consistent and well-characterized as possible.
  • Pre-treatment for Efficiency: In collagen production, enzymatic pre-treatment is commonly used to break down the matrix and improve the release and yield of collagen from tissues like bone [1]. Consider if a similar step could aid in releasing your target molecule.
Process & Protocol Optimization

Inefficient protocols are a common cause of low yield. Focus on the extraction and purification parameters.

  • Extraction Method Selection: The choice of method (e.g., acid-soluble, enzyme-assisted) significantly impacts the yield and integrity of the final product [1]. You may need to test different solvents and extraction conditions.
  • Monitor for Degradation: The production process itself can degrade the target molecule. For instance, hyperglycemic conditions are known to promote the formation of advanced glycation end-products (AGEs) that damage collagen, impairing its structure and function [2]. Ensure your process conditions (pH, temperature, presence of reactive substances) are not degrading your product.
Analysis & Characterization

You cannot troubleshoot what you cannot measure accurately. Robust analytical techniques are key to diagnosing the root cause.

  • Employ Multiple Techniques: Research into collagen uses a combination of SDS-PAGE for purity and molecular weight, HPLC for precise quantification, and transcriptome sequencing to understand the underlying biological activity and pathways involved in its production [3].
  • Structural Confirmation: Techniques like SDS-PAGE and HPLC are critical for confirming that you are isolating the correct molecule and not a degraded byproduct [3].

Experimental Protocols for Reference

Here are detailed methodologies from recent studies on collagen production and analysis, which can serve as a template for your own protocol development.

Table: Example Experimental Protocols from Collagen Research

Protocol Name Key Steps Purpose & Application Reference

| Production of Low-Molecular-Weight Recombinant Collagen | 1. Clone gene into prokaryotic vector (pET-3c). 2. Transform into E. coli BL21. 3. Induce expression with IPTG. 4. Purify via Ni-affinity & size-exclusion chromatography. 5. Key Step: High-temperature denaturation followed by controlled enzymatic digestion. | Produces a homogeneous, low-molecular-weight collagen peptide with enhanced skin permeability for cosmetic and biomedical applications. | [3] | | Ex Vivo Bone Formation Model | 1. Implant coral-derived hydroxyapatite constructs into rat muscle pouch. 2. Culture ex vivo for up to 60 days. 3. Harvest at time points (15, 30, 60 days). 4. Analyze via qRT-PCR (for genes like Bmp2, Ocn) and histological staining (H&E, Goldner's Trichrome). | Provides a controlled system to study the molecular signaling of bone formation and angiogenesis, reducing the need for live animal models. | [4] | | Analysis of Collagen Peptide Purity & Molecular Weight | 1. SDS-PAGE: Denature samples, load onto gel, run electrophoresis, stain with Coomassie Blue. 2. HPLC: Use BioCore SEC-150 column with phosphate buffer mobile phase; detect at 204 nm. | Characterizes the molecular weight distribution and purity of collagen peptides, ensuring batch-to-batch consistency. | [3] |

Advanced Strategies for Yield Improvement

If basic troubleshooting fails, consider these advanced approaches documented in collagen science.

  • Precision Fermentation: This technology uses genetically engineered microorganisms (like yeast or E. coli) to produce recombinant proteins. It offers a sustainable and highly controllable alternative to traditional extraction, bypassing issues with source variability and complex purification from raw tissues [5].
  • Synergistic Combinations: Research on bone health shows that combining collagen peptides with other nutrients like Vitamin D and calcium creates a positive synergy, leading to greater improvements in bone mineral density and muscle function than any one component alone [6]. Consider if an adjuvant could stabilize or enhance your target molecule's production or activity.
  • Gene Editing (CRISPR-Cas): For endogenous production issues, technologies like CRISPR-Cas9, base editing, and prime editing have emerged as promising therapeutic options for genetic collagen disorders by correcting mutations at the source [7]. This represents the cutting edge of addressing production problems at the most fundamental level.

I hope this structured approach, based on current methodologies in related fields, provides a solid foundation for you to diagnose and overcome the challenge of low this compound production.

References

Molecular Signaling Pathways in Regeneration

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the molecular pathways behind callus formation and regeneration can help in designing more targeted experiments. Recent research highlights the critical roles of small signaling peptides. The diagrams below illustrate three key pathways.

RegenerationPathways cluster_cle CLE-CLV1/BAM1 Pathway (Negatively Regulates Shoot Regeneration) cluster_ref1 REF1-PORK1 Pathway (Positively Regulates Regeneration) cluster_ralf RALF33-FER Pathway (Positively Regulates Root Regeneration) CLEpeptides CLE1-7, CLE9/10 Peptides CLV1_BAM1 Receptors: CLV1, BAM1 CLEpeptides->CLV1_BAM1 WUSrepression Repression of WUSCHEL (WUS) CLV1_BAM1->WUSrepression ShootInhibition Inhibition of Shoot Regeneration WUSrepression->ShootInhibition Wounding Wounding Signal REF1 REF1 Peptide Wounding->REF1 PORK1 Receptor: PORK1 REF1->PORK1 WIND1 Activation of WIND1 Transcription Factor PORK1->WIND1 WIND1->REF1 Positive Feedback EnhancedRegen Enhanced Callus Formation & Shoot Regeneration WIND1->EnhancedRegen RootWound Root Tip Injury RALF33 RALF33 Peptide Accumulation RootWound->RALF33 FER Suppression of FERONIA (FER) Receptor RALF33->FER TPR4_ERF115 Activation of TPR4 & ERF115 FER->TPR4_ERF115 RootRegen Enhanced Root Regeneration TPR4_ERF115->RootRegen

Diagram Title: Key Signaling Pathways in Plant Regeneration

Optimized PGR Protocols for Callus & Regeneration

Protocols must be optimized for specific plant species and even varieties. The tables below summarize effective PGR combinations from recent studies.

Table 1: Callus Induction Protocols

Plant Species/Variety Explant Basal Medium Optimal Auxin (Concentration) Key Cytokinin (Concentration) Efficacy Citation
Rice (Ethiopian, X-Jigna) Mature seed MS 2,4-D (2.5 mg/L) - Maximum callus induction [1]
Rice (Ethiopian, Shaga) Mature seed MS 2,4-D (2.5 mg/L) - Maximum callus induction [1]
Rice (RD43) Mature seed MS 2,4-D (4.0 mg/L) - 100% induction, largest callus diameter [2]
Tea (Yunkang 10) Stem segment MS NAA (0.2 mg/L) BAP (3.0 mg/L) 100% callus induction [3]
Aromatic Rice (Kalijira) Mature seed MS 2,4-D (2 mg/L) + NAA (1 mg/L) - 87% callus induction [4]
Aromatic Rice (Tulshimala) Mature seed MS 2,4-D (2 mg/L) + NAA (1 mg/L) - 95% callus induction [4]

Table 2: Shoot Regeneration Protocols

Plant Species/Variety Callus Type Basal Medium Optimal Cytokinin (Concentration) Optimal Auxin (Concentration) Regeneration Efficacy Citation
Rice (Ethiopian, X-Jigna) Embryogenic MS Kinetin (2 mg/L) NAA (0.2 mg/L) 80.67% regeneration [1]
Rice (Ethiopian, Shaga) Embryogenic MS Kinetin (2 mg/L) NAA (0.2 mg/L) 72% regeneration [1]
Rice (RD43) Induced MS BA (2 mg/L) - 50% regeneration, 9.60 shoots/callus [2]
Tea (Yunkang 10) 9-month-old callus MS BAP (2 mg/L) NAA (0.2 mg/L) 24.73% bud differentiation rate [3]
Aromatic Rice (Kalijira) Embryogenic MS BAP (2.5 mg/L) NAA (0.1 mg/L) 35% shoot formation [4]
Aromatic Rice (Tulshimala) Embryogenic MS BAP (2 mg/L) NAA (0.1 mg/L) 70% shoot formation [4]

Experimental Workflow: From Explant to Plantlet

A generalized workflow for callus induction and plant regeneration is visualized below. Specific PGRs should be selected based on the optimized protocols for your plant material.

ExperimentalWorkflow Start Start: Select & Surface Sterilize Mature Seeds/Stem Segments CallusInduction Callus Induction Culture on Auxin-rich Medium (e.g., 2,4-D) Dark Conditions, 25±2°C, 2-4 weeks Start->CallusInduction Subculture Subculture & Proliferation Transfer to fresh medium to multiply embryogenic callus CallusInduction->Subculture ShootRegeneration Shoot Regeneration Transfer to Cytokinin-rich Medium (e.g., BAP, Kinetin) with low Auxin (e.g., NAA) 16/8h Light/Dark, 25±2°C Subculture->ShootRegeneration Rooting Rooting Transfer to low/no PGR medium or Auxin-only medium (e.g., IBA) ShootRegeneration->Rooting Acclimatization Acclimatization Transfer plantlets to soil mixture in controlled humidity Rooting->Acclimatization

Diagram Title: Callus Induction and Plant Regeneration Workflow

Frequently Asked Questions & Troubleshooting

Q1: My callus formation is low or non-existent. What could be wrong?

  • A: This is often related to the explant, basal medium, or primary auxin.
    • Explant Quality: Ensure you are using healthy, mature explants. The sterilization process should be thorough but not overly damaging [1] [2].
    • Auxin Type and Concentration: For most cereals like rice, 2,4-D is critical. Test a range of concentrations (e.g., 1.0 to 4.0 mg/L) as the optimum can be genotype-specific [1] [2]. For some species like tea, a combination of BAP and a low concentration of NAA is more effective [3].
    • Basal Medium: The choice of basal medium (e.g., MS, N6, LS) significantly impacts results. For Ethiopian rice varieties, MS medium was superior to N6 and LS [1].

Q2: My callus turns brown and dies during subculture or regeneration. How can I prevent this?

  • A: Browning is a common issue often linked to oxidative stress or suboptimal culture conditions.
    • Subculture Timing: Subculture callus to fresh medium every 3-4 weeks to prevent nutrient depletion and accumulation of toxic phenolic compounds [3].
    • PGR Balance for Proliferation: During subculture, use a medium that promotes proliferation without differentiation. For rice RD43 callus, MS with 2.0 mg/L 2,4-D was effective, while a medium without PGRs led to browning and rooting [2].
    • Callus Type Selection: During subculture, selectively transfer the friable, yellowish, embryogenic callus and discard the hard, brown, non-embryogenic parts [3] [2].

Q3: The shoot regeneration rate from my callus is poor. How can I improve it?

  • A: Poor regeneration typically stems from the regeneration medium and the state of the callus.
    • Cytokinin-Auxin Balance: Shift from an auxin-rich callus induction medium to a cytokinin-rich regeneration medium. A balanced ratio is key. For several rice varieties, kinetin (2 mg/L) with a low dose of NAA (0.2 mg/L) was highly effective [1].
    • Callus Age: The regenerative capacity of callus can decline over time. However, for tea plant 'Yunkang 10', 9-month-old calli showed the highest bud differentiation rate, indicating optimal age can be species-dependent [3].
    • Genotype: Recognize that regeneration capacity is inherently genotype-dependent. Some varieties are more recalcitrant and require finely-tuned protocols, as seen with the different responses of X-Jigna and Shaga rice [1].

Q4: Can I use elicitors to enhance secondary metabolite production in callus cultures?

  • A: Yes, elicitors like silver nitrate (AgNO₃) can be used to induce stress responses and alter metabolic pathways. In Artemisia annua callus cultures, adding 1 mg/L AgNO₃ to a medium with BAP and NAA significantly increased fresh and dry biomass. However, note that this may decouple growth from the production of the target compound (e.g., artemisinin), so optimization is necessary [5].

References

Technical Support Center: Bonducellin Solubility Enhancement

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Solubility Challenges & General Strategies

  • Q1: What are the initial steps for improving bonducellin's solubility?

    • A1: Begin with thorough preformulation studies. Use techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to determine the compound's melting point and crystallinity, as these properties directly influence solubility. Simultaneously, determine the oil-water partition coefficient (Log P) to quantify hydrophobicity and establish a solubility profile in various buffers and organic solvents [1].
  • Q2: What are the most common formulation strategies for hydrophobic compounds like this compound?

    • A2: The following table summarizes the primary approaches you can investigate:
Strategy Description Key Considerations for Experimentation
Solid Dispersion Dispersion of this compound in hydrophilic polymer matrix (e.g., PVP, HPMC) [1]. Monitor for amorphous state stability and potential recrystallization over time.
Cyclodextrin Complexation Forming inclusion complex where this compound occupies cyclodextrin's hydrophobic cavity [1]. Phase solubility studies are crucial to determine complexation efficiency and stoichiometry.
Lipid-Based Systems Dissolving this compound in lipids, surfactants, and co-solvents to form self-emulsifying drug delivery systems (SEDDS). Requires careful selection of GRAS (Generally Recognized as Safe) excipients and characterization of resulting emulsion droplet size.
Nanoparticle Formulation Reducing particle size to nanoscale to increase surface area and dissolution rate (e.g., nano-milling). Process must be optimized to prevent particle aggregation and ensure narrow size distribution.
Prodrug Approach Chemically modifying this compound with hydrophilic moieties to create a water-soluble derivative that converts back to active form in vivo. This is a complex chemical approach requiring validation of the conversion mechanism and kinetics.
Co-solvency Using water-miscible solvents (e.g., PEG, ethanol, glycerin) to enhance solubility in aqueous media. High solvent concentrations can cause irritation upon administration; requires isotonicity adjustment.
Salt Formation Creating a salt form of this compound if it has ionizable functional groups. Screen for crystalline salt forms with improved solubility and stability under accelerated storage conditions.
  • Q3: During experiments, the compound precipitates out upon dilution of the stock solution. What should I do?

    • A3: This is a common issue. First, try reducing the stock solution concentration. If precipitation persists, consider switching from a pure co-solvent system to a SEDDS formulation or cyclodextrin complexation, which are designed to maintain the compound in a solubilized state upon aqueous dilution.
  • Q4: How can I track the success of my solubility experiments?

    • A4: The most direct method is to measure the equilibrium solubility (e.g., shake-flask method) of your formulated this compound versus the pure compound in your desired buffer. For a more dynamic assessment, perform a dissolution test to see how quickly and completely the compound dissolves.

Experimental Protocols for Key Strategies

Here are detailed methodologies for two of the most promising strategies from the table.

Protocol 1: Phase Solubility Study for Cyclodextrin Complexation

This protocol determines the ability of cyclodextrins (CD) to form soluble complexes with this compound.

  • Solution Preparation: Prepare an excess of aqueous cyclodextrin solutions (e.g., 0-15 mM) in your desired buffer (e.g., phosphate buffer, pH 7.4).
  • Compound Addition: Add a fixed, excess amount of pure this compound to each CD solution.
  • Equilibration: Seal the vials and agitate them in a water bath at a constant temperature (e.g., 37°C) for 24-72 hours to reach equilibrium.
  • Sampling & Analysis: After equilibration, centrifuge the suspensions and carefully filter the supernatant. Dilute the filtrate appropriately and analyze the concentration of dissolved this compound using a validated HPLC-UV method.
  • Data Analysis: Plot the concentration of dissolved this compound versus the concentration of cyclodextrin. The slope of the phase solubility diagram will indicate the stability constant (K) of the complex, which is a key parameter for formulation development.

Protocol 2: Solvent Evaporation Method for Solid Dispersions

This protocol creates a solid dispersion of this compound in a hydrophilic polymer.

  • Dissolution: Dissolve this compound and a hydrophilic polymer (e.g., PVP-VA) at a specific drug-to-polymer ratio (e.g., 1:5) in a common, volatile organic solvent (e.g., methanol, dichloromethane).
  • Evaporation: Stir the solution until it is clear and then remove the solvent rapidly using a rotary evaporator under reduced pressure.
  • Drying: Further dry the resulting solid dispersion in a vacuum oven overnight to remove any residual solvent.
  • Size Reduction: Gently grind the dried mass and sieve it to obtain a powder of uniform particle size.
  • Characterization: Characterize the final product using Powder X-Ray Diffraction (PXRD) to confirm the conversion of this compound to its amorphous state, and perform a dissolution test to compare its performance against the physical mixture and pure drug.

Experimental Workflow & Troubleshooting Logic

The following diagram visualizes the logical workflow for developing and troubleshooting a this compound solubility enhancement strategy.

G Start Start: this compound Solubility Challenge Preform Preformulation Analysis Start->Preform LogP Log P & Solubility Profile Preform->LogP Melt Melting Point & Crystallinity Preform->Melt Strat Select Strategy LogP->Strat Melt->Strat CD Cyclodextrin Complexation Strat->CD SD Solid Dispersion Strat->SD Lipid Lipid-Based Systems Strat->Lipid Nano Nanoparticle Formulation Strat->Nano Test Perform Solubility/ Dissolution Test CD->Test SD->Test Lipid->Test Nano->Test Pass Solubility Target Met? Test->Pass Char Characterize Successful Formulation Pass->Char Yes Fail Troubleshoot: Identify Failure Mode Pass->Fail No End Proceed to Biological Assays Char->End Prec Issue: Precipitation upon dilution Fail->Prec LowS Issue: Low Solubility in all systems Fail->LowS Inst Issue: Physical Instability Fail->Inst Adjust Adjust Formulation: - Change polymer/CD type/ratio - Add surfactant - Optimize process Prec->Adjust LowS->Adjust Inst->Adjust Adjust->Test Re-test

References

Bonducellin Biosynthesis Genes and Experimental Workflow

Author: Smolecule Technical Support Team. Date: February 2026

A 2025 transcriptome study identified key genes in the biosynthetic pathway of bonducellin within Caesalpinia bonducella seeds [1]. The research established a workflow that includes verification of the compound's presence via HPLC, which is a crucial first step before spectral analysis.

The table below summarizes the seven key genes identified in the this compound biosynthetic pathway via the phenylpropanoid pathway [1].

Gene Name Encoded Enzyme Role in this compound Biosynthesis
PAL Phenylalanine ammonia-lyase Initial step of phenylpropanoid pathway
C4H Cinnamate 4-hydroxylase Second step of phenylpropanoid pathway
4CL 4-coumarate-CoA ligase Activates cinnamic acids for flavonoid pathway
CHS Chalcone synthase Forms the chalcone scaffold
CHI Chalcone isomerase Converts chalcone to flavanone
HIS Homoisoflavonoid synthase Key enzyme creating homoisoflavonoid skeleton (e.g., this compound)
IFS Isoflavone synthase Involved in isoflavone formation, a potential precursor

The following diagram illustrates the logical workflow for transcriptome sequencing and this compound verification, which underpins further chemical analysis [1].

workflow start C. bonducella Seed Samples RNA RNA Extraction & Transcriptome Sequencing start->RNA Assembly De Novo Assembly & Gene Annotation RNA->Assembly Genes Identify Biosynthetic Pathway Genes Assembly->Genes HPLC HPLC Analysis with Synthesized Standard HPLC->Genes Confirms Compound Identity Val qRT-PCR Validation of Gene Expression Genes->Val end This compound Pathway Confirmed & Annotated Val->end

Experimental Protocol for HPLC Verification

The protocol below is derived from the methodology used to confirm the presence of this compound in seed samples prior to transcriptome analysis [1]. This is a critical step for ensuring you are studying the correct compound.

  • 1. Sample Preparation: Shade-dry Caesalpinia bonducella seed kernels. Pulverize them into a fine powder. Extract the powder using a suitable solvent (e.g., methanol or water) in a shaking incubator (e.g., 125 rpm) at room temperature for a period of 12 hours to several days. Filter the extract and concentrate it for analysis [2].
  • 2. Standard Preparation: Use a chemically synthesized this compound standard to calibrate the HPLC system. This provides a reference for retention time and spectral characteristics [1].
  • 3. HPLC Analysis: Inject the prepared sample and standard into the HPLC system. The specific parameters (column, mobile phase, gradient, flow rate) were not detailed in the available literature and would need to be optimized or sourced from specialized chromatography resources.
  • 4. Data Comparison: Compare the retention time and UV spectrum of the peak in your sample extract with those of the pure this compound standard. A match in these parameters confirms the identity of this compound in the sample [1].

Suggestions for Finding Specialized Troubleshooting Guides

The search results indicate that molecular docking with AutoDock software is a common technique in this research area [3] [2], but specific spectral issues are not addressed. To find the detailed troubleshooting information you need:

  • Consult Specialized Databases: Search platforms like SciFinder-n, Reaxys, or the Dictionary of Natural Products for detailed NMR, MS, and HPLC spectral data for this compound.
  • Refine Your Search Strategy: Use more specific terms such as "this compound HPLC method development," "this compound NMR spectrum interpretation," or "this compound mass spectrometry fragmentation" in scientific literature searches.

References

bonducellin anti-inflammatory comparison standards

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data on Bonducellin

Supporting data for this compound's anti-inflammatory activity comes from pre-clinical studies on Caesalpinia bonducella extracts. The following table summarizes quantitative results from key animal models.

Experimental Model Extract/Dose Result (Inhibition/Effect) Citation
Carrageenan-Induced Paw Edema CBFE (30 mg/kg) 28.68% inhibition at 5h [1]
CBFE (100 mg/kg) 31.00% inhibition at 5h [1]
CBFE (300 mg/kg) 22.48% inhibition at 5h [1]
CBSCE (200 mg/kg) Significant reduction in edema [2]
CBSCE (400 mg/kg) Significant reduction in edema [2]
Cotton Pellet Granuloma CBFE (300 mg/kg) 22.53% decrease in granuloma weight [1]
5-HT-Induced Paw Edema CBFE (300 mg/kg) 37.5% to 44.44% inhibition at 0.5-1h [1]
Adjuvant-Induced Arthritis CBFE (300 mg/kg) Significant improvement in radiographic score [1]
Egg Albumin-Induced Paw Edema CBSCE (200 mg/kg & 400 mg/kg) Ability to control acute inflammation [2]

Experimental Protocols Cited

For researchers, here are the core methodologies from the cited studies:

  • Carrageenan-Induced Paw Edema: Inflammation induced by injecting 0.1 ml of 1% carrageenan into the rat hind paw. Paw volume measured plethysmographically before and 3-5 hours after injection. Percent inhibition calculated by comparing edema volume in treated vs. control groups [1] [2].
  • Cotton Pellet Granuloma: Autoclaved cotton pellets (35±1 mg) implanted subcutaneously in rats. Extracts administered orally for 7 days. Pellets removed on day 8, dried, and weighed. The dry weight difference indicates anti-proliferative activity [1].
  • Adjuvant-Induced Arthritis: Arthritis induced by injecting Freund's complete adjuvant. Radiographic evaluation of joints performed to assess bone architecture changes after treatment [1].
  • 5-Hydroxytryptamine (5-HT)-Induced Edema: Edema induced by injecting 0.1 ml of 1% 5-HT into the rat hind paw. Paw volume measured at 0.5, 1, and 3 hours post-injection [1].
  • Egg Albumin-Induced Paw Edema: Acute inflammation induced by injecting 0.1 ml of fresh egg albumin (1% w/v) into the rat hind paw. Paw volume measured for 4 hours [2].

Mechanisms of Action Visualized

The diagram below contrasts the well-defined mechanism of standard NSAIDs with the potential, multi-target action of this compound.

G Mechanism of Action: NSAIDs vs. This compound cluster_nsaid Standard NSAIDs Mechanism cluster_bonduc Potential this compound Mechanism A Inflammatory Stimulus C Arachidonic Acid Release A->C B Cell Membrane D COX-1 / COX-2 Enzymes C->D E Pro-inflammatory Prostaglandins (PGs) D->E  Converts F Inflammation, Pain, Fever E->F NSAID NSAID Administration NSAID->D  Inhibits G Inflammatory Stimulus H Multiple Cell Targets G->H I Potential Modulation of: - Cytokines - 5-HT Pathways - Cellular Infiltration H->I J Reduced Inflammation I->J Bonduc This compound Extract Bonduc->H  Modulates

Key Comparison Takeaways

For drug development professionals, the comparison highlights several critical points:

  • Mechanism is a Key Differentiator: While NSAIDs primarily and directly target COX enzymes, this compound's exact mechanism remains unknown. Its efficacy in 5-HT-induced edema and chronic granuloma models suggests a potentially broader, multi-target mechanism that extends beyond prostaglandin inhibition [1]. This could be a significant advantage if it leads to a different safety profile.
  • Safety Profile Needs Rigorous Investigation: The initial rodent data suggesting a lack of ulcerogenic effects is promising [1]. However, comprehensive toxicology studies and human trials are essential to confirm whether this natural compound avoids the serious gastrointestinal, cardiovascular, and renal risks associated with both non-selective and COX-2 selective NSAIDs [3] [4].
  • The "Natural" vs. "Synthetic" Distinction: this compound's origin as a plant-derived compound is often highlighted. From a development perspective, challenges include standardizing the extract (as done via HPTLC fingerprinting in one study [1]) and ensuring consistent potency, which is more straightforward with synthetic NSAIDs.

References

Biological Activities and Experimental Data at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Activity/Application Key Compounds Experimental Model Key Findings Citation
Efflux Pump Inhibition (Mycobacteria) Bonducellin; Synthetic analogs (e.g., 8, 13, 17) Mycobacterium smegmatis mc² 155 This compound (62.5 mg/L) reduced EtBr MIC by 8-fold; analogs 8, 13, 17 were most potent inhibitors in efflux assays [1]. [1]
FSHR Modulation (PCOS) This compound Computational model of human FSHR protein Stronger binding affinity to mutant FSHR than metformin, suggesting potential for modulating follicle-stimulating hormone receptor activity [2]. [2]
Anti-inflammatory Activity This compound LPS/IFN-γ activated murine peritoneal macrophages Significantly and dose-dependently inhibited NO, TNF-α, and IL-12 [3]. [3]
Anticancer Activity 3-Deoxysappanchalcone (3-DSC) from related plant PCa cell lines (22RV1, DU145) Induced anti-proliferation, anti-migration, pro-apoptosis, and G2/M cell cycle arrest by modulating p53/p21/CDC2/CCNB1 pathway [4]. [4]

Detailed Experimental Protocols

For researchers looking to replicate or design similar studies, here are the methodologies from key experiments.

Efflux Pump Inhibition Assay [1]

  • Lead Compound Isolation: this compound was isolated from the roots of Caesalpinia digyna.
  • Synthesis of Analogs: A series of 7-hydroxy-(E)-3-phenylmethylene-chroman-4-one analogs were synthesized with modifications to the phenylmethylene ring.
  • Modulation Assay: Minimum Inhibitory Concentration (MIC) of ethidium bromide (EtBr) was determined for M. smegmatis in the presence and absence of sub-inhibitory concentrations of the test compounds. A fold reduction in MIC was calculated.
  • Efflux Assay: Mycobacterial cells were pre-loaded with EtBr. The efflux of EtBr was monitored over time after adding glucose to energize the cells, with and without the inhibitor compounds. The most potent compounds (8, 13, 17) showed significant inhibition of EtBr efflux.

Molecular Docking for FSHR Modulation [2]

  • Target Identification: 743 missense SNPs in the FSHR gene were analyzed using computational tools (SIFT, PolyPhen-2, PANTHER, SNAP2, SNP&Go) to identify 18 deleterious variants.
  • Structural Analysis: Protein stability (I-Mutant, MuPro) and evolutionary conservation (ConSurf) of the mutant FSHR structures were analyzed.
  • Docking Simulation: Molecular docking was performed using computer software to simulate the binding of this compound and metformin to the binding pocket of the mutant FSHR protein. Binding affinity (in kcal/mol) and interaction patterns within the pocket were compared.

Research Workflow and Signaling Pathway

The diagrams below illustrate the general research workflow for studying this compound analogs and a key anticancer mechanism identified for a related compound.

workflow This compound Research Workflow Start Natural Source (Caesalpinia species) Isolation Compound Isolation (this compound) Start->Isolation Synthesis Synthesis of Structural Analogs Isolation->Synthesis Screening In vitro/in silico Bioactivity Screening Synthesis->Screening Analysis SAR Analysis & Lead Optimization Screening->Analysis

pathway 3-DSC Anticancer Mechanism in Prostate Cancer 3 3 DSC 3-Deoxysappanchalcone (3-DSC) p53 p53 Pathway Activation DSC->p53 p21 p21 Expression Upregulation p53->p21 CDC2_CCNB1 CDC2/CCNB1 Complex Inhibition p21->CDC2_CCNB1 Effects Cell Cycle Arrest (G2/M) Apoptosis, Inhibited Proliferation & Migration CDC2_CCNB1->Effects

Key Structural Insights and Research Gaps

  • Structural Activity Relationship (SAR): Research indicates that modification at the phenylmethylene-ring of the 7-hydroxy-(E)-3-phenylmethylene-chroman-4-one core structure is a viable strategy for optimizing efflux pump inhibitory activity [1].
  • Current Research Gaps: While this compound shows high potential in computational and initial biological studies, comprehensive in vivo validation is still needed. Its exact binding modalities and effects on human physiology require further experimental confirmation [2] [5]. Most anticancer data is for closely related compounds like 3-deoxysappanchalcone, not this compound itself [4].

References

Understanding Bonducellin and HPLC Validation

Author: Smolecule Technical Support Team. Date: February 2026

Bonducellin is a homoisoflavonoid, a class of compounds known for various biological activities, including cytotoxicity [1]. Its analysis falls under the "quantitative analysis for impurities" or "assay of drug substance" categories defined by the International Council for Harmonisation (ICH) [2] [3] [4].

The core parameters you must validate for a this compound HPLC method are summarized below. The acceptance criteria are general benchmarks from ICH guidelines; you would need to establish and justify specific targets for your method [2] [4].

Validation Parameter Objective Typical Experimental Approach Proposed Acceptance Criteria
Specificity/Selectivity Confirm this compound peak is pure & resolved from other components Analyze blank, sample matrix, & stressed samples (e.g., forced degradation) [2] [4] No interference at the retention time of this compound [2]
Linearity & Range Demonstrate results are proportional to concentration Test 5+ concentration levels across the expected range [4] Correlation coefficient (R²) ≥ 0.99x [5] [4]
Accuracy Measure closeness to the true value Spike & recover known this compound amounts into a sample matrix [4] Recovery of 98-102% [4]

| Precision | Repeatability: Consistency under same conditions [3] Intermediate Precision: Consistency across different days, analysts, or instruments [4] | Repeatability: 6 injections of a single preparation [3] Intermediate Precision: Multiple preparations & analyses | Relative Standard Deviation (%RSD) < 2% for repeatability [4] | | LOD & LOQ | LOD: Lowest detectable amount LOQ: Lowest quantifiable amount with accuracy & precision [2] | Based on signal-to-noise ratio: LOD = 3:1, LOQ = 10:1 [4] | -- | | Robustness | Method resilience to deliberate, small parameter changes | Intentional variations in flow rate, column temperature, mobile phase pH [4] | Method meets all validation criteria under varied conditions [4] |

A Workflow for Method Development and Validation

The process of creating and proving a reliable HPLC method follows a logical sequence. The diagram below outlines the key stages from initial setup to final documentation.

G Define Method Goal Define Method Goal Develop HPLC Method Develop HPLC Method Define Method Goal->Develop HPLC Method Analyte (this compound) Analyte (this compound) Define Method Goal->Analyte (this compound) Sample Matrix Sample Matrix Define Method Goal->Sample Matrix Concentration Range Concentration Range Define Method Goal->Concentration Range Validate the Method Validate the Method Develop HPLC Method->Validate the Method Column & Detector Selection Column & Detector Selection Develop HPLC Method->Column & Detector Selection Mobile Phase Optimization Mobile Phase Optimization Develop HPLC Method->Mobile Phase Optimization Sample Preparation Sample Preparation Develop HPLC Method->Sample Preparation Document & Report Document & Report Validate the Method->Document & Report Specificity Test Specificity Test Validate the Method->Specificity Test Linearity & Range Test Linearity & Range Test Validate the Method->Linearity & Range Test Accuracy & Precision Tests Accuracy & Precision Tests Validate the Method->Accuracy & Precision Tests LOD/LOQ & Robustness Tests LOD/LOQ & Robustness Tests Validate the Method->LOD/LOQ & Robustness Tests Compile Validation Report Compile Validation Report Document & Report->Compile Validation Report Submit for Regulatory Review Submit for Regulatory Review Document & Report->Submit for Regulatory Review

HPLC System Considerations for Researchers

The choice of HPLC system can impact the performance and reproducibility of your validated method. Here is a comparison of leading vendors in 2025 to aid your evaluation [6].

Vendor Notable Strengths Potential Fit for Your Lab
Agilent High throughput, automation Labs prioritizing speed and automated workflows [6]
Thermo Fisher High throughput, automation Labs prioritizing speed and automated workflows [6]
Waters Corporation Specialized features, compliance support Pharmaceutical and biotech labs with strict regulatory needs [6]
Bio-Rad Specialized features, compliance support Pharmaceutical and biotech labs with strict regulatory needs [6]
PerkinElmer Reliable performance, cost-effective Budget-conscious labs needing dependable data [6]
Gilson Reliable performance, cost-effective Budget-conscious labs needing dependable data [6]
JASCO Customizable solutions Research requiring complex, tailored analyses [6]
Knauer Customizable solutions Research requiring complex, tailored analyses [6]

A Pathway to a Complete Comparison Guide

To build a comprehensive and authoritative guide, I suggest you take the following steps:

  • Consult Specialized Literature: Since a ready-made method is not available online, the next step is to search for this compound analysis in scientific journals via platforms like Google Scholar, PubMed, or SciFinder. Look for research papers on the isolation or quantification of compounds from Caesalpinia species.
  • Leverage the Framework: Use the validation parameters and workflow provided above as a template. When you find a relevant analytical procedure in the literature, you can systematically evaluate it against these parameters to build your comparison.
  • Focus on Specificity: A key challenge you will likely need to address is ensuring the method can distinguish this compound from other closely related homoisoflavonoids in the plant extract, as shown in the diagram below.

G Plant Extract Sample Plant Extract Sample HPLC Separation HPLC Separation Plant Extract Sample->HPLC Separation Co-eluted Peaks (Problem) Co-eluted Peaks (Problem) HPLC Separation->Co-eluted Peaks (Problem) Resolved Peaks (Goal) Resolved Peaks (Goal) HPLC Separation->Resolved Peaks (Goal) Incorrect Quantification Incorrect Quantification Co-eluted Peaks (Problem)->Incorrect Quantification Accurate this compound Measurement Accurate this compound Measurement Resolved Peaks (Goal)->Accurate this compound Measurement Key Influencing Factors Key Influencing Factors Key Influencing Factors->HPLC Separation Column Chemistry Column Chemistry Key Influencing Factors->Column Chemistry Mobile Phase Gradient Mobile Phase Gradient Key Influencing Factors->Mobile Phase Gradient Temperature Temperature Key Influencing Factors->Temperature Flow Rate Flow Rate Key Influencing Factors->Flow Rate

References

Comparison of Extraction Methods for Caesalpinia bonduc Seeds

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key methodologies and their outcomes as reported in the literature. The "Efficiency" metric is based on the total extract or total phenolic/flavonoid yield, not on bonducellin specifically.

Extraction Method Key Procedural Details Reported Outcome & Efficiency Identified Compounds (Relevant to this compound)

| Ultrasonication-Assisted Extraction (UAE) [1] | • Solvent: Hydroalcoholic (50:50 water:ethanol) • Technique: Ultrasonication-assisted maceration • Comparison: Versus conventional maceration | • Yield: 11.2% crude extract • Efficiency: ~2.5-fold higher yield than conventional maceration; higher total phenolic/flavonoid content [1]. | Three isolated compounds: Ethyl gallate, β-sitosterol, and this compound (confirmed via NMR, HR-ESI-MS) [1]. | | Maceration (Conventional) [1] | • Solvent: Hydroalcoholic (50:50 water:ethanol) • Technique: Soaking without ultrasonic energy | • Yield: 4.5% crude extract • Efficiency: Lower yield and lower concentration of bioactive compounds compared to UAE [1]. | Used as a baseline for comparing UAE efficiency. | | Cold Maceration (Multi-solvent) [2] | • Solvents: Ethanol, butanol, petroleum ether (separately) • Technique: Soaking for 72 hours (cold maceration) | • Efficiency: Ethanolic extract showed the presence of more phytochemicals in preliminary screening [2]. | GC-MS of ethanolic extract indicated 50 peaks, 23 compounds identified (this compound not specifically listed) [2]. | | Soxhlet Extraction [3] | • Solvents: Sequential use of petroleum ether (for defatting) followed by 99% ethanol • Technique: Standard Soxhlet apparatus | • Yield: 8.5% (w/w) brown residue from ethanolic extraction [3]. | HPTLC profiling confirmed the presence of flavonoids; used for anti-hyperglycaemic studies [3]. |

Detailed Experimental Protocols

Here is a closer look at the methodologies from the key studies that successfully isolated or identified this compound.

Ultrasonication-Assisted Percolation Extraction [1]

This modern method was directly compared to conventional maceration and proved to be superior for extracting bioactive compounds from C. bonduc seeds.

  • Sample Preparation: Seeds were cleaned, dried, and powdered.
  • Extraction Solvent: Hydroalcoholic solvent (50% ethanol and 50% water).
  • Extraction Process: The powdered plant material was subjected to ultrasonication-assisted maceration. Specific details on ultrasonic power, temperature, and duration were not provided in the abstract.
  • Isolation and Identification: The crude extract was further purified using column chromatography. The structure of the isolated this compound was confirmed using spectroscopic techniques, including 1D/2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).
Standard Maceration Extraction [2] [4]

This is a widely used conventional method for initial phytochemical screening.

  • Sample Preparation: Seeds were cleaned, dried, and powdered.
  • Extraction Solvent: Commonly used solvents include absolute ethanol [4], hydroalcoholic mixtures [4], and others like butanol or petroleum ether [2].
  • Extraction Process: The powdered plant material is soaked in the chosen solvent for a prolonged period (e.g., 72 hours) [2] [4] at room temperature with occasional shaking. The mixture is then filtered, and the filtrate is concentrated under reduced pressure using a rotary evaporator.

Workflow for Compound Isolation

The following diagram illustrates the general workflow from plant material to the identification of a pure compound like this compound, integrating the methods discussed above.

G Start Powdered C. bonduc Seeds Extraction Extraction Method Start->Extraction Maceration Maceration (Solvent, 72 hrs) Extraction->Maceration UAE Ultrasonication-Assisted Extraction (UAE) Extraction->UAE Soxhlet Soxhlet Extraction (Sequential solvents) Extraction->Soxhlet CrudeExtract Crude Extract Maceration->CrudeExtract UAE->CrudeExtract higher yield Soxhlet->CrudeExtract Filtration Filtration & Concentration (Rotary Evaporator) CrudeExtract->Filtration Analysis Analysis & Isolation Chromatography Column Chromatography (Purification) Analysis->Chromatography Phytochemical Preliminary Phytochemical Screening Filtration->Phytochemical Phytochemical->Analysis Identification Compound Identification (NMR, HR-ESI-MS, GC-MS) Chromatography->Identification PureCompound Pure this compound Identification->PureCompound

Key Research Implications

The search results highlight a clear gap and opportunity for future research in this field:

  • Focus on Compound-Specific Yield: Current studies are optimized for total extract or total flavonoid yield. A systematic study comparing the kinetics, efficiency, and scalability of different methods (e.g., UAE, Microwave-Assisted, Supercritical Fluid) specifically for this compound is needed.
  • Standardized Reporting: For methods to be truly comparable, future studies should report key parameters such as This compound yield per gram of plant material, solvent-to-solid ratio, extraction time, temperature, and energy input.
  • Starting Point: The confirmed success of Ultrasonication-Assisted Extraction in isolating this compound makes it an excellent candidate for further optimization and as a baseline for comparing other modern techniques [1].

References

Bonducellin IC50 Values and Biological Activities

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key quantitative data available for bonducellin. Please note that the "Alternative" compounds for a direct, full comparison were not identified in the search results.

Biological Activity Assay/Cell Line Reported Value Comparative Compound & Value (if available)
Antiproliferative A2780 human ovarian cancer cells [1] [2] [3] IC50 = 10.6 µM Not Available
Antimalarial Plasmodium falciparum [2] [3] IC50 = 26 µM Not Available
Efflux Pump Inhibition M. smegmatis (EtBr MIC reduction) [1] [2] [3] 62.5 mg/L Not Available
Cytotoxicity (Leaf Extract) Brine Shrimp Lethality (BSLB) [4] LC50 = 2.25 µg/mL Vincristine sulfate (LC50 = 1.61 µg/mL) [4]

This compound also demonstrates significant anti-inflammatory activity by dose-dependently inhibiting key inflammatory mediators like nitric oxide (NO), tumor necrosis factor (TNF)-α, and interleukin (IL)-12, though specific IC50 values for these pathways were not provided in the search results [2] [3].

Experimental Protocols for Key Assays

Here are the methodologies for some of the key experiments cited in the search results.

Antiproliferative Activity (A2780 Cells)
  • Cell Line: A2780 human ovarian cancer cells.
  • Assay: Alamar Blue assay.
  • Procedure: Cells are treated with this compound and incubated for 48 hours. The metabolic dye Alamar Blue is added. Viable cells reduce the dye, changing its color from blue to pink/red. The fluorescence or absorbance is measured to determine the concentration that inhibits cell proliferation by 50% (IC50) [1].
  • Duration: 2 days [1].
Cytotoxicity (Brine Shrimp Lethality Bioassay)
  • Organism: Artemia nauplii (brine shrimp larvae) [4].
  • Procedure:
    • This compound extract is prepared at a series of concentrations (e.g., 1, 0.5, 0.25, 0.125, 0.625, and 0.313 mg/mL) [4].
    • Ten living nauplii are added to a petri dish containing seawater and a specific concentration of the sample [4].
    • The dishes are incubated for 24 hours under controlled conditions (25°C ± 2°C, 12 hours light) [4].
    • After incubation, the number of surviving nauplii in each dish is counted. The mortality rate is calculated, and the LC50 (lethal concentration for 50% of the larvae) is determined through probit analysis [4].
  • Control: Vincristine sulfate is used as a positive control [4].
In Vitro Anti-inflammatory Activity (HRBC Membrane Stabilization)
  • Principle: This method evaluates the ability of a compound to protect Human Red Blood Cell (HRBC) membranes from lysing under hypotonic stress, which is analogous to stabilizing lysosomal membranes in inflammatory cells [4].
  • Procedure:
    • A suspension of HRBCs is prepared [4].
    • Various concentrations of the test sample (e.g., 125 to 2000 μg/mL) are mixed with the HRBC suspension, phosphate buffer, and a hypo-tonic saline solution [4].
    • The mixtures are incubated, then centrifuged. The hemoglobin content in the supernatant is measured spectrophotometrically [4].
    • The percentage inhibition of hemolysis is calculated by comparing the absorbance of the test sample with that of a control (distilled water causing 100% lysis) and a standard drug like diclofenac sodium [4].

This compound's Anti-inflammatory Signaling Pathway

The following diagram illustrates the proposed mechanism by which this compound exerts its anti-inflammatory effects, based on the search results.

G Proposed Anti-inflammatory Pathway of this compound cluster_pathway Inhibited Inflammatory Mediators This compound This compound NO Nitric Oxide (NO) This compound->NO Inhibits TNF Tumor Necrosis Factor (TNF-α) This compound->TNF Inhibits IL12 Interleukin (IL-12) This compound->IL12 Inhibits Macrophage Macrophage Macrophage->NO Macrophage->TNF Macrophage->IL12 Stimulus Inflammatory Stimulus (e.g., LPS/IFN-γ) Stimulus->Macrophage Activates

Diagram 1: This flowchart shows the proposed mechanism where this compound inhibits the production of key inflammatory mediators (NO, TNF-α, IL-12) in activated immune cells like macrophages.

Key Information for Researchers

  • Natural Source: this compound is a homoisoflavonoid that can be isolated from the roots of Caesalpinia digyna [1]. One source also notes its presence in the herbs of Caesalpinia spinosa [3].
  • Research Status: The available data primarily comes from biochemical and cell-based assays. The search results did not contain information on in vivo efficacy, pharmacokinetics, or toxicity profiles for this compound itself, which are critical for drug development.

References

Comprehensive Comparative Pharmacological Review of Homoisoflavonoids

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Homoisoflavonoids

Homoisoflavonoids are a rare subclass of flavonoids characterized by a 16-carbon skeleton (C6-C3-C6-C1), which distinguishes them from conventional flavonoids through an extra carbon atom inserted between the B and C rings. [1] [2] [3] These compounds are relatively uncommon in nature, primarily isolated from plant families such as Asparagaceae (e.g., Ophiopogon, Polygonatum), Fabaceae (e.g., Caesalpinia), and less frequently from Portulacaceae, Orchidaceae, and Gentianaceae. [4] [2] [5] To date, over 240 naturally occurring homoisoflavonoids have been identified, with recent reviews suggesting the number may now exceed 300. [4] [3] They exhibit a broad spectrum of significant pharmacological activities, including anti-angiogenic, anti-inflammatory, antimicrobial, antioxidant, cytotoxic, and antidiabetic effects, making them promising leads for drug development. [4] [5] [3]

For a systematic review, homoisoflavonoids are classified into five fundamental structural types based on their carbon skeletons: sappanin-type (I), scillascillin-type (II), brazilin-type (III), caesalpin-type (IV), and protosappanin-type (V). [4] [1] [5] This classification provides a framework for understanding the relationship between their chemical structures and biological activities, which will be explored in detail throughout this guide.

Structural Classification and Pharmacological Activities

The following diagram illustrates the logical workflow for classifying homoisoflavonoids and investigating their bioactivities, from initial structural categorization to the identification of specific protein targets.

G A Homoisoflavonoids (C6-C3-C6-C1 Skeleton) B Structural Classification A->B C Five Basic Scaffolds B->C F Sappanin (Type I) C->F G Scillascillin (Type II) C->G H Brazilin (Type III) C->H I Caesalpin (Type IV) C->I J Protosappanin (Type V) C->J D Pharmacological Screening K • Anti-angiogenic • Anti-inflammatory • Antimicrobial • Antioxidant • Cytotoxic D->K E Target Identification & Mechanism Elucidation L Chemical Proteomics: Biotin Probes, Pull-down Assays, Mass Spectrometry E->L F->D G->D H->D I->D J->D K->E M Validated Protein Targets: FECH, sEH, IMPDH2, PDE4, DOHH L->M

Comparative Pharmacological Activities of Homoisoflavonoid Types

The table below summarizes the core pharmacological activities and representative compounds for each homoisoflavonoid structural type, providing a high-level comparative overview.

Structural Type Core Pharmacological Activities Representative Compounds (Source)
Sappanin (Type I) Antioxidant, Anti-inflammatory, Antimutagenic, Antimicrobial Sappanone A [3], Eucomin [1]
Scillascillin (Type II) Cytotoxic, Antiangiogenic, Antimicrobial Scillascillin [4] [1]
Brazilin (Type III) Anti-inflammatory, Antioxidant, Protein Tyrosine Kinase (PTK) Inhibition Brazilin (BZ) [2] [3], Hematoxylin [2]
Caesalpin (Type IV) Antifungal, Cytotoxic, Antiangiogenic Caesalpinianone [2], 6-O-Methylcaesalpinianone [2]
Protosappanin (Type V) Anti-inflammatory, Potential Cytotoxic Protosappanin [4] [1]

Quantitative Pharmacological Data and Experimental Protocols

This section provides detailed experimental data and methodologies to facilitate the evaluation and replication of key bioactivity studies.

Key Pharmacological Activities and Supporting Data

The following table consolidates quantitative data from various experimental studies, offering a direct comparison of the potency of different homoisoflavonoids.

Pharmacological Activity Tested Compound Experimental Model / Assay Key Result / Potency Reference
Antioxidant 7-hydroxy-3-[(3,4,5-trihydroxyphenyl)methylene]chroman-4-one (Synthetic) DPPH & NBT free radical scavenging "Excellent activity"... "several times potent" than BHA and BHT [6]
Anti-inflammatory 7-hydroxy-3-[(N,N-dimethylaminophenyl)methylene]chroman-4-one (Synthetic) In vitro 5-Lipoxygenase (5-LOX) inhibition "Potent inhibitory activity"... "comparable" to nordihydroguiaretic acid (standard) [6]
Antimicrobial Compounds 1, 2, 21 (Synthetic) Microdilution vs. Candida spp. MIC: "Greater potency than the positive control" [7]
Antiangiogenic Cremastranone (CR) Ocular neovascularization models "Potent antiangiogenic properties" [3]
Cytotoxic / Antiproliferative Synthesized 3-(4'-hydroxybenzyliden)chroman-4-one In vitro assays "Antiproliferative" activity confirmed [2]
Detailed Experimental Protocols

To aid in experimental design, here are detailed methodologies for key assays cited in the literature.

  • Antimicrobial Evaluation via Microdilution Technique [7]

    • Preparation: Dilute compounds in appropriate solvent (e.g., DMSO). Prepare serial two-fold dilutions in a sterile culture broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) in 96-well microplates.
    • Inoculation: Standardize microbial suspensions (e.g., to 0.5 McFarland standard) and further dilute in broth to achieve a target inoculum density (e.g., ~5 × 10^5 CFU/mL for bacteria). Add an equal volume of this suspension to each well containing the compound dilutions.
    • Incubation & Control: Include growth control (inoculum without compound) and sterility control (broth only). Incubate plates at optimal temperature for the microorganism (e.g., 35°C for 16-20 hours for bacteria; 24-48 hours for fungi).
    • MIC Determination: The Minimum Inhibitory Concentration (MIC) is visually defined as the lowest concentration of the compound that completely inhibits visible growth. Alternatively, use resazurin dye or spectrophotometric methods for endpoint determination.
  • Target Identification using Biotin Probes & Chemical Proteomics [3]

    • Probe Design & Synthesis: Design a biotin-tagged homoisoflavonoid probe by conjugating the compound to biotin via a chemical linker spacer. Incorporating a photoaffinity group (e.g., benzophenone, diazirine) enables covalent cross-linking upon UV irradiation.
    • Pull-down Assay: Incubate the biotin probe with a cell lysate or living cells to allow interaction with target proteins. Expose to UV light (if using a photoaffinity probe) to induce covalent cross-linking. Subsequently, incubate the mixture with streptavidin-coated beads, which have high affinity for biotin.
    • Target Isolation & Identification: Wash the beads thoroughly to remove non-specifically bound proteins. Elute the bound protein complexes and separate them by SDS-PAGE. Analyze the protein bands using tandem mass spectrometry (MS/MS) for identification.
  • Analysis of Homoisoflavonoids by HPLC-DAD-ESI-MSn [8]

    • Separation: Use a reverse-phase C18 column (e.g., Zorbax Extend-C18) with a gradient elution of acetonitrile and 0.3% acetic acid in water.
    • Detection & Characterization: Employ a Diode Array Detector (DAD) for UV spectral analysis. For structural characterization, use an Electrospray Ionization (ESI) source in negative ion mode to generate [M-H]⁻ ions. These ions are fragmented in an ion trap mass analyzer.
    • Fragmentation Rules: Homoisoflavonoids with a saturated C2–C3 bond undergo C3–C9 bond cleavage to lose the B-ring, followed by CO loss. Those with a C2–C3 double bond typically eliminate CO first, followed by cleavage of C3–C9 or C9-C1' bonds.

Advanced Research: Target Identification and Molecular Mechanisms

Recent advances have shifted from phenotypic screening to the precise identification of protein targets, leveraging chemical proteomics. The following diagram details the experimental workflow for this cutting-edge approach.

G Start Homoisoflavonoid Lead Compound A Design & Synthesize Biotin-Probe Start->A B Incubate with Cell Lysate A->B I Probe Components: A->I C UV Irradiation (Photoaffinity Labeling) B->C D Pull-down with Streptavidin Beads C->D E Wash & Elute Bound Proteins D->E F SDS-PAGE Separation E->F G Protein Identification via LC-MS/MS F->G H Target Validation & MOA Elucidation G->H J • Homoisoflavonoid • Photoreactive Group • Linker • Biotin Tag I->J

This sophisticated methodology has successfully identified specific protein targets for several homoisoflavonoids, revealing their molecular mechanisms of action [3]:

  • Cremastranone (CR): Targets Ferrochelatase (FECH), the final enzyme in heme biosynthesis, thereby inhibiting ocular neovascularization, a key process in diseases like age-related macular degeneration.
  • Sappanone A (SA) & Brazilin (BZ): Exhibit anti-inflammatory effects by targeting Soluble Epoxide Hydrolase (sEH) and Phosphodiesterase 4 (PDE4), respectively.
  • Other targets identified include Inosine Monophosphate Dehydrogenase 2 (IMPDH2) and Deoxyhypusine Hydroxylase (DOHH), involved in nucleotide synthesis and cell growth regulation.

Conclusion and Research Outlook

This comparative review underscores the significant and diverse pharmacological potential of homoisoflavonoids. The structural diversity across the five main types translates into a wide array of bioactivities, from antimicrobial to anti-angiogenic effects. Recent research, particularly the application of chemical proteomics with biotin probes, has begun to illuminate the precise protein targets and molecular mechanisms underlying these activities, moving the field from phenomenological observation to mechanistic understanding.

Future research should focus on several key areas to fully realize the therapeutic potential of homoisoflavonoids. Firstly, expanding the library of homoisoflavonoid-biotin probes will be crucial for the systematic discovery of novel protein targets. Secondly, rigorous Structure-Activity Relationship (SAR) studies are needed to optimize lead compounds for enhanced potency, selectivity, and drug-like properties. Finally, comprehensive in vivo efficacy and toxicity profiling of the most promising candidates will be essential to advance them toward clinical development. Given their target specificity and potent activities, homoisoflavonoids present a promising avenue for the development of new therapeutic agents, especially in areas like oncology, ophthalmology, and the management of inflammatory diseases.

References

×

XLogP3

3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

282.08920892 Da

Monoisotopic Mass

282.08920892 Da

Heavy Atom Count

21

Appearance

Powder

Dates

Last modified: 02-18-2024

Explore Compound Types